Amidosulfenyl chloride, dibutyl-
Description
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Properties
IUPAC Name |
(dibutylamino) thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFZQRHTZYGWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064409 | |
| Record name | Amidosulfenyl chloride, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6541-82-8 | |
| Record name | N,N-Dibutylamidosulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6541-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amidosulfenyl chloride, N,N-dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidosulfenyl chloride, N,N-dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amidosulfenyl chloride, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis and Characterization of Dibutyl Amidosulfenyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of dibutyl amidosulfenyl chloride, a reactive organosulfur compound with potential applications in organic synthesis and drug development. The document details a robust synthetic protocol, outlines key characterization techniques, and explains the underlying chemical principles. This guide is intended to equip researchers with the necessary knowledge to safely and efficiently prepare and validate this versatile chemical intermediate.
Introduction: The Chemistry and Utility of Amidosulfenyl Chlorides
Amidosulfenyl chlorides (R₂NSCl) are a class of organosulfur compounds characterized by a sulfur-chlorine bond and a sulfur-nitrogen bond. The inherent reactivity of the S-Cl bond makes these compounds valuable intermediates in organic synthesis, serving as electrophilic sulfur sources for the formation of new sulfur-nitrogen and sulfur-carbon bonds. The dibutyl derivative, in particular, offers a balance of reactivity and stability, making it a subject of interest for the synthesis of novel sulfonamides and other sulfur-containing scaffolds relevant to medicinal chemistry. The lipophilic butyl groups can enhance solubility in organic solvents, a desirable property in many synthetic applications.
Synthesis of Dibutyl Amidosulfenyl Chloride
The synthesis of N,N-dibutylaminosulfenyl chloride is typically achieved through the reaction of a secondary amine, dibutylamine, with a sulfur chloride reagent. Sulfur dichloride (SCl₂) is a common choice for this transformation. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of sulfur dichloride, followed by the elimination of hydrogen chloride.
Synthetic Workflow
The overall synthetic process involves the careful addition of sulfur dichloride to a solution of dibutylamine under controlled temperature conditions, followed by workup to isolate the desired product.
Caption: Synthetic workflow for dibutyl amidosulfenyl chloride.
Detailed Experimental Protocol
Materials:
-
Dibutylamine
-
Sulfur dichloride (SCl₂)
-
Anhydrous diethyl ether (or other inert solvent like hexane or dichloromethane)
-
Triethylamine (optional, as an acid scavenger)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibutylamine (2.0 equivalents) in anhydrous diethyl ether. If using an acid scavenger, add triethylamine (2.0 equivalents).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of sulfur dichloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the sulfur dichloride solution dropwise to the cooled dibutylamine solution over a period of 1-2 hours, maintaining the internal temperature below -60 °C. The formation of a precipitate (dibutylammonium chloride or triethylammonium chloride) may be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Filter the reaction mixture to remove the ammonium salt precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude dibutyl amidosulfenyl chloride.
Note on Causality: The use of low temperatures is crucial to control the exothermicity of the reaction and to minimize the formation of side products. The slow, dropwise addition of sulfur dichloride ensures that the concentration of the highly reactive reagent remains low in the reaction mixture, further enhancing selectivity. An inert atmosphere prevents the reaction of sulfur dichloride with atmospheric moisture.
Characterization of Dibutyl Amidosulfenyl Chloride
Thorough characterization is essential to confirm the identity and purity of the synthesized dibutyl amidosulfenyl chloride. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the butyl groups, likely showing multiplets for the α, β, and γ methylene protons and a triplet for the terminal methyl protons. The chemical shifts of the protons on the carbon adjacent to the nitrogen will be influenced by the amidosulfenyl group. |
| ¹³C NMR | Resonances for the four distinct carbon atoms of the butyl chains. The chemical shifts will provide information about the electronic environment of each carbon. |
| FTIR | Characteristic C-H stretching and bending vibrations for the alkyl chains. The S-Cl and S-N stretching frequencies are also expected, although they may be weak and fall in the fingerprint region. |
| Mass Spec. | The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of the compound (C₈H₁₈ClNS, MW: 195.75 g/mol ). The isotopic pattern of the molecular ion, due to the presence of ³⁵Cl and ³⁷Cl, will be a key diagnostic feature. Fragmentation patterns may include the loss of a chlorine atom or cleavage of the butyl chains. |
Data Interpretation
-
NMR Spectroscopy: In the ¹H NMR spectrum, the integration of the signals should correspond to the number of protons in the dibutyl groups. The chemical shift of the methylene group alpha to the nitrogen is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen and sulfur atoms. Similarly, in the ¹³C NMR spectrum, the carbon alpha to the nitrogen will exhibit the most downfield chemical shift among the butyl carbons.
-
FTIR Spectroscopy: The infrared spectrum will be dominated by the absorptions of the C-H bonds in the butyl groups. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the formation of a tertiary amine derivative.
-
Mass Spectrometry: The mass spectrum provides crucial information about the molecular weight and elemental composition. The characteristic isotopic pattern for a single chlorine atom (approximately a 3:1 ratio for M⁺ and M+2 peaks) is a definitive indicator of the presence of chlorine in the molecule.
Safety and Handling
Dibutyl amidosulfenyl chloride is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Sulfenyl chlorides are known to be moisture-sensitive and can release corrosive HCl upon contact with water. Therefore, anhydrous conditions should be maintained throughout the synthesis and handling.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of dibutyl amidosulfenyl chloride. By following the detailed protocols and understanding the principles behind the characterization techniques, researchers can confidently prepare and validate this compound for its use in further synthetic endeavors. The reactivity of the amidosulfenyl chloride moiety opens avenues for the creation of diverse and complex sulfur-containing molecules with potential applications in various fields of chemical research.
References
At the time of this writing, a comprehensive, publicly available dataset including detailed experimental procedures and full spectral characterization for N,N-dibutyl amidosulfenyl chloride is not readily found in common chemical literature databases. The provided synthetic protocol is based on general methods for the synthesis of aminosulfenyl chlorides from secondary amines and sulfur dichloride. Researchers should consult specialized literature and safety data sheets for analogous compounds and exercise due caution.
The Chemistry of Dibutyl Amidosulfenyl Chloride: A Technical Guide to Reaction Mechanisms and Synthetic Applications
This guide provides an in-depth exploration of the synthesis, reaction mechanisms, and synthetic utility of dibutyl amidosulfenyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to offer a comprehensive understanding of this versatile reagent.
Introduction: The Unique Reactivity of Amidosulfenyl Chlorides
Dibutyl amidosulfenyl chloride, with the chemical structure (CH₃CH₂CH₂CH₂)₂NSCl, belongs to the class of amidosulfenyl chlorides, which are characterized by a sulfur atom bonded to both a nitrogen and a chlorine atom. This arrangement confers a unique electrophilic character upon the sulfur atom, making it a valuable reagent for the formation of sulfur-nitrogen and sulfur-sulfur bonds. The dibutyl groups provide steric bulk and solubility in organic solvents, influencing the reactivity and selectivity of the molecule.
This guide will delve into the core reaction mechanisms of dibutyl amidosulfenyl chloride, focusing on its behavior as an electrophile in reactions with various nucleophiles. By understanding these mechanisms, researchers can effectively harness its potential in complex organic synthesis.
Table 1: Physicochemical Properties of Dibutyl Amidosulfenyl Chloride
| Property | Value |
| CAS Number | 6541-82-8 |
| Molecular Formula | C₈H₁₈ClNS |
| Molecular Weight | 195.75 g/mol |
| Appearance | (Predicted) Yellow to orange liquid |
| Boiling Point | (Predicted) Decomposes upon heating |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, THF, Toluene) |
Synthesis of Dibutyl Amidosulfenyl Chloride
The synthesis of N,N-dialkylamidosulfenyl chlorides is typically achieved through the reaction of a secondary amine with sulfur dichloride (SCl₂). The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of sulfur dichloride, leading to the displacement of a chloride ion.
Caption: General synthesis of Dibutyl Amidosulfenyl Chloride.
Experimental Protocol: Synthesis of Dibutyl Amidosulfenyl Chloride (Representative)
Disclaimer: This is a representative protocol based on analogous procedures. Appropriate safety precautions must be taken when handling sulfur dichloride, as it is a corrosive and toxic substance.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of dibutylamine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Addition of Sulfur Dichloride: A solution of sulfur dichloride (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the stirred solution of dibutylamine over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The formation of dibutyl amidosulfenyl chloride is typically rapid.
-
Work-up: Upon completion, the reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or flash chromatography on silica gel to afford pure dibutyl amidosulfenyl chloride.
Core Reaction Mechanisms: Nucleophilic Substitution at Sulfur
The primary mode of reactivity for dibutyl amidosulfenyl chloride is nucleophilic substitution at the electrophilic sulfur atom. The nitrogen atom's lone pair engages in pπ-dπ overlap with the sulfur's d-orbitals, which influences the reactivity. The chlorine atom serves as a good leaving group, facilitating the substitution process. The general mechanism is analogous to the well-established nucleophilic acyl substitution of acyl chlorides.[1][2][3][4][5][6][7][8]
Caption: General mechanism of nucleophilic substitution at sulfur.
Reaction with Amines: Synthesis of Sulfenamides
Dibutyl amidosulfenyl chloride reacts readily with primary and secondary amines to form the corresponding N,N-dibutylsulfenamides. This reaction is a powerful tool for constructing sulfur-nitrogen bonds. The mechanism proceeds via a nucleophilic addition-elimination pathway, similar to the formation of amides from acyl chlorides.[1][4][5]
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An In-depth Technical Guide to the Safe Handling and Emergency Management of Dibutyl Amidosulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for dibutyl amidosulfenyl chloride (CAS No. 6541-82-8). Drawing from established safety protocols for analogous sulfenyl chlorides and corrosive, water-reactive compounds, this document outlines the inherent hazards, requisite personal protective equipment (PPE), proper storage and handling procedures, and detailed emergency response protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe laboratory environment when working with this reactive chemical. While a specific Safety Data Sheet (SDS) for dibutyl amidosulfenyl chloride is not publicly available, the guidance provided is grounded in the known reactivity of the amidosulfenyl chloride functional group and general principles of chemical safety.
Introduction and Hazard Analysis
Dibutyl amidosulfenyl chloride, also known as N,N-dibutyl-S-chlorothiohydroxylamine, is an organosulfur compound with the chemical formula C8H18ClNS.[1][2] While specific toxicological data for this compound is limited, its structural similarity to other sulfenyl chlorides, such as sulfuryl chloride, strongly suggests it is a corrosive, water-reactive, and potentially toxic substance.[3][4] The primary hazards associated with dibutyl amidosulfenyl chloride are presumed to be:
-
Corrosivity: Expected to cause severe skin burns and eye damage upon contact.[4][5]
-
Water Reactivity: Likely reacts violently with water and moisture, potentially releasing toxic and corrosive fumes such as hydrogen chloride and sulfur oxides.[3]
-
Inhalation Toxicity: Vapors are likely to be toxic if inhaled, causing respiratory irritation and potentially more severe systemic effects.[4]
Understanding these inherent risks is the foundation for establishing a robust safety protocol. The causality behind these hazards lies in the reactive nature of the sulfur-chlorine bond, which is susceptible to nucleophilic attack, particularly by water.
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Weight | 195.76 g/mol [1][2] | Calculated from the chemical formula. |
| Appearance | Likely a liquid with a pungent odor.[3] | Similar sulfenyl chlorides are fuming liquids. |
| Reactivity | Highly reactive with water, alcohols, and amines. | Characteristic of the sulfenyl chloride functional group. |
Personal Protective Equipment (PPE): A Self-Validating System of Protection
The selection and consistent use of appropriate PPE is the most critical line of defense against exposure to dibutyl amidosulfenyl chloride. The following multi-layered PPE protocol is designed to be a self-validating system, ensuring maximum protection.
Core PPE Requirements
| PPE Category | Specifications | Rationale and Field-Proven Insights |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[6] | The face shield protects against splashes to the entire face, while goggles provide a seal around the eyes to prevent vapor exposure. This combination is crucial when handling corrosive liquids. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Double-gloving is recommended to provide an additional barrier and to allow for safe removal of the outer glove if it becomes contaminated. Always inspect gloves for any signs of degradation before use. |
| Body Protection | A chemical-resistant apron over a flame-retardant lab coat. | This provides two layers of protection against splashes and spills. The lab coat should be buttoned completely. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge. | This is essential when working outside of a certified chemical fume hood or if there is a risk of vapor inhalation. |
Caption: Incompatible materials to avoid when handling or storing the compound.
Emergency Procedures: A Systematic Response
In the event of an emergency, a calm and systematic response is crucial to minimize harm.
First Aid Measures
| Exposure Route | First Aid Protocol | Justification |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6] | To remove the individual from the source of toxic vapors and provide respiratory support. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [6] | To dilute and remove the corrosive chemical from the skin as quickly as possible. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [6] | To irrigate the eyes and remove the corrosive substance to prevent permanent damage. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [3] | Inducing vomiting can cause further damage to the esophagus. |
Spill and Leak Procedures
Experimental Protocol: Small Spill Cleanup (<100 mL)
-
Evacuation and Notification:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Notify the laboratory supervisor.
-
-
Containment:
-
Neutralization and Cleanup:
-
Slowly and carefully neutralize the spill by adding a weak base, such as sodium bicarbonate, until the reaction ceases. [8] * Collect the absorbed and neutralized material into a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of all cleanup materials as hazardous waste. [7] For large spills, evacuate the area immediately and contact emergency services.
-
Firefighting Measures
-
Extinguishing Media: Use a dry chemical or carbon dioxide extinguisher. DO NOT USE WATER , as it will react violently with dibutyl amidosulfenyl chloride. [3]* Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Conclusion
While specific data for dibutyl amidosulfenyl chloride is limited, a conservative approach based on the known hazards of analogous compounds is essential for safe handling. By implementing the robust PPE, handling, storage, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this reactive chemical. Continuous risk assessment and adherence to established safety protocols are the cornerstones of a safe and productive research environment.
References
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International Chemical Safety Cards (ICSCs). (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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OdoBan. (n.d.). Safety Data Sheet. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]
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SUNY College of Optometry. (n.d.). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. Retrieved from [Link]
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TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
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American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]
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Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]
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Stanford Medicine Children's Health. (n.d.). First Aid for Poisonings in a Child. Retrieved from [Link]
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British Red Cross. (2024, September 11). First aid for poisoning and harmful substances. Retrieved from [Link]
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Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
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Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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Chemsrc. (n.d.). dibutyl amidosulfenyl chloride. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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National Toxicology Program. (n.d.). Dibutyl Phthalate. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIBUTYLTIN DICHLORIDE. Retrieved from [Link]
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Cosmetic Ingredient Review. (2024, March 4). ADMIN Dibutyl Phthalate. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibutyl Amidosulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl amidosulfenyl chloride, a member of the amidosulfenyl halide family, presents a unique combination of reactivity and functionality, making it a compound of interest in synthetic chemistry. Its utility, however, is intrinsically linked to its stability under various conditions. This technical guide provides a comprehensive analysis of the thermal stability and decomposition of dibutyl amidosulfenyl chloride. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous organosulfur compounds to propose likely decomposition pathways, products, and kinetic behaviors. It further outlines detailed experimental protocols for researchers to rigorously characterize its thermal properties, ensuring both safe handling and predictable reactivity in synthetic applications.
Introduction to Amidosulfenyl Chlorides
Amidosulfenyl chlorides (R₂NSCl) are a class of organosulfur compounds characterized by a sulfur atom bonded to a dialkylamino group and a chlorine atom. This arrangement renders the sulfur atom highly electrophilic, making these compounds valuable reagents for the formation of sulfur-nitrogen bonds.[1] They serve as synthons for sulfenamides, which are prevalent in various fields, including vulcanization processes in the rubber industry and as protecting groups in peptide synthesis.
The stability of sulfenyl chlorides, in general, is influenced by the electronic and steric nature of the substituents attached to the sulfur atom.[1] Electron-withdrawing groups tend to stabilize the molecule.[1] In the case of dibutyl amidosulfenyl chloride, the electron-donating nature of the two butyl groups on the nitrogen atom is expected to influence the electron density at the sulfur atom and, consequently, the strength of the S-Cl and S-N bonds. Understanding the thermal liability of these bonds is paramount for controlling reaction outcomes and ensuring safe laboratory practice.
Synthesis and Spectroscopic Characterization
The synthesis of dibutyl amidosulfenyl chloride typically follows the established route for sulfenyl chlorides, which involves the chlorination of a corresponding disulfide or thiol precursor.[1] A common laboratory-scale synthesis involves the reaction of dibutyldisulfane with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).
Experimental Protocol: Synthesis of Dibutyl Amidosulfenyl Chloride
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of dibutyldisulfane in an inert, dry solvent such as dichloromethane or carbon tetrachloride.
-
Cooling: The reaction vessel is cooled to 0 °C in an ice bath to mitigate the exothermicity of the reaction.
-
Chlorination: A solution of sulfuryl chloride (1 equivalent) in the same solvent is added dropwise to the stirred solution of the disulfide over a period of 30-60 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the disulfide starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the solvent and any volatile byproducts are removed under reduced pressure.
-
Purification: The crude dibutyl amidosulfenyl chloride is then purified by vacuum distillation to yield the final product.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR: Will confirm the presence of the butyl groups and their connectivity.
-
Mass Spectrometry: Will determine the molecular weight of the compound.
-
FT-IR Spectroscopy: Will show characteristic vibrational frequencies for the C-H, C-N, and potentially the S-Cl bonds.
Thermal Stability and Proposed Decomposition Pathways
The thermal decomposition of organosulfur compounds can proceed through various mechanisms, including radical and ionic pathways. The specific pathway for dibutyl amidosulfenyl chloride will likely depend on the temperature, solvent polarity, and the presence of any initiators or inhibitors.
Proposed Radical Decomposition Pathway
At elevated temperatures, homolytic cleavage of the weakest bond is the most probable initiating step. The S-Cl bond is generally weaker than the S-N bond in related molecules, suggesting its cleavage would be the primary initiation event.
Caption: Proposed ionic decomposition mechanism for dibutyl amidosulfenyl chloride.
Mechanism Description:
-
Ionization: The S-Cl bond cleaves heterolytically to form a dibutylaminosulfenyl cation and a chloride anion. This step would be facilitated by polar solvents that can stabilize the resulting ions.
-
Subsequent Reactions: The highly electrophilic sulfenyl cation would be susceptible to attack by any nucleophiles present in the medium. This could be another molecule of the amidosulfenyl chloride, leading to oligomeric or polymeric materials.
Anticipated Decomposition Products
Based on the proposed mechanisms, a range of decomposition products can be anticipated. The exact composition of the product mixture would be highly dependent on the decomposition conditions.
| Proposed Mechanism | Anticipated Primary Products | Anticipated Secondary Products |
| Radical | Dibutyldisulfane, Chlorine (Cl₂) | Butyl chloride, HCl, various chlorinated butyl fragments |
| Ionic | Oligomeric/polymeric sulfur-nitrogen compounds | Chloride salts (if counter-ions are present) |
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of dibutyl amidosulfenyl chloride, a systematic study using thermal analysis techniques is required.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This combination of techniques provides information on mass loss as a function of temperature (TGA) and the heat flow associated with thermal events (DSC).
Caption: Workflow for TGA-DSC analysis of dibutyl amidosulfenyl chloride.
Step-by-Step Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of purified dibutyl amidosulfenyl chloride is placed in an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C). Running multiple heating rates allows for kinetic analysis.
-
Data Acquisition: The instrument records the sample mass and heat flow as a function of temperature.
-
Data Analysis:
-
TGA Curve: The onset temperature of decomposition is determined from the TGA curve, indicating the temperature at which significant mass loss begins.
-
DSC Curve: The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (melting) and decomposition events. The enthalpy of decomposition can be calculated from the peak area.
-
Kinetic Analysis: Using data from multiple heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
-
Safe Handling and Storage
Given their reactivity, amidosulfenyl chlorides require careful handling and storage.
-
Moisture Sensitivity: Like most sulfenyl chlorides, dibutyl amidosulfenyl chloride is expected to be sensitive to moisture, hydrolyzing to the corresponding sulfenic acid, which is likely unstable. [1]Therefore, it should be handled under an inert atmosphere (nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.
-
Corrosivity: The compound and its potential decomposition products (e.g., HCl) are likely corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. [4]* Inhalation Hazard: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. [4]* Incompatibilities: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.
Conclusion
While direct experimental investigation of the thermal properties of dibutyl amidosulfenyl chloride is needed for a definitive understanding, a robust theoretical framework can be constructed based on the known chemistry of related organosulfur compounds. The S-Cl bond is the likely point of initial cleavage upon heating, potentially leading to either radical or ionic decomposition pathways depending on the reaction conditions. The proposed experimental workflows provide a clear path for researchers to elucidate the precise thermal stability, decomposition kinetics, and product profiles of this reactive compound. Such data are critical for its effective and safe utilization in the development of novel synthetic methodologies.
References
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Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
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Bentley, T. W., et al. (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. The Journal of Organic Chemistry, 71(10), 3737–3743. [Link]
- Kharasch, N., & Potempa, S. J. (1942). The Chemistry of Sulfenyl Halides and Their Derivatives. Chemical Reviews, 31(2), 269–334.
- Cremlyn, R. J. (1996). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
- Zincke, T. (1911). Über die Einwirkung von Chlor auf Thiophenole. Berichte der deutschen chemischen Gesellschaft, 44(1), 769-771.
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Wikipedia. (2023). Sulfenyl chloride. [Link]
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PubChem. (n.d.). Amidosulfenyl chloride, n,n-dibutyl-. [Link]
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Czerniak, E., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Przemysł Chemiczny, 92(1), 60-64. [Link]
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A Technical Guide to the Solubility of Dibutyl Amidosulfenyl Chloride in Organic Solvents for Research and Synthesis Applications
Abstract
Dibutyl amidosulfenyl chloride, a reactive synthetic intermediate, presents unique challenges regarding its solubility in organic solvents. Standard solubility principles of "like dissolves like" are insufficient, as the compound's high reactivity toward nucleophilic and protic solvents is the dominant consideration. This guide provides a framework for understanding and determining the practical solubility of this compound. We present a predicted solubility profile based on solvent-solute interaction principles, distinguishing between inert and reactive solvent systems. Crucially, this document provides a detailed, self-validating experimental protocol for researchers to safely determine both qualitative and quantitative solubility in appropriate inert solvents. This guide is intended to equip researchers, chemists, and drug development professionals with the expert knowledge required to handle, dissolve, and utilize dibutyl amidosulfenyl chloride effectively and safely in a laboratory setting.
Introduction to Dibutyl Amidosulfenyl Chloride
Chemical Structure and Properties
Dibutyl amidosulfenyl chloride, also known as N,N-dibutylaminosulfenyl chloride, is an organosulfur compound with the chemical formula C₈H₁₈ClNS.[1][2] Its molecular structure features a central sulfur atom bonded to a chlorine atom and a dibutylamino group.
-
Molecular Formula: C₈H₁₈ClNS
-
CAS Number: 6541-82-8[3]
-
Molecular Weight: 195.76 g/mol
The molecule's character is distinctly dichotomous. The two butyl chains create a nonpolar, sterically bulky "tail," which favors dissolution in nonpolar organic solvents. In contrast, the amidosulfenyl chloride functional group (-NSCl) is highly polar and, more importantly, electrophilic at the sulfur center. This electrophilicity makes the S-Cl bond susceptible to cleavage by nucleophiles, a factor that critically governs solvent selection.
Significance in Synthetic Chemistry
Amidosulfenyl chlorides are valuable reagents in organic synthesis, primarily serving as electrophilic sulfur transfer agents. They enable the formation of sulfur-nitrogen bonds and can be used to introduce the R₂N-S- moiety onto various nucleophilic substrates. Understanding their solubility is paramount for controlling reaction kinetics, ensuring homogeneous reaction conditions, and developing robust purification protocols.
The Critical Interplay of Solubility and Reactivity
For a reactive compound like dibutyl amidosulfenyl chloride, true solubility cannot be divorced from chemical stability. While the nonpolar butyl groups suggest good solubility in hydrocarbons, the overriding factor is the reactivity of the S-Cl bond. Many common laboratory solvents are nucleophilic and can react with the compound, leading to degradation rather than simple dissolution.
The primary mechanism of degradation is nucleophilic attack at the electrophilic sulfur atom. This is particularly rapid with protic solvents like water and alcohols, which cause immediate hydrolysis or alcoholysis.[4][5] Aprotic but nucleophilic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can also lead to decomposition over time. Therefore, the concept of "solubility" for this compound must be defined as the concentration at which a stable solution can be formed in an inert solvent.
Predicted Solubility and Stability Profile
Table 1: Predicted Solubility and Stability of Dibutyl Amidosulfenyl Chloride in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Stability & Expert Commentary |
| Nonpolar Aprotic | Hexanes, Heptane, Toluene, Benzene | High | Recommended. These solvents are inert and non-nucleophilic. The nonpolar nature of the dibutyl groups ensures excellent miscibility. Ideal for long-term storage and as reaction media for nonpolar substrates. |
| Halogenated Aprotic | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | Recommended. These solvents offer a balance of moderate polarity for dissolving a range of substrates while remaining chemically inert to the S-Cl bond. Ensure solvents are anhydrous. |
| Ethereal Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Moderate to High | Use with Caution. While often used as reaction solvents, ethers are weak Lewis bases and can coordinate with the electrophilic sulfur. Stability may be limited over time. Peroxide-free, anhydrous grades are mandatory. |
| Ester Aprotic | Ethyl Acetate | Moderate | Use with Caution. The carbonyl oxygen is nucleophilic and may slowly react with the sulfenyl chloride. Not recommended for storage, but may be suitable for short-term reaction use. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | Not Recommended. These solvents are highly nucleophilic and are expected to react with and decompose the compound. Avoid for all applications. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Insoluble (Reactive) | AVOID. These solvents will rapidly and exothermically react via solvolysis to produce HCl, sulfuric acid derivatives, and other byproducts.[4][5] This is a decomposition reaction, not dissolution. |
Experimental Protocol for Solubility Determination
Given the absence of published data, researchers must determine solubility experimentally. The following protocol is designed as a self-validating system, emphasizing safety and chemical stability.
Critical Safety Precautions
-
Work in a well-ventilated chemical fume hood at all times.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Sulfenyl chlorides are moisture-sensitive and react with water to release corrosive HCl gas.[4] All glassware must be oven- or flame-dried, and all solvents must be anhydrous.
-
Handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.
Workflow for Solubility Determination
The following diagram outlines the logical flow for safely assessing the solubility of a reactive compound.
Caption: Experimental workflow for determining solubility of reactive compounds.
Step-by-Step Methodology
Part A: Qualitative Solubility Assessment This rapid test establishes a baseline understanding across multiple solvent types.[9]
-
To a series of small, dry glass vials, add approximately 10-20 mg of dibutyl amidosulfenyl chloride.
-
To each vial, add 0.5 mL of a single anhydrous solvent from Table 1.
-
Cap the vials securely and vortex for 30-60 seconds at ambient temperature.
-
Visually inspect for complete dissolution against a dark background.
-
Record observations as "Insoluble," "Sparingly Soluble," or "Freely Soluble." Note any color changes, gas evolution, or precipitate formation, as these are signs of reaction, not dissolution.
Part B: Quantitative Solubility Determination (Gravimetric Method) This method should only be performed with solvents identified as inert in Part A (e.g., hexanes, DCM).[10]
-
Add approximately 1 g of dibutyl amidosulfenyl chloride to a tared, dry 10 mL volumetric flask. Record the exact mass.
-
Add the chosen anhydrous solvent until the total volume is exactly 10.0 mL.
-
Seal the flask and stir with a magnetic stir bar for at least 1 hour at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a dry syringe and pass it through a 0.2 µm PTFE syringe filter to remove any remaining particulates.
-
Accurately dispense 2.0 mL of the filtrate into a pre-weighed, dry round-bottom flask.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Weigh the flask containing the solid residue. The mass of the residue is the amount of compound dissolved in 2.0 mL of solvent.
-
Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / 2.0 mL) * 100.
-
Validation (Crucial): Analyze the solid residue from step 8 (e.g., via melting point). If it does not match the starting material, decomposition has occurred, and the solubility data is invalid.
Solvent Selection Framework for Synthetic Applications
Choosing the correct solvent is critical for the success of any reaction involving dibutyl amidosulfenyl chloride. The following decision framework guides this selection process.
Caption: Decision flowchart for practical solvent selection.
-
For Storage: Always choose a nonpolar, inert solvent like hexanes or toluene. Store the solution in a sealed container under an inert atmosphere (e.g., a Sure/Seal™ bottle) in a cool, dry place.[6]
-
For Reactions: Dichloromethane is often the best starting point, as it dissolves a wide range of organic compounds without reacting. If reactants require a more polar or coordinating solvent, THF may be used, but reaction times should be kept as short as possible, and the stability of the sulfenyl chloride in the solvent should be verified by a technique like TLC.
Conclusion
The practical use of dibutyl amidosulfenyl chloride hinges on a nuanced understanding of its solubility, which is fundamentally limited by its chemical reactivity. Direct dissolution is only feasible in a narrow range of inert organic solvents, primarily nonpolar hydrocarbons and halogenated solvents. Protic and nucleophilic polar aprotic solvents lead to rapid decomposition and must be strictly avoided. This guide provides the theoretical framework and validated experimental protocols necessary for researchers to confidently determine the solubility of this compound and select appropriate solvents, ensuring both the integrity of their experiments and the safety of their laboratory operations.
References
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Google Cloud Vertex AI Search URL
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A Technical Guide to the Discovery, Synthesis, and Application of N,N-Dibutyl Amidosulfenyl Chloride
Abstract: This technical guide provides a comprehensive overview of N,N-dibutyl amidosulfenyl chloride (CAS No. 6541-82-8), a versatile yet under-documented reagent in organosulfur chemistry. While the specific historical record of its initial discovery is diffuse, its synthesis and utility are well-established through patents and its application as a key intermediate. This document consolidates available information on its historical context, provides robust protocols for its synthesis and subsequent reactions, details its known properties, and explains the chemical principles governing its reactivity. This guide is intended for researchers and process development scientists in the pharmaceutical, agrochemical, and materials science sectors.
Part I: Historical Context and Discovery
The precise origin of N,N-dibutyl amidosulfenyl chloride is not marked by a singular, seminal publication. Instead, its emergence is rooted in the broader mid-20th-century exploration of organosulfur chemistry. The parent class of compounds, aminosulfenyl halides (R₂NSCl), represents a logical extension of the well-established chemistry of sulfur halides. The fundamental reaction enabling their formation—the treatment of a secondary amine with a sulfur chloride source—is a cornerstone of organosulfur synthesis.
While earlier academic work laid the foundation, a key illustration of the synthesis and industrial relevance of N,N-dibutyl amidosulfenyl chloride appears in patent literature from the early 1980s. A patent filed by FMC Corporation in 1981 describes the in situ generation of dibutylaminosulfenyl chloride for the synthesis of novel carbamate insecticides.[1] This document is a critical piece of the historical record, as it moves the compound from a chemical curiosity to a valuable industrial intermediate.
The synthesis described involves reacting bis(dibutylamino) disulfide with sulfuryl chloride, or more broadly, reacting dibutylamine with a sulfur chloride source.[1][2] This established its role as a key electrophilic sulfur reagent for creating sulfur-nitrogen bonds, a critical linkage in many biologically active molecules.
Part II: Synthesis and Mechanism
The most direct and common method for preparing N,N-dibutyl amidosulfenyl chloride is the reaction between dibutylamine and sulfur dichloride (SCl₂). The reaction leverages the nucleophilicity of the amine and the high electrophilicity of the sulfur atom in SCl₂.
Causality of Experimental Design:
-
Stoichiometry: The reaction requires at least two equivalents of dibutylamine for every one equivalent of SCl₂. The first equivalent acts as the nucleophile, attacking the sulfur atom to form the S-N bond. The second equivalent acts as a base to neutralize the hydrochloric acid (HCl) byproduct. This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. Alternatively, one equivalent of dibutylamine can be used with one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine.
-
Solvent: An inert, anhydrous solvent such as hexane, dichloromethane, or diethyl ether is essential to prevent the hydrolysis of the highly reactive sulfur dichloride and the amidosulfenyl chloride product.
-
Temperature: The reaction is highly exothermic and is typically performed at low temperatures (0 °C or below) to control the reaction rate, prevent side reactions, and minimize the decomposition of the product.
Experimental Protocol: Synthesis of N,N-Dibutyl Amidosulfenyl Chloride
Materials:
-
Dibutylamine (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Sulfur dichloride (SCl₂) (1.0 equiv)
-
Anhydrous Hexane
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
A three-neck flask is charged with dibutylamine (1.0 equiv), triethylamine (1.1 equiv), and anhydrous hexane under a nitrogen atmosphere.
-
The mixture is cooled to 0 °C in an ice bath with gentle stirring.
-
Sulfur dichloride (1.0 equiv), dissolved in an equal volume of anhydrous hexane, is added dropwise to the stirred amine solution via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Upon completion of the addition, the reaction mixture is stirred for an additional 1-2 hours at 0 °C, then allowed to warm to room temperature and stirred for another hour.
-
The resulting slurry, containing precipitated triethylamine hydrochloride, is filtered under an inert atmosphere.
-
The filtrate is concentrated under reduced pressure to remove the hexane solvent. The remaining orange to reddish-brown liquid is N,N-dibutyl amidosulfenyl chloride. For many applications, this crude product is of sufficient purity to be used directly in subsequent steps.[1]
Part III: Physicochemical Properties
Comprehensive experimental data for N,N-dibutyl amidosulfenyl chloride is not widely available in peer-reviewed literature. The data presented below is consolidated from chemical supplier databases and computational predictions.[3][4][5] The product is typically described as a dark orange or reddish-brown liquid, consistent with other low-molecular-weight sulfur chlorides.[2]
| Property | Value | Source |
| CAS Number | 6541-82-8 | [4][5] |
| Molecular Formula | C₈H₁₈ClNS | [3][4] |
| Molecular Weight | 195.75 g/mol | [4][5] |
| Synonyms | Dibutylaminosulfur chloride; N,N-Dibutyl-S-chlorothiohydroxylamine | [5] |
| Predicted XlogP | 4.0 | [3] |
| Physical Appearance | Orange to reddish-brown fuming liquid (inferred) | [2] |
Part IV: Reactivity & Synthetic Applications
The synthetic utility of N,N-dibutyl amidosulfenyl chloride stems from the polarized sulfur-chlorine bond. The sulfur atom is highly electrophilic and readily reacts with a wide range of nucleophiles. Its most prominent application is in the sulfenylation of substrates to introduce a (Bu)₂N-S- moiety.
A prime example is its reaction with N-methyl carbamates to produce pesticides.[1]
Mechanism of Action:
-
A base (e.g., triethylamine) deprotonates the carbamate nitrogen, generating a nucleophilic carbamate anion.
-
The carbamate anion attacks the electrophilic sulfur atom of the N,N-dibutyl amidosulfenyl chloride.
-
Chloride is displaced as the leaving group, forming the new S-N bond and yielding the final product along with the base's hydrochloride salt.
Experimental Protocol: Sulfenylation of a Carbamate
Materials:
-
2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (Carbofuran) (1.0 equiv)
-
N,N-Dibutyl amidosulfenyl chloride solution in hexane (1.0 equiv)
-
Triethylamine (1.0 equiv)
-
Anhydrous Hexane
Procedure: (Adapted from the process described in patent EP0051273A1[1])
-
A flask is charged with the carbamate starting material and anhydrous hexane under a nitrogen atmosphere.
-
The solution of N,N-dibutyl amidosulfenyl chloride in hexane is added to the stirred carbamate solution at room temperature.
-
Triethylamine is added to the mixture. An exotherm is typically observed. The reaction is maintained at ~35 °C for 1.5 hours.
-
The reaction is cooled and quenched by the addition of water.
-
The organic phase is separated, washed, dried, and concentrated to yield the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate product.
Part V: Safety and Handling
-
Reactivity: N,N-Dibutyl amidosulfenyl chloride is expected to be highly reactive with water and other protic solvents (hydrolysis). All handling should be performed under anhydrous conditions and an inert atmosphere (nitrogen or argon).
-
Toxicity & Corrosivity: As with its precursors (sulfur dichloride), the compound should be considered corrosive and toxic.[2] It can release HCl upon contact with moisture.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
References
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PubChem. (n.d.). Amidosulfenyl chloride, n,n-dibutyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Theoclitus, J., & Mahler, J. (1982). Trialkylamin/Schwefeldioxyd katalysierte Sulfenylierung von Carbamaten. (EP0051273A1). European Patent Office.
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ResearchGate. (n.d.). George H. Cady's research while affiliated with University of Washington and other places. Retrieved from [Link]
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Ye, Z., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. Retrieved from [Link]
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Wang, Z., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 8(5), 999–1001. Retrieved from [Link]
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Barrow, J. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. The Journal of Organic Chemistry, 85(24), 16035–16047. Retrieved from [Link]
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ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
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Gevorgyan, A. R., et al. (2021). Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. Molecules, 26(15), 4443. Retrieved from [Link]
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American Chemical Society. (1956). SOLVAY White AMMONIUM CHLORIDE. Chemical and Engineering News, 34(45), 5356. Retrieved from [Link]
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Mueller, W. H., & Butler, P. E. (1959). Some New Reactions of Methanesulfenyl Chloride. The Journal of Organic Chemistry, 24(12), 2004–2006. Retrieved from [Link]
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A Computational Chemist's Guide to Dibutyl Amidosulfenyl Chloride: An In-Depth Technical Guide
Introduction
Dibutyl amidosulfenyl chloride, with the chemical formula C8H18ClNS, is a member of the sulfenyl chloride family, characterized by the R-S-Cl functional group.[1][2][3] These compounds are known for their reactivity, serving as valuable intermediates in organic synthesis, particularly for the formation of carbon-sulfur bonds and the synthesis of sulfenamides.[1][4] The presence of the dibutylamino group attached to the sulfur atom introduces additional complexity and potential for interesting electronic and steric effects, making it a compelling subject for theoretical investigation.
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on dibutyl amidosulfenyl chloride. It is designed for researchers, scientists, and drug development professionals who wish to employ computational methods to understand the molecule's structural, electronic, and reactive properties. Rather than a rigid protocol, this guide offers a logically structured approach, grounded in established theoretical principles and best practices for similar organosulfur compounds. We will delve into the "why" behind methodological choices, ensuring a robust and scientifically sound computational study.
I. Foundational Concepts: The Quantum Mechanical Approach
Quantum chemical calculations offer a powerful lens through which to examine molecular systems at the atomic and electronic levels. For a molecule like dibutyl amidosulfenyl chloride, these methods can predict a wide range of properties that are often difficult or impossible to measure experimentally. The core of these calculations lies in solving the Schrödinger equation, albeit with approximations necessary for polyatomic systems.
The Importance of Computational Chemistry for Sulfenyl Chlorides
Sulfenyl chlorides are inherently reactive, making experimental characterization challenging.[1] Computational modeling provides a safe and cost-effective way to:
-
Determine Stable Conformations: The flexible butyl chains can adopt numerous conformations. Identifying the lowest energy structures is crucial for understanding the molecule's behavior.
-
Analyze Electronic Structure: Understanding the distribution of electrons, molecular orbitals (HOMO/LUMO), and atomic charges provides insights into reactivity and potential reaction sites.
-
Predict Spectroscopic Properties: Calculated vibrational frequencies (IR) and NMR chemical shifts can aid in the interpretation of experimental spectra.
-
Elucidate Reaction Mechanisms: Quantum chemistry can map out the potential energy surfaces of reactions, identifying transition states and intermediates, which is critical for understanding how the molecule interacts with other reagents.[5][6][7]
Choosing the Right Theoretical Framework: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.[8][9] Unlike more computationally expensive methods like Møller-Plesset perturbation theory (MP2), DFT can handle the number of electrons in dibutyl amidosulfenyl chloride with reasonable computational resources while still providing high-quality results.
The Rationale for DFT:
-
Electron Correlation: DFT methods include a treatment of electron correlation, which is essential for accurately describing chemical bonding and reactivity.
-
Versatility: A wide range of DFT functionals are available, allowing for the selection of a functional that is well-suited for the specific properties being investigated. For general-purpose calculations on organosulfur compounds, hybrid functionals such as B3LYP are often a good starting point.[10][11]
-
Proven Track Record: DFT has been successfully applied to study a vast array of chemical systems, including those containing sulfur and nitrogen.[11][12]
II. A Practical Guide to the Computational Workflow
This section outlines a step-by-step methodology for a comprehensive computational study of dibutyl amidosulfenyl chloride.
Step 1: Building the Initial Molecular Structure
The first step is to construct a three-dimensional model of the molecule. This can be done using any molecular building software. Given the conformational flexibility of the two butyl groups, it is advisable to start with a few different initial geometries (e.g., with the butyl chains in extended or more compact arrangements) to increase the chances of finding the global minimum energy structure.
Step 2: Conformational Search and Geometry Optimization
Due to the rotational freedom around the C-C and C-N bonds of the butyl groups, a thorough conformational search is essential.
Protocol for Conformational Analysis:
-
Initial Low-Level Search: Perform an initial conformational search using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method (e.g., PM7). This will generate a set of low-energy candidate structures.
-
DFT Re-optimization: Take the lowest energy conformers from the initial search (e.g., all structures within a 10-20 kJ/mol window of the minimum) and perform full geometry optimizations using DFT.
-
Recommended DFT Functional: B3LYP
-
Recommended Basis Set: 6-31G(d) - This provides a good balance of accuracy and speed for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) should be used for the final, most stable conformers.
-
dot
Caption: A typical workflow for the quantum chemical analysis of dibutyl amidosulfenyl chloride.
Step 3: Vibrational Frequency Analysis
For each optimized geometry, it is crucial to perform a vibrational frequency calculation at the same level of theory.
The Purpose of Frequency Calculations:
-
Verification of Minima: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further optimized.
-
Zero-Point Vibrational Energy (ZPVE): This correction should be added to the electronic energy to obtain a more accurate total energy.
-
Prediction of IR Spectra: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data.
Step 4: Analysis of Electronic Properties
Once the lowest energy conformer has been identified and verified, a detailed analysis of its electronic properties can be performed.
Key Electronic Properties to Investigate:
-
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of regions susceptible to electrophilic attack, while the LUMO points to regions prone to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[11] It can be used to determine:
-
Natural Atomic Charges: To understand the polarity of bonds.
-
Hybridization: To describe the bonding orbitals.
-
Donor-Acceptor Interactions: To quantify hyperconjugative effects.
-
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Red regions indicate areas of negative potential (electron-rich), while blue regions show positive potential (electron-poor). This is a powerful tool for predicting sites of electrophilic and nucleophilic attack.
III. Investigating Chemical Reactivity
A key application of quantum chemical calculations is the study of reaction mechanisms. For dibutyl amidosulfenyl chloride, a primary reaction of interest is nucleophilic substitution at the sulfur atom.
Modeling Nucleophilic Substitution
Theoretical studies on related sulfinyl derivatives suggest that nucleophilic substitution at sulfur can proceed through either an addition-elimination or an SN2-like mechanism.[5][6] A computational study can help to distinguish between these possibilities for dibutyl amidosulfenyl chloride.
Protocol for Reaction Mechanism Studies:
-
Reactant and Product Optimization: Optimize the geometries of the reactants (dibutyl amidosulfenyl chloride and a chosen nucleophile, e.g., a simple amine or thiol) and the expected products.
-
Transition State Search: Locate the transition state (TS) structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface and has exactly one imaginary frequency corresponding to the reaction coordinate. Various algorithms are available in quantum chemistry software for TS searching.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species.
-
Activation Energy Calculation: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. This provides a measure of the kinetic barrier to the reaction.
dot
Caption: A simplified potential energy surface diagram for a nucleophilic substitution reaction.
IV. Data Presentation and Interpretation
The results of quantum chemical calculations should be presented in a clear and organized manner to facilitate interpretation and comparison.
Tabulated Data
Summarize key quantitative data in tables.
Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of Dibutyl Amidosulfenyl Chloride
| Parameter | Value (B3LYP/6-311+G(d,p)) |
| S-Cl Bond Length (Å) | [Hypothetical Value] |
| S-N Bond Length (Å) | [Hypothetical Value] |
| N-C Bond Lengths (Å) | [Hypothetical Value] |
| S-N-C Bond Angles (°) | [Hypothetical Value] |
| Cl-S-N Bond Angle (°) | [Hypothetical Value] |
| Dihedral Angles (°) | [Hypothetical Value] |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy (eV) | [Hypothetical Value] |
| LUMO Energy (eV) | [Hypothetical Value] |
| HOMO-LUMO Gap (eV) | [Hypothetical Value] |
| Dipole Moment (Debye) | [Hypothetical Value] |
| NBO Charge on S | [Hypothetical Value] |
| NBO Charge on Cl | [Hypothetical Value] |
| NBO Charge on N | [Hypothetical Value] |
V. Conclusion and Future Directions
This technical guide has provided a comprehensive roadmap for conducting a thorough quantum chemical investigation of dibutyl amidosulfenyl chloride. By following the outlined protocols, researchers can gain valuable insights into the structural, electronic, and reactive properties of this molecule. The computational data generated can be used to rationalize experimental observations, predict reactivity, and guide the design of new synthetic methodologies.
Future computational studies could expand on this framework by:
-
Exploring a wider range of nucleophiles to build a more complete picture of the molecule's reactivity profile.
-
Investigating the effects of different solvents on the reaction mechanisms using implicit or explicit solvent models.
-
Performing ab initio molecular dynamics (AIMD) simulations to study the dynamic behavior of the molecule in solution.
By leveraging the power of computational chemistry, the scientific community can continue to unravel the complexities of fascinating and synthetically useful molecules like dibutyl amidosulfenyl chloride.
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Schlegel, H. B.; et al. Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. The Journal of Organic Chemistry. [Link]
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Bachrach, S. M.; et al. Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. ResearchGate. [Link]
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Ochiai, B.; et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]
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Hegab, M. I.; et al. New Reactions of β-oxo Sulfenyl Chlorides With 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. Acta Chimica Slovenica. [Link]
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Dhifaoui, S.; et al. DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. ResearchGate. [Link]
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Paranjothy, M.; et al. Quantum chemistry and density functional calculations of formyl chloride. Semantic Scholar. [Link]
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A Technical Guide to the Purity and Analysis of Dibutyl Amidosulfenyl Chloride
Introduction: The Role and Reactivity of Dibutyl Amidosulfenyl Chloride
Dibutyl amidosulfenyl chloride, with the chemical formula (CH₃CH₂CH₂CH₂)₂NSCl and CAS number 6541-82-8, is a reactive chemical intermediate of significant interest in synthetic chemistry.[1][2] As a member of the sulfenyl chloride family, it serves as a versatile reagent for the introduction of the dibutylamino-thio group into various organic molecules. Its utility is particularly pronounced in the synthesis of specialized agrochemicals, pharmaceuticals, and materials where the unique properties of the sulfur-nitrogen bond are leveraged.
The core of its reactivity lies in the polarized sulfur-chlorine bond, which makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity, while synthetically useful, also presents challenges in its handling, purification, and analysis. The compound is sensitive to moisture and can readily hydrolyze, leading to the formation of impurities that can affect the outcome of subsequent reactions. Therefore, robust analytical methods to ascertain its purity are paramount for researchers and professionals in drug development and chemical synthesis. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive analysis of dibutyl amidosulfenyl chloride, offering field-proven insights and detailed methodologies.
Synthesis and Purification
The synthesis of N,N-dialkyl amidosulfenyl chlorides is typically achieved through the reaction of a secondary amine with a sulfur chloride reagent. A common and effective method involves the reaction of dibutylamine with sulfur dichloride (SCl₂).[3][4] This reaction should be conducted under anhydrous conditions and in an inert atmosphere to prevent the formation of hydrolysis-related byproducts.
The purification of the crude product is critical to remove unreacted starting materials and side products. Due to the thermal lability of many sulfenyl chlorides, purification is often achieved by vacuum distillation. Care must be taken to avoid excessive heating, which can lead to decomposition.
Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and purity assessment of dibutyl amidosulfenyl chloride. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities.
Causality Behind Experimental Choices in NMR
Due to the reactive nature of the S-Cl bond, the choice of solvent for NMR analysis is critical. Protic solvents such as D₂O or CD₃OD will react with the sulfenyl chloride, leading to its degradation. Therefore, aprotic deuterated solvents like chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) are essential to maintain the integrity of the sample during analysis.[5]
Expected ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dibutyl Amidosulfenyl Chloride in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₂ -CH₂-CH₂-CH₃ | 3.1 - 3.4 (triplet) | 50 - 55 |
| N-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.8 (sextet) | 30 - 35 |
| N-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 (sextet) | 20 - 25 |
| N-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.1 (triplet) | 13 - 15 |
Note: These are predicted values and may vary slightly from experimental data.
Experimental Protocol for NMR Analysis
-
Sample Preparation: In a nitrogen-filled glovebox, accurately weigh approximately 10-20 mg of dibutyl amidosulfenyl chloride into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube.
-
Sealing: Cap the NMR tube securely.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. The presence of unexpected peaks may indicate impurities.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. However, the direct analysis of reactive sulfenyl chlorides by GC can be challenging due to their potential for degradation in the hot injector port or on the column. A more robust approach involves derivatization of the sulfenyl chloride to a more stable compound prior to analysis.[9][10][11]
The Rationale for Derivatization in GC Analysis
Dibutyl amidosulfenyl chloride can be readily converted to its corresponding stable N,N-dibutylsulfenamide by reaction with a suitable amine. This derivatization strategy offers several advantages:
-
Increased Stability: Sulfenamides are generally more thermally stable than sulfenyl chlorides, preventing on-column degradation.
-
Improved Chromatography: The resulting sulfenamide may exhibit better peak shape and resolution.
-
Enhanced Specificity: The derivatization reaction is specific to the sulfenyl chloride, allowing for accurate quantification in the presence of non-reactive impurities.
Experimental Protocol for GC Analysis (via Derivatization)
-
Derivatization:
-
In a vial, dissolve a known amount of dibutyl amidosulfenyl chloride in an aprotic solvent like dichloromethane.
-
Add an excess of a secondary amine (e.g., diethylamine) to the solution.
-
Allow the reaction to proceed for a short period at room temperature.
-
-
Sample Preparation for GC:
-
Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC analysis.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable for separating the resulting sulfenamide.[1]
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping to 280 °C, will effectively separate the components.
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis. A Mass Spectrometer (MS) can be used for identification of the derivative and any impurities.[1]
-
-
Quantification:
-
Prepare a calibration curve using standards of the purified N,N-dibutylsulfenamide derivative.
-
Calculate the purity of the original dibutyl amidosulfenyl chloride based on the concentration of the derivative determined from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture.[12][13][14] Similar to GC, direct analysis of the reactive dibutyl amidosulfenyl chloride can be problematic. A derivatization approach is therefore recommended for robust and reliable purity assessment.
Strategy for HPLC Analysis: Pre-Column Derivatization
Dibutyl amidosulfenyl chloride can be derivatized with a nucleophilic reagent that contains a chromophore, enabling sensitive UV detection. Reaction with an aromatic amine or thiol would produce a stable derivative with strong UV absorbance.[2]
Experimental Protocol for HPLC Analysis (via Derivatization)
-
Derivatization:
-
Dissolve a known quantity of dibutyl amidosulfenyl chloride in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a solution of a derivatizing agent (e.g., aniline or thiophenol) in slight excess.
-
Allow the reaction to complete.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is generally effective for the separation of such derivatives.[2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape, is a good starting point.[15]
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the derivatized product (e.g., 254 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Data Analysis and Quantification:
-
The purity of the dibutyl amidosulfenyl chloride is determined by comparing the peak area of the derivatized product to the total area of all peaks in the chromatogram (area percent method).
-
For more accurate quantification, a calibration curve can be prepared using an isolated and purified standard of the derivative.
-
Classical Analysis: Titrimetric Methods
For a rapid and cost-effective determination of the total sulfenyl chloride content, titrimetric methods can be employed. These methods are based on the reaction of the sulfenyl chloride with a known excess of a reagent, followed by back-titration of the unreacted reagent.
Principle of Iodometric Titration
A common approach involves the reaction of the sulfenyl chloride with an excess of iodide ions. The sulfenyl chloride oxidizes the iodide to iodine, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate using a starch indicator.
Titration Protocol
-
Sample Preparation: Accurately weigh a sample of dibutyl amidosulfenyl chloride and dissolve it in a suitable solvent (e.g., glacial acetic acid).
-
Reaction with Iodide: Add a known excess of a potassium iodide solution to the sample solution.
-
Titration: Immediately titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes pale yellow.
-
Endpoint Detection: Add a few drops of starch indicator solution. The solution will turn a deep blue color. Continue the titration until the blue color disappears.
-
Calculation: Calculate the amount of dibutyl amidosulfenyl chloride in the sample based on the stoichiometry of the reaction and the volume of sodium thiosulfate solution consumed.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes described in this guide.
Figure 1: Synthesis and Purification Workflow.
Figure 2: Comprehensive Analytical Workflow.
Conclusion: A Multi-faceted Approach to Quality Assurance
The purity of dibutyl amidosulfenyl chloride is a critical parameter that dictates its performance in subsequent synthetic applications. Due to its inherent reactivity, a single analytical technique is often insufficient to provide a complete purity profile. This guide advocates for a multi-faceted approach, combining spectroscopic, chromatographic, and titrimetric methods to ensure a comprehensive understanding of the sample's quality.
NMR spectroscopy serves as the primary tool for structural confirmation and identification of major impurities. For accurate quantitative analysis, derivatization followed by GC or HPLC is the recommended strategy, transforming the reactive analyte into a stable derivative suitable for chromatographic separation. Finally, classical titration offers a rapid and cost-effective means of determining the total active chloride content. By employing these self-validating systems, researchers and drug development professionals can confidently assess the purity of dibutyl amidosulfenyl chloride, ensuring the integrity and reproducibility of their scientific endeavors.
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Methodological & Application
The Versatile Reagent: A Guide to the Use of Dibutyl Amidosulfenyl Chloride in Organic Synthesis
In the landscape of modern organic synthesis, the development of efficient and selective reagents is paramount for the construction of complex molecular architectures. Among the diverse array of sulfur-containing building blocks, dibutyl amidosulfenyl chloride, (Bu₂N-S-Cl), has emerged as a potent and versatile electrophilic sulfur reagent. Its unique reactivity profile enables a range of transformations, from the straightforward synthesis of sulfenamides to the construction of intricate heterocyclic systems. This comprehensive guide provides an in-depth exploration of the applications of dibutyl amidosulfenyl chloride, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction to Dibutyl Amidosulfenyl Chloride: Properties and Handling
Dibutyl amidosulfenyl chloride is a reactive chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[1][2] It is sensitive to moisture and should be stored under an inert atmosphere to prevent decomposition.
Table 1: Physicochemical Properties of Dibutyl Amidosulfenyl Chloride
| Property | Value |
| Chemical Formula | C₈H₁₈ClNS |
| Molecular Weight | 195.75 g/mol |
| Appearance | Yellow to orange liquid |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in most aprotic organic solvents (e.g., CH₂Cl₂, THF, Toluene) |
Synthesis of Dibutyl Amidosulfenyl Chloride
The preparation of dibutyl amidosulfenyl chloride is typically achieved through the reaction of dibutylamine with a sulfur chloride source. A common and effective method involves the use of sulfur monochloride (S₂Cl₂).
Protocol 1: Synthesis of N,N-Dibutylaminosulfenyl Chloride from Dibutylamine and Sulfur Monochloride
This protocol outlines a standard laboratory procedure for the synthesis of N,N-dibutylaminosulfenyl chloride.
Materials:
-
Dibutylamine
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous diethyl ether or hexane
-
Anhydrous sodium sulfate
-
Schlenk flask or three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is dry.
-
In the reaction flask, dissolve dibutylamine (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfur monochloride (0.5 equivalents) in anhydrous diethyl ether to the stirred dibutylamine solution via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
A precipitate of dibutylammonium chloride will form. Filter the reaction mixture under nitrogen to remove the salt.
-
Wash the filtrate with cold, saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford crude dibutyl amidosulfenyl chloride.
-
The crude product can be purified by vacuum distillation, but care must be taken as it can be thermally unstable.
Causality and Insights: The slow, controlled addition of sulfur monochloride is crucial to manage the exothermic nature of the reaction and to minimize the formation of byproducts. The use of an excess of the amine helps to neutralize the HCl formed during the reaction, leading to the precipitation of the ammonium salt, which is easily removed by filtration.
Applications in Organic Synthesis
Dibutyl amidosulfenyl chloride serves as a powerful electrophilic sulfur reagent, enabling the formation of sulfur-nitrogen and sulfur-carbon bonds with a variety of nucleophiles.
Synthesis of Sulfenamides
The most prominent application of dibutyl amidosulfenyl chloride is in the synthesis of sulfenamides, which are valuable intermediates in medicinal and agricultural chemistry.[3][4][5] The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the amidosulfenyl chloride.
Protocol 2: General Procedure for the Synthesis of Sulfenamides
This protocol provides a general method for the reaction of dibutyl amidosulfenyl chloride with primary or secondary amines.
Materials:
-
Dibutyl amidosulfenyl chloride
-
Primary or secondary amine
-
Triethylamine or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of dibutyl amidosulfenyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise in Action: The addition of a base like triethylamine is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Diagram 1: General Synthesis of Sulfenamides
Caption: Synthesis of sulfenamides from dibutyl amidosulfenyl chloride and amines.
Synthesis of Unsymmetrical Disulfides
Dibutyl amidosulfenyl chloride can be employed in a two-step, one-pot procedure for the synthesis of unsymmetrical disulfides, which are important motifs in various biologically active molecules.[2][6][7]
Protocol 3: Synthesis of Unsymmetrical Disulfides
This protocol details the synthesis of unsymmetrical disulfides from two different thiols.
Materials:
-
Dibutyl amidosulfenyl chloride
-
Thiol 1 (R¹SH)
-
Thiol 2 (R²SH)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve Thiol 1 (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dibutyl amidosulfenyl chloride (1.0 equivalent) in anhydrous DCM.
-
Stir the mixture at -78 °C for 30 minutes to form the intermediate sulfenamide.
-
Slowly add a solution of Thiol 2 (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC for the formation of the unsymmetrical disulfide.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Rationale: The first step involves the formation of a sulfenamide intermediate. The subsequent addition of a second, different thiol leads to a thiol-disulfide exchange-type reaction, displacing the dibutylamino group to form the desired unsymmetrical disulfide.
Diagram 2: Synthesis of Unsymmetrical Disulfides
Caption: Two-step, one-pot synthesis of unsymmetrical disulfides.
Electrophilic Addition to Alkenes and Alkynes
Dibutyl amidosulfenyl chloride can undergo electrophilic addition to carbon-carbon multiple bonds, providing access to β-chloro thioethers and related structures. The reaction is initiated by the attack of the π-bond onto the electrophilic sulfur atom.
Protocol 4: Addition to Alkenes (e.g., Cyclohexene)
This protocol describes the addition of dibutyl amidosulfenyl chloride to cyclohexene as a representative alkene.
Materials:
-
Dibutyl amidosulfenyl chloride
-
Cyclohexene
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve cyclohexene (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of dibutyl amidosulfenyl chloride (1.1 equivalents) in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the trans-2-chloro-1-(dibutylaminothio)cyclohexane.
Stereochemical Considerations: The addition to alkenes typically proceeds via an anti-addition mechanism, leading to the formation of the trans isomer. This is consistent with the formation of a bridged thiiranium ion intermediate, which is then opened by the chloride ion at the opposite face.
Reactions with Phenols and Electron-Rich Arenes
The electrophilic nature of the sulfur atom in dibutyl amidosulfenyl chloride allows for reactions with electron-rich aromatic compounds, such as phenols and activated arenes, leading to the formation of aryl sulfenamides.[8][9][10][11][12][13]
Protocol 5: Reaction with Phenol
This protocol outlines the reaction with phenol as an example of an electron-rich arene.
Materials:
-
Dibutyl amidosulfenyl chloride
-
Phenol
-
Pyridine or another suitable base
-
Anhydrous toluene or DCM
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve phenol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous toluene.
-
Add dibutyl amidosulfenyl chloride (1.05 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and wash with 1 M HCl solution, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Insight into Reactivity: The presence of a base is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide ion, which readily attacks the electrophilic sulfur of the amidosulfenyl chloride.
Conclusion
Dibutyl amidosulfenyl chloride is a valuable and versatile reagent in the synthetic organic chemist's toolbox. Its ability to act as a potent electrophilic sulfur source facilitates a variety of important transformations, including the synthesis of sulfenamides, unsymmetrical disulfides, and the functionalization of unsaturated systems and electron-rich arenes. The protocols and mechanistic discussions presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the rich chemistry of this reagent in their own synthetic programs.
References
- Fisher Scientific.
- Hunter, R.; Caira, M.; Stellenboom, N. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. J. Org. Chem.2006, 71, 8268-8271.
- Preparation of unsymmetrical disulfide using sulfenyl chloride and thiol.
- Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. (Accessed January 12, 2026).
- Kutateladze, A. G.; Kice, J. L. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules2022, 27, 5283.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. (Accessed January 12, 2026).
- Sulfenamide synthesis by S-N coupling. Organic Chemistry Portal. (Accessed January 12, 2026).
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. SciSpace. (Accessed January 12, 2026).
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. (Accessed January 12, 2026).
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Semantic Scholar. (Accessed January 12, 2026).
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (Accessed January 12, 2026).
- Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Molecules2022, 27, 1345.
- Other Reactions of Phenol. Chemistry LibreTexts. (Accessed January 12, 2026).
- Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Adv.2024, 14, 10452-10456.
- Product Class 11: Amido Derivatives of Sulfurous Acid. Science of Synthesis. (Accessed January 12, 2026).
- Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Eur. J. Org. Chem.2016, 3584-3593.
- Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (Accessed January 12, 2026).
- acyl chlorides and water, alcohols or phenol. Chemguide. (Accessed January 12, 2026).
- Chapter 4 Sulfur Monochloride in the Synthesis of Heterocyclic Compounds.
- Trifluoromethylsulfinylation Reaction of Activated Arenes and Indoles with Trifluoromethanesulfinyl Chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. [PDF] Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
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- 13. researchgate.net [researchgate.net]
Dibutyl Amidosulfenyl Chloride: A Comprehensive Guide to its Application as a Sulfenylating Agent
Abstract
This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the use of N,N-dibutyl amidosulfenyl chloride as a specialized sulfenylating agent. While literature directly focusing on the dibutyl derivative is sparse, this guide synthesizes established principles from the broader class of N,N-dialkylaminosulfenyl chlorides to present a robust framework for its synthesis and application. We will explore the causality behind its reactivity, provide validated, step-by-step protocols for its preparation and key synthetic applications—primarily the synthesis of unsymmetrical disulfides and sulfenamides—and offer critical insights into its handling and mechanistic behavior.
Introduction: The Strategic Advantage of N,N-Dialkylaminosulfenyl Chlorides
In the landscape of organic synthesis, the precise introduction of a sulfur atom is a frequent necessity. Sulfenylating agents are electrophilic reagents designed to transfer a sulfur-containing moiety (RS-) to a nucleophile. Among these, N,N-dialkylaminosulfenyl chlorides (R₂NSCl) represent a versatile and tunable class of reagents. The dialkylamino group acts as a powerful electronic modulator of the sulfur atom's electrophilicity.
N,N-Dibutyl amidosulfenyl chloride, (CH₃CH₂CH₂CH₂)₂NSCl, serves as an excellent representative of this class. The butyl groups, being electron-donating, slightly temper the reactivity of the S-Cl bond compared to smaller alkyl groups or electron-withdrawing substituents. This modulation can be advantageous in reactions requiring controlled or selective sulfenylation, minimizing side reactions. Furthermore, the steric bulk of the butyl groups can influence the regioselectivity of reactions with complex substrates. The primary utility of this reagent lies in its capacity to act as a precursor to the dibutylaminosulfenyl group, [(n-Bu)₂NS-], which can be transferred to various nucleophiles, most notably thiols and amines.
Synthesis of Dibutyl Amidosulfenyl Chloride
The preparation of N,N-dialkylaminosulfenyl chlorides is typically achieved by the reaction of a secondary amine with a sulfur chloride reagent. Sulfur dichloride (SCl₂) is a common choice for this transformation. The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, followed by the elimination of hydrogen chloride. An excess of the amine or the inclusion of a non-nucleophilic base is required to sequester the HCl byproduct, which would otherwise form a stable ammonium salt with the starting amine.
Protocol 1: Representative Synthesis of N,N-Dibutyl Amidosulfenyl Chloride
Disclaimer: This is a generalized protocol adapted from established procedures for analogous N,N-dialkylaminosulfenyl chlorides. Appropriate safety measures must be taken.
Materials:
-
Dibutylamine, anhydrous
-
Sulfur dichloride (SCl₂), freshly distilled
-
Anhydrous diethyl ether or hexane
-
Triethylamine (TEA), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet. The reaction should be conducted under a positive pressure of argon or nitrogen.
-
Reagent Preparation: In the flask, dissolve dibutylamine (2.2 equivalents) in anhydrous diethyl ether (approx. 0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Sulfur Dichloride: Dissolve freshly distilled sulfur dichloride (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction Execution: Add the SCl₂ solution dropwise to the cold, stirring solution of dibutylamine over 30-60 minutes. Maintain the temperature at -78 °C throughout the addition. A precipitate of dibutylammonium chloride will form.
-
Warming and Filtration: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Isolation: Filter the mixture under inert atmosphere to remove the ammonium salt precipitate. Wash the precipitate with a small amount of cold, anhydrous ether.
-
Purification: The filtrate contains the crude dibutyl amidosulfenyl chloride. The solvent can be removed under reduced pressure at low temperature (<30 °C). The resulting product is often an orange or reddish, pungent liquid and is typically used immediately in the next step due to its limited stability.[1]
Caption: Workflow for the synthesis of Dibutyl Amidosulfenyl Chloride.
Mechanism of Sulfenylation
Dibutyl amidosulfenyl chloride functions as an electrophilic sulfenylating agent . The key to its reactivity is the polarized sulfur-chlorine (S-Cl) bond. The nitrogen atom's lone pair donates electron density to the sulfur, but the high electronegativity of the chlorine atom still renders the sulfur atom susceptible to nucleophilic attack.
The reaction with a nucleophile (Nu⁻) proceeds via a direct nucleophilic substitution (akin to an Sₙ2 mechanism) at the sulfur atom. The nucleophile attacks the electrophilic sulfur, forming a transient trigonal bipyramidal transition state, which then collapses to displace the chloride leaving group.[2]
Caption: Mechanism of sulfenylation with a thiolate nucleophile.
Key Applications and Protocols
Application 1: Synthesis of Unsymmetrical Disulfides
The formation of unsymmetrical disulfides (R-S-S-R') is a significant challenge in organic synthesis because mixtures of thiols often lead to a statistical mixture of symmetrical and unsymmetrical products.[3] The sequential approach, where a thiol is first converted into an electrophilic sulfenylating agent, provides a clean and high-yielding route. Dibutyl amidosulfenyl chloride can be used to "activate" one thiol as a sulfenamide intermediate, which then reacts with a second, different thiol.
Protocol 2: Two-Step, One-Pot Synthesis of Unsymmetrical Disulfides
Step A: Formation of the Sulfenamide Intermediate
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve the first thiol (R¹-SH, 1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.1 equivalents) to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Sulfenylation: Cool the solution to 0 °C and add a solution of freshly prepared dibutyl amidosulfenyl chloride (1.0 equivalent) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The intermediate formed is N,N-dibutyl-(R¹-thio)sulfenamide, (Bu)₂N-S-SR¹.
Step B: Reaction with the Second Thiol
-
Addition of Second Thiol: To the crude reaction mixture from Step A, add the second thiol (R²-SH, 1.1 equivalents).
-
Disulfide Formation: The second thiol will displace the dibutylamide group to form the desired unsymmetrical disulfide (R¹-S-S-R²). This step may be facilitated by gentle warming or the addition of a catalytic amount of acid, although it often proceeds readily at room temperature.
-
Workup: Upon completion, wash the reaction mixture with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure unsymmetrical disulfide.
| Entry | Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹-S-S-R²) | Expected Yield (%) |
| 1 | Benzylthiol | 1-Dodecanethiol | Benzyl dodecyl disulfide | 85-95 |
| 2 | Thiophenol | Cyclohexanethiol | Cyclohexyl phenyl disulfide | 80-90 |
| 3 | 4-Methoxythiophenol | 2-Phenylethanethiol | 4-Methoxyphenyl 2-phenylethyl disulfide | 82-92 |
| Note: Yields are representative estimates based on general sulfenylation methodologies.[4] |
Application 2: Synthesis of Sulfenamides
Sulfenamides are valuable compounds in the rubber industry and as synthetic intermediates.[5] Dibutyl amidosulfenyl chloride provides a direct route to N,N-dibutylsulfenamides by reaction with various nucleophiles. Reaction with a primary or secondary amine (R¹R²NH) yields a transamidation-like product.
Protocol 3: Synthesis of N,N-Dibutylsulfenamides
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve the primary or secondary amine (R¹R²NH, 2.2 equivalents, or 1.1 equivalents if a separate base like TEA is used) in an anhydrous solvent like THF or DCM.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of freshly prepared dibutyl amidosulfenyl chloride (1.0 equivalent) dropwise.
-
Reaction: Stir the mixture at 0 °C to room temperature for 2-4 hours until TLC indicates the consumption of the starting materials.
-
Workup: Filter the reaction mixture to remove the ammonium hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer, remove the solvent in vacuo, and purify the resulting crude sulfenamide by column chromatography or distillation.
Safety and Handling
-
Reactivity: Dibutyl amidosulfenyl chloride is a reactive electrophile. It is sensitive to moisture and will hydrolyze. All handling should be done under anhydrous conditions and an inert atmosphere.
-
Stability: As with many sulfenyl chlorides, it has limited thermal stability and should be prepared fresh and used immediately.[1] Storage at low temperatures (-20 °C) may be possible for short periods, but decomposition is likely.
-
Toxicity: Aminosulfenyl chlorides are described as pungent liquids.[1] They should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Assume the compound is toxic and corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
N,N-Dibutyl amidosulfenyl chloride is a potent and tunable sulfenylating agent. While specific literature is not abundant, its chemical behavior can be confidently extrapolated from the well-established chemistry of N,N-dialkylaminosulfenyl chlorides. Its primary strength lies in the clean, high-yielding synthesis of unsymmetrical disulfides and sulfenamides under mild conditions. By following the detailed protocols and safety guidelines presented in this note, researchers can effectively leverage this reagent to construct complex sulfur-containing molecules for applications in medicinal chemistry, materials science, and beyond.
References
- Armitage, D. A., & Bacon, F. (1974). Preparation and reactions of aminosulphenyl chlorides R₂NSCl.
- Abdolmohamadi, S., et al. (2021).
- Bao, M., & Shimizu, M. (2003). N-Trifluoroacetyl arenesulfenamides are effective precursors for the synthesis of unsymmetrical disulfides and sulfenamides. Tetrahedron, 59, 9655-9659.
-
Tóth, G., et al. (2018). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 28(16), 1435-1453. [Link]
-
Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. [Link]
-
Armitage, D. A., Clark, M. J., & Tso, C. C. (1972). Synthesis of unsymmetrical disulphides. Journal of the Chemical Society, Perkin Transactions 1, 680-683. [Link]
Sources
- 1. Sulfenamide synthesis by S-N coupling [organic-chemistry.org]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of unsymmetrical disulphides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Experimental Guide for Reactions with Dibutyl Amidosulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical background for the synthesis and utilization of dibutyl amidosulfenyl chloride, a versatile reagent in modern organic synthesis. Dibutyl amidosulfenyl chloride serves as a valuable precursor for the introduction of the dibutylaminosulfenyl moiety into a wide range of organic molecules, enabling the formation of sulfenamides and other sulfur-nitrogen containing compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. This document outlines a robust synthesis protocol, detailed procedures for its reaction with various nucleophiles, and essential safety and handling information. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Chemistry and Utility of Dibutyl Amidosulfenyl Chloride
Dibutyl amidosulfenyl chloride, with the chemical structure (CH₃CH₂CH₂CH₂)₂NSCl, belongs to the class of amidosulfenyl chlorides. These compounds are characterized by a sulfur-chlorine bond where the sulfur atom is also bonded to a dialkylamino group. The inherent polarity of the S-Cl bond, with a partial positive charge on the sulfur atom, renders it susceptible to nucleophilic attack, making dibutyl amidosulfenyl chloride an effective electrophilic "aminosulfenylating" agent.
The primary utility of this reagent lies in its ability to react with a diverse range of nucleophiles, including amines, thiols, and phenols, to form the corresponding sulfenamide derivatives. Sulfenamides are prevalent in various biologically active molecules and serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The dibutylamino group can modulate the reactivity of the sulfur center and influence the physicochemical properties of the resulting products.
Safety and Handling of Amidosulfenyl Chlorides
Trustworthiness through Safety: A self-validating protocol begins with a rigorous approach to safety. Dibutyl amidosulfenyl chloride and its precursors are reactive and potentially hazardous. Strict adherence to safety protocols is paramount.
General Precautions:
-
Work in a well-ventilated fume hood: Amidosulfenyl chlorides and their precursors, such as sulfur chlorides, are volatile and have pungent, irritating odors. Inhalation should be strictly avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.
-
Moisture Sensitivity: Amidosulfenyl chlorides are highly sensitive to moisture and will readily hydrolyze to corrosive and hazardous byproducts, including hydrochloric acid. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: All waste containing amidosulfenyl chlorides or their precursors should be quenched carefully with a suitable reagent (e.g., a solution of sodium bisulfite) before disposal according to institutional guidelines.
Specific Hazards of Precursors:
-
Sulfur Monochloride (S₂Cl₂) and Sulfur Dichloride (SCl₂): These reagents are corrosive, toxic, and react violently with water.[3] Handle with extreme caution in a fume hood.
-
Dibutylamine: This amine is corrosive and flammable. Avoid contact with skin and eyes.
Synthesis of Dibutyl Amidosulfenyl Chloride
The synthesis of N,N-dialkylaminosulfenyl chlorides is typically achieved through the reaction of a secondary amine with a sulfur chloride species. A common and effective method involves the reaction of dibutylamine with sulfur monochloride (S₂Cl₂).
Reaction Principle
The reaction proceeds via the nucleophilic attack of the secondary amine on one of the sulfur atoms of sulfur monochloride, leading to the cleavage of the S-S bond and formation of the desired amidosulfenyl chloride and other sulfur-containing byproducts. The stoichiometry is critical to maximize the yield of the desired product and minimize side reactions.
Experimental Workflow: Synthesis of Dibutyl Amidosulfenyl Chloride
Caption: Workflow for the synthesis of dibutyl amidosulfenyl chloride.
Detailed Protocol: Synthesis of Dibutyl Amidosulfenyl Chloride
Materials:
-
Dibutylamine
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous diethyl ether (or other inert solvent like hexane or dichloromethane)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet
-
Schlenk line or similar apparatus for inert atmosphere techniques
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser with a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, prepare a solution of sulfur monochloride (1.0 eq.) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Addition of Amine: In the dropping funnel, prepare a solution of dibutylamine (2.0 eq.) in anhydrous diethyl ether. Add the dibutylamine solution dropwise to the stirred solution of sulfur monochloride over a period of 1-2 hours, maintaining the temperature at 0 °C. The formation of a white precipitate (dibutylammonium chloride) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.
-
Work-up:
-
Filter the reaction mixture under an inert atmosphere to remove the precipitated dibutylammonium chloride. A Schlenk filter is recommended for this step.
-
Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and washings.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield dibutyl amidosulfenyl chloride as a yellow to orange oil.
-
Characterization: The structure of the synthesized dibutyl amidosulfenyl chloride should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the butyl groups. The protons on the carbon adjacent to the nitrogen will be deshielded.
-
¹³C NMR (CDCl₃): The spectrum will show four distinct signals for the butyl group carbons.
-
IR (neat): The spectrum should exhibit characteristic C-H stretching and bending vibrations for the alkyl chains and may show a weak S-Cl stretching band.
Reactions of Dibutyl Amidosulfenyl Chloride
Dibutyl amidosulfenyl chloride is a versatile reagent for the formation of sulfur-nitrogen bonds. The following protocols detail its reaction with common nucleophiles.
Reaction with Amines: Synthesis of Sulfenamides
The reaction with primary or secondary amines is a straightforward method for the synthesis of unsymmetrical sulfenamides.
The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the amidosulfenyl chloride. This results in the displacement of the chloride ion and the formation of a new S-N bond. A base is typically added to neutralize the HCl generated during the reaction.
Caption: General workflow for the synthesis of sulfenamides.
Materials:
-
Dibutyl amidosulfenyl chloride
-
Aniline
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer and nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Addition of Reagent: Cool the solution to 0 °C and add a solution of dibutyl amidosulfenyl chloride (1.0 eq.) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-phenyl-N',N'-dibutylsulfenamide.
Reaction with Phenols: Synthesis of Aryl Sulfenates
The reaction with phenols provides access to aryl sulfenate esters, which are valuable intermediates in organic synthesis.
Materials:
-
Dibutyl amidosulfenyl chloride
-
Phenol
-
Pyridine (acts as both base and catalyst)
-
Anhydrous toluene
-
Round-bottom flask with magnetic stirrer and nitrogen/argon inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) in anhydrous toluene. Add pyridine (1.2 eq.).
-
Addition of Reagent: Add a solution of dibutyl amidosulfenyl chloride (1.0 eq.) in anhydrous toluene dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Wash the organic phase with a dilute solution of hydrochloric acid (to remove excess pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Tabulated Summary of Reaction Conditions
| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time | Product |
| Primary/Secondary Amine | Triethylamine | Dichloromethane | 0 °C to RT | 4-6 hours | Sulfenamide |
| Phenol | Pyridine | Toluene | Room Temperature | 12-16 hours | Aryl Sulfenate |
| Thiol | Triethylamine | Diethyl Ether | 0 °C to RT | 2-4 hours | Disulfide |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of dibutyl amidosulfenyl chloride | Incomplete reaction or hydrolysis | Ensure all glassware is scrupulously dry. Use a slight excess of dibutylamine. Ensure efficient stirring. |
| Formation of multiple products in sulfenamide synthesis | Side reactions of the product or starting materials | Maintain a low reaction temperature during the addition. Use a non-nucleophilic base. Monitor the reaction closely by TLC to avoid over-reaction. |
| Difficulty in purifying the product | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
Dibutyl amidosulfenyl chloride is a highly effective reagent for the synthesis of a variety of sulfur-nitrogen and sulfur-oxygen containing compounds. The protocols outlined in this guide are robust and can be adapted for a range of substrates. A thorough understanding of the reactivity of this reagent, coupled with strict adherence to safety and anhydrous reaction conditions, will enable researchers to successfully employ dibutyl amidosulfenyl chloride in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
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Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
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Other Reactions of Phenol. Chemistry LibreTexts. [Link]
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Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. National Institutes of Health. [Link]
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Sulfenyl Chlorides: An Alternative Monomer Feedstock from Elemental Sulfur for Polymer Synthesis. PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Chapter 4 Sulfur Monochloride in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]
-
Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Grand Valley State University ScholarWorks@GVSU. [Link]
-
Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. National Institutes of Health. [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central. [Link]
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Application Notes and Protocols for Dibutyl Amidosulfenyl Chloride in Peptide Synthesis
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Disulfide Bonds and the Utility of Sulfenyl Chlorides
In the intricate architecture of peptides and proteins, disulfide bonds (–S–S–) are pivotal structural motifs that dictate their three-dimensional conformation and, consequently, their biological activity. The precise and controlled formation of these covalent linkages between cysteine residues is a cornerstone of synthetic peptide chemistry. Among the repertoire of reagents developed for this purpose, sulfenyl chlorides have emerged as a versatile class of compounds that enable the formation of both symmetrical and unsymmetrical disulfides under mild conditions.
This guide focuses on the application of dibutyl amidosulfenyl chloride ((Bu)₂NSCl) , a representative N,N-dialkylamidosulfenyl chloride, in modern peptide synthesis. While direct literature on this specific reagent in peptide applications is sparse, its reactivity can be confidently inferred from the well-established chemistry of analogous sulfenyl chlorides, such as carboethoxysulfenyl chloride.[1] These reagents offer a pathway to activate one cysteine thiol, which can then react with a second, free thiol to form the desired disulfide bridge. This method is particularly valuable for the regioselective synthesis of complex peptides with multiple disulfide bonds, a common feature in many therapeutic peptides and proteins.
Mechanism of Action: A Stepwise Approach to Disulfide Bond Formation
The utility of dibutyl amidosulfenyl chloride in peptide synthesis is predicated on its ability to react selectively with a deprotected cysteine residue to form a reactive mixed disulfide intermediate. This intermediate is then susceptible to nucleophilic attack by a second cysteine thiol, yielding the final disulfide-linked peptide and releasing the dibutylamino moiety.
The proposed mechanism involves two key steps:
-
Activation of the First Cysteine Residue: The deprotected thiol of the first cysteine residue (Cys-1) acts as a nucleophile, attacking the electrophilic sulfur atom of dibutyl amidosulfenyl chloride. This results in the formation of an S-(dibutylamino)sulfenyl-protected cysteine intermediate and the release of a chloride ion.
-
Nucleophilic Attack by the Second Cysteine Residue: The free thiol of a second cysteine residue (Cys-2) then attacks the sulfur atom of the activated Cys-1. This nucleophilic substitution reaction forms the stable disulfide bond between Cys-1 and Cys-2 and releases dibutylaminothiol as a byproduct.
Caption: Proposed mechanism for disulfide bond formation using dibutyl amidosulfenyl chloride.
Application Notes
Regioselective Disulfide Bond Formation in Multi-Cysteine Peptides
A significant challenge in synthesizing peptides with multiple disulfide bonds is ensuring the correct pairing of cysteine residues. Dibutyl amidosulfenyl chloride, in conjunction with an orthogonal protecting group strategy, provides a robust solution for achieving regioselectivity.[2][3]
Orthogonal Protection Strategy:
The principle of orthogonality involves using cysteine protecting groups that can be removed under different conditions, allowing for the sequential formation of disulfide bonds.[2][4] A common strategy involves:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support with different classes of protecting groups for the cysteine residues. For instance, two cysteines intended for the first disulfide bond might be protected with an acid-labile group (e.g., Trityl, Trt), while another pair is protected with a group stable to acid but removable by a specific reagent (e.g., Acetamidomethyl, Acm).[3]
-
First Disulfide Bond Formation: After completion of the peptide chain assembly, the acid-labile Trt groups are removed during cleavage from the resin, leaving the Acm-protected cysteines intact. The two free thiols can then be oxidized to form the first disulfide bond using a suitable method.
-
Second Disulfide Bond Formation using Dibutyl Amidosulfenyl Chloride: The Acm groups are then selectively removed, and the newly freed cysteine residues can be coupled to form the second disulfide bond using dibutyl amidosulfenyl chloride as described in the protocols below.
This stepwise approach prevents the formation of scrambled disulfide isomers and ensures the synthesis of the correctly folded peptide.[5]
Synthesis of Symmetrical and Unsymmetrical Cystine Peptides
Dibutyl amidosulfenyl chloride is adept at synthesizing both symmetrical (homodimeric) and unsymmetrical (heterodimeric) cystine peptides.
-
Symmetrical Peptides: For the synthesis of a homodimer, a single peptide containing one cysteine residue is treated with dibutyl amidosulfenyl chloride to form the activated intermediate, which then reacts with another molecule of the same peptide to yield the symmetrical disulfide-linked dimer.
-
Unsymmetrical Peptides: The synthesis of unsymmetrical peptides, where two different cysteine-containing peptides are linked, is a key application.[6][7] This is achieved by activating one peptide with dibutyl amidosulfenyl chloride and then introducing the second peptide to react with the activated intermediate. This method avoids the statistical mixture of products that would result from the simple oxidation of a mixture of two different thiols.
Experimental Protocols
Note: These protocols are based on the general reactivity of sulfenyl chlorides and should be optimized for specific peptide sequences.
Protocol 1: General Procedure for Disulfide Bond Formation in a Single Peptide Chain (Intramolecular)
This protocol is suitable for the cyclization of a linear peptide containing two cysteine residues.
-
Peptide Preparation: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS) protocols. Ensure that the two cysteine residues intended for cyclization are deprotected during cleavage from the resin, while other reactive side chains remain protected.
-
Dissolution: Dissolve the purified linear peptide in a suitable solvent, such as a mixture of acetic acid and water or an organic solvent like dimethylformamide (DMF), at a high dilution (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Reagent Preparation: Prepare a fresh solution of dibutyl amidosulfenyl chloride in an anhydrous, inert solvent (e.g., dichloromethane or acetonitrile).
-
Reaction: a. Cool the peptide solution to 0 °C in an ice bath. b. Slowly add a stoichiometric amount (1.0-1.2 equivalents) of the dibutyl amidosulfenyl chloride solution to the stirring peptide solution. c. Monitor the reaction progress using Ellman's test to detect the disappearance of free thiols, and by HPLC to observe the formation of the cyclic product. The reaction is typically complete within 1-4 hours.
-
Quenching and Purification: a. Once the reaction is complete, quench any excess reagent by adding a small amount of a thiol scavenger, such as β-mercaptoethanol. b. Remove the solvent under reduced pressure. c. Purify the crude cyclic peptide by preparative reverse-phase HPLC. d. Lyophilize the pure fractions to obtain the final product.
Protocol 2: Synthesis of an Unsymmetrical Disulfide-Linked Peptide (Intermolecular)
This protocol describes the coupling of two different cysteine-containing peptides (Peptide A and Peptide B).
Caption: Workflow for the synthesis of an unsymmetrical disulfide-linked peptide.
-
Peptide Preparation: Obtain the two purified peptides (Peptide A and Peptide B), each with a single deprotected cysteine residue.
-
Activation of Peptide A: a. Dissolve Peptide A in an anhydrous, inert solvent (e.g., DMF or CH₂Cl₂). b. Cool the solution to 0 °C. c. Add 1.0 equivalent of dibutyl amidosulfenyl chloride and stir for 30-60 minutes to form the activated intermediate (Peptide A-S-SN(Bu)₂).
-
Coupling with Peptide B: a. Dissolve Peptide B in a compatible solvent. b. Add the solution of Peptide B (1.0-1.1 equivalents) to the activated Peptide A solution. c. Allow the reaction to proceed at 0 °C to room temperature, monitoring by HPLC until the starting materials are consumed and the desired unsymmetrical product is formed.
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with a suitable solvent and proceed with purification by preparative reverse-phase HPLC. b. Characterize the final product by mass spectrometry to confirm the correct molecular weight of the heterodimer.
Troubleshooting and Management of Side Reactions
While sulfenyl chlorides are effective, their high reactivity can sometimes lead to side reactions. Careful control of reaction conditions is essential for maximizing the yield of the desired product.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield of Disulfide Product | - Incomplete activation of the first thiol.- Hydrolysis of the sulfenyl chloride reagent.- Steric hindrance around the cysteine residue. | - Use a slight excess (1.1-1.2 eq.) of dibutyl amidosulfenyl chloride.- Ensure all solvents and reagents are anhydrous.- Increase reaction time or temperature; consider a less sterically hindered solvent. |
| Formation of Symmetrical Dimers in Unsymmetrical Synthesis | - Disproportionation of the activated intermediate.- Reaction of the activated intermediate with unreacted starting thiol. | - Add the second thiol (Peptide B) immediately after the activation of the first thiol (Peptide A).- Ensure stoichiometric control of the activating reagent. |
| Modification of Other Amino Acid Residues | - Sulfenyl chlorides can react with the side chains of Tryptophan, Tyrosine, and Methionine.[8] | - Protect susceptible amino acid side chains if necessary.- Perform the reaction at low temperatures (0 °C or below).- Use scavengers in the cleavage cocktail during peptide synthesis to prevent side-chain modifications. |
| Formation of Higher-Order Oligomers | - High concentration of the peptide during intramolecular cyclization. | - Perform cyclization reactions at high dilution (0.1-1 mg/mL). |
Conclusion
Dibutyl amidosulfenyl chloride, as a representative of the sulfenyl chloride class of reagents, offers a powerful tool for the controlled formation of disulfide bonds in peptide synthesis. Its ability to facilitate the regioselective synthesis of complex, multi-disulfide peptides makes it a valuable asset for researchers in peptide chemistry and drug development. By understanding the underlying mechanism and carefully controlling the reaction conditions as outlined in the provided protocols, scientists can effectively harness the reactivity of this reagent to construct intricate peptide architectures with high fidelity.
References
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9136-9160. [Link]
-
Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link]
-
Kucsman, Á., & Kapovits, I. (2008). N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part VII* 4-Dialkylamino[2][9][10][11]Benzoxathiadiazepine Dioxides and 4-Dialkylamino-[2][9][10][11]Benzothiatriazepine Dioxides. Australian Journal of Chemistry, 61(10), 785. [Link]
-
Liu, W., Wang, J., & Song, G. (2024). A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides. Green Chemistry. [Link]
- Annis, I., Chen, L., & Barany, G. (1998). Novel solid-phase reagents for the formation of disulfide bonds in peptides. Journal of the American Chemical Society, 120(29), 7226–7238.
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Baitich, M., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5183. [Link]
-
Chakraborty, K., & Sharma, M. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Preparation of unsymmetrical disulfide using sulfenyl chloride and thiol. [Link]
-
Le-Nguyen, D., & Rivier, J. (1986). Use of carboethoxysulfenyl chloride for disulfide bond formation. International journal of peptide and protein research, 27(3), 285–292. [Link]
-
Akaji, K. (1993). [Studies on development of disulfide bond forming reaction and the application to regioselective disulfide formation]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 113(1), 1–17. [Link]
-
Gray, W. R., et al. (1994). Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. Protein science : a publication of the Protein Society, 3(8), 1247–1255. [Link]
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- 5. Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
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Dibutyl Amidosulfenyl Chloride: A Guide to its Application as a Protecting Group for Amines
Introduction: Unveiling the Potential of a Unique Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious selection of protecting groups is paramount.[1] The ideal protecting group should be readily introduced, stable under a range of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule. While carbamates and amides are the conventional choices for amine protection, the exploration of alternative functionalities can unlock novel synthetic strategies.[2] This guide delves into the application of dibutyl amidosulfenyl chloride as a protecting group for primary and secondary amines, offering a unique set of properties for the discerning synthetic chemist.
Dibutyl amidosulfenyl chloride, a member of the aminosulfenyl chloride family, offers a unique approach to amine protection through the formation of a sulfenamide linkage. The inherent lability of the sulfur-nitrogen (S-N) bond in sulfenamides to specific nucleophiles forms the basis for its utility as a protecting group.[3] This guide provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols for protection and deprotection, and a discussion of the potential advantages and limitations of this underutilized protecting group.
Core Principles and Mechanistic Insights
The utility of dibutyl amidosulfenyl chloride as a protecting group hinges on the electrophilic nature of the sulfur atom and the subsequent susceptibility of the resulting S-N bond to cleavage by soft nucleophiles.
Mechanism of Amine Protection
The protection of a primary or secondary amine with dibutyl amidosulfenyl chloride is proposed to proceed via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfenyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated.[4]
Caption: Proposed mechanism for amine protection.
Mechanism of Deprotection
The cleavage of the N,N-dibutylsulfenamide bond is predicated on the soft and nucleophilic nature of the deprotecting agent. Reagents such as phosphines (e.g., triphenylphosphine) and thiols (e.g., thiophenol) are anticipated to be effective. The deprotection with a phosphine likely proceeds through a nucleophilic attack on the sulfur atom, leading to the formation of a phosphonium salt and the free amine.
Caption: Proposed mechanism for deprotection with a phosphine.
Experimental Protocols
The following protocols are proposed based on established principles of sulfenamide chemistry and general synthetic best practices. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using dibutyl amidosulfenyl chloride.
Materials:
-
Primary amine
-
Dibutyl amidosulfenyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equiv).
-
Slowly add a solution of dibutyl amidosulfenyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(dibutylsulfenyl)amine.
Protocol 2: Deprotection of an N-(Dibutylsulfenyl)amine using Triphenylphosphine
This protocol outlines a proposed method for the cleavage of the sulfenamide protecting group using triphenylphosphine.
Materials:
-
N-(Dibutylsulfenyl)amine
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
Dissolve the N-(dibutylsulfenyl)amine (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add triphenylphosphine (1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, add a small amount of water to the reaction mixture and stir for an additional 30 minutes.
-
Remove the THF under reduced pressure.
-
Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the deprotected amine. The byproduct, triphenylphosphine sulfide, can also be separated during chromatography.
Protocol 3: Deprotection of an N-(Dibutylsulfenyl)amine using Thiophenol
This protocol details a proposed alternative deprotection method using a thiol nucleophile.
Materials:
-
N-(Dibutylsulfenyl)amine
-
Thiophenol
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Tetrahydrofuran (THF) or Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the N-(dibutylsulfenyl)amine (1.0 equiv) in anhydrous THF or MeCN, add cesium carbonate (2.0 equiv).[5]
-
Add thiophenol (1.5 equiv) to the suspension.[5]
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the deprotected amine from the disulfide byproduct.
Stability and Orthogonality
A key advantage of any protecting group is its stability under various reaction conditions and its orthogonality to other protecting groups.[6]
| Condition | Expected Stability of N-(Dibutylsulfenyl)amine | Rationale |
| Strong Acids (e.g., TFA, HCl) | Likely Unstable | The S-N bond in sulfenamides can be susceptible to cleavage under strongly acidic conditions. |
| Strong Bases (e.g., NaOH, LDA) | Likely Stable | The sulfenamide linkage is generally stable to non-nucleophilic strong bases. |
| Oxidizing Agents (e.g., m-CPBA) | Unstable | The sulfur atom is susceptible to oxidation, which would alter the nature of the protecting group. |
| Reducing Agents (e.g., H₂, Pd/C) | Likely Stable | The S-N bond is not typically cleaved by catalytic hydrogenation. |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Likely Unstable | These strong nucleophiles may attack the electrophilic sulfur atom. |
The expected stability profile suggests that the dibutyl amidosulfenyl protecting group may be orthogonal to protecting groups that are removed under strongly acidic or basic conditions, or via catalytic hydrogenation. However, its compatibility with oxidative and strongly nucleophilic reagents is likely limited. Experimental validation is crucial to confirm this orthogonality in specific synthetic contexts.
Synthesis of Dibutyl Amidosulfenyl Chloride
The protecting group precursor, dibutyl amidosulfenyl chloride, can be synthesized from dibutylamine and a sulfur chloride source. A plausible synthetic route involves the reaction of dibutylamine with sulfur dichloride (SCl₂).
Caption: Plausible synthesis of dibutyl amidosulfenyl chloride.
Caution: Sulfur dichloride is a corrosive and toxic reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Conclusion and Future Outlook
Dibutyl amidosulfenyl chloride presents an intriguing, albeit less explored, option for the protection of amines. The mild conditions for its proposed removal with soft nucleophiles like phosphines and thiols suggest its potential utility in synthetic sequences where traditional deprotection methods are not viable. Its unique reactivity profile may offer advantages in terms of orthogonality with other common protecting groups.
Further research is warranted to fully elucidate the scope and limitations of this protecting group. Systematic studies on its stability towards a wider range of reagents, optimization of deprotection conditions for various substrates, and its application in the total synthesis of complex molecules will be instrumental in establishing its place in the synthetic chemist's toolbox. The protocols and insights provided in this guide are intended to serve as a foundation for such future investigations.
References
- Cardullo, F., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2973-2975.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(6), 1681-1683.
- Cumper, C. W. N., & Walker, A. I. (1966). The S-N bond in sulphonamides. Transactions of the Faraday Society, 62, 2599-2607.
- Capozzi, G., & Modena, G. (1974). The Chemistry of the Thiol Group. In S. Patai (Ed.), The Chemistry of Functional Groups. John Wiley & Sons.
- King, J. F. (1975). The Reaction of Amines with Sulfonyl Chlorides. Accounts of Chemical Research, 8(1), 10-17.
- Baran, P. S. (2013). Chemistry. Total synthesis: A slave to function.
- Olah, G. A., & Prakash, G. K. S. (2018).
- Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646.
- Vedejs, E., & Lin, S. (1994). Deprotection of Arenesulfonamides with Samarium Iodide. The Journal of Organic Chemistry, 59(7), 1602-1603.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
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- 3. researchgate.net [researchgate.net]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Dibutyl Amidosulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of dibutyl amidosulfenyl chloride as a versatile reagent for the synthesis of novel sulfur-nitrogen containing heterocycles. Drawing upon established principles of electrophilic cyclization reactions of sulfenyl chlorides, this document outlines the underlying reaction mechanisms, provides detailed experimental protocols for the synthesis of a proposed novel thiazolidinone derivative, and discusses the potential of this methodology in drug discovery and development.
Introduction: The Emerging Role of Amidosulfenyl Chlorides in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, sulfur-nitrogen heterocycles have garnered significant attention due to their diverse biological activities. The synthesis of these complex scaffolds often requires robust and efficient methodologies. Amidosulfenyl chlorides, a class of reactive sulfur compounds, present a promising yet underexplored avenue for the construction of novel heterocyclic systems.
Dibutyl amidosulfenyl chloride, with its reactive sulfur-chlorine bond, can act as a potent electrophile. This reactivity can be harnessed to initiate intramolecular cyclization reactions with suitably functionalized substrates, leading to the formation of a variety of heterocyclic rings. This guide will focus on the application of dibutyl amidosulfenyl chloride in the synthesis of a novel thiazolidinone derivative, a scaffold known for its therapeutic potential.
Mechanistic Insights: Electrophilic Cyclization Cascade
The core of the synthetic strategy lies in the electrophilic addition of the dibutyl amidosulfenyl group to an unsaturated bond (e.g., an alkene or alkyne), followed by an intramolecular nucleophilic attack to form the heterocyclic ring. The general mechanism can be visualized as a three-step cascade:
-
Electrophilic Attack: The electron-rich double or triple bond of the substrate attacks the electrophilic sulfur atom of dibutyl amidosulfenyl chloride, leading to the formation of a key intermediate, typically a bridged chlorosulfonium ion or an open-chain carbocation stabilized by the neighboring sulfur atom. The regioselectivity of this addition is governed by the electronic and steric properties of the substrate, favoring the formation of the more stable carbocationic intermediate.[1]
-
Intramolecular Nucleophilic Cyclization: A nucleophilic group strategically positioned within the substrate molecule attacks the electrophilic carbon of the intermediate. This intramolecular cyclization is the ring-forming step, leading to the construction of the heterocyclic core.
-
Deprotonation/Rearrangement: The final step usually involves the loss of a proton or other facile rearrangement to afford the stable, neutral heterocyclic product.
Visualizing the Reaction Pathway
Caption: Generalized mechanism of electrophilic cyclization.
Protocol: Synthesis of a Novel 2-(Dibutylamino)-3-phenylthiazolidin-4-one
This protocol describes a proposed synthesis of a novel thiazolidinone derivative through the reaction of N-phenylcinnamamide with dibutyl amidosulfenyl chloride. This reaction is a hypothetical example based on the known reactivity of sulfenyl chlorides with alkenes.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-phenylcinnamamide | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Dibutyl amidosulfenyl chloride | Technical Grade | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |
| Triethylamine (TEA) | ≥99.5% | Acros Organics |
| Saturated Sodium Bicarbonate | ACS Reagent | VWR Chemicals |
| Anhydrous Magnesium Sulfate | ≥99.5% | Alfa Aesar |
| Hexanes | ACS Reagent | J.T. Baker |
| Ethyl Acetate | ACS Reagent | EMD Millipore |
Experimental Procedure
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-phenylcinnamamide (1.0 g, 4.48 mmol).
-
Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) and stir until the solid is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add dibutyl amidosulfenyl chloride (0.96 g, 4.93 mmol, 1.1 equivalents) dropwise to the stirred solution over 5 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-(dibutylamino)-3-phenylthiazolidin-4-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Expected Results and Discussion
The expected product is a novel thiazolidinone derivative. The proposed structure is based on the electrophilic addition of the "Bu₂NS⁺" moiety to the double bond of the cinnamamide, followed by intramolecular cyclization via the amide oxygen. A subsequent rearrangement would lead to the final thiazolidinone product.
| Parameter | Expected Outcome |
| Yield | 60-80% (based on analogous reactions) |
| Appearance | White to pale yellow solid |
| ¹H NMR | Peaks corresponding to the thiazolidinone ring, phenyl groups, and dibutylamino group. |
| ¹³C NMR | Signals for the carbonyl carbon, carbons of the heterocyclic ring, and aromatic and aliphatic carbons. |
| HRMS | Molecular ion peak corresponding to the exact mass of the product. |
The causality behind the experimental choices is as follows:
-
Anhydrous Conditions: Dibutyl amidosulfenyl chloride is sensitive to moisture, hence the use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent its decomposition.
-
Low-Temperature Addition: The initial addition is carried out at 0 °C to control the exothermic reaction and minimize the formation of side products.
-
Weak Base (Implicit): While no external base is added during the cyclization, the amide itself can act as a nucleophile. In some cases, a non-nucleophilic base like triethylamine could be added to scavenge the HCl byproduct, but this may also lead to unwanted side reactions with the sulfenyl chloride.
-
Aqueous Workup: The use of saturated sodium bicarbonate is to neutralize any remaining acidic species and facilitate a clean extraction.
Applications in Drug Development
Thiazolidinone and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a dibutylamino-sulfur linkage at the 2-position of the thiazolidinone ring could lead to novel pharmacological profiles. This synthetic methodology provides a direct route to such novel scaffolds, which can then be screened for various biological activities, contributing to the pipeline of new drug candidates.
Conclusion
Dibutyl amidosulfenyl chloride is a promising reagent for the synthesis of novel sulfur-nitrogen heterocycles. The electrophilic cyclization strategy outlined in this guide provides a robust and versatile platform for the construction of complex molecular architectures. The detailed protocol for the proposed synthesis of a novel thiazolidinone derivative serves as a practical example of this methodology. Further exploration of the reactivity of dibutyl amidosulfenyl chloride with a wider range of substrates is warranted and holds significant potential for the discovery of new bioactive molecules.
References
-
Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016). ResearchGate. [Link]
-
Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. (2021). National Institutes of Health. [Link]
-
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2014). PubMed Central. [Link]
Sources
The Utility of Dibutyl Amidosulfenyl Chloride in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Role of Sulfenamides in Modern Agrochemicals
The relentless pursuit of higher crop yields and improved food security necessitates the continuous development of novel and effective agrochemicals. Among the diverse chemical scaffolds employed in the synthesis of fungicides, the sulfenamide moiety plays a pivotal role. This functional group is central to the biological activity of several broad-spectrum protectant fungicides. Dibutyl amidosulfenyl chloride, as a reactive precursor, offers a versatile entry point for the introduction of a dibutylaminosulfenyl group onto various molecular frameworks, thereby enabling the generation of new agrochemical candidates.
This document provides a comprehensive guide to the application of dibutyl amidosulfenyl chloride in the synthesis of agrochemicals. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Chemical Properties and Reactivity of Dibutyl Amidosulfenyl Chloride
Dibutyl amidosulfenyl chloride ((Bu)₂NSCl) is a reactive chemical intermediate characterized by an electrophilic sulfur atom bonded to a chlorine atom and a dibutylamino group. The chlorine atom serves as a good leaving group, making the sulfur atom susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in organic synthesis.
The primary application of dibutyl amidosulfenyl chloride in agrochemical synthesis mirrors the well-established chemistry of analogous sulfenyl chlorides, such as trichloromethylsulfenyl chloride, which is used in the industrial production of the fungicides Captan and Folpet.[1][2][3][4][5] The core reaction involves the nucleophilic substitution of the chloride by a suitable nucleophile, typically an imide or an amine, to form a stable sulfenamide linkage.
Mechanism of Action: Nucleophilic Substitution
The synthesis of sulfenamide-based agrochemicals using dibutyl amidosulfenyl chloride proceeds via a nucleophilic substitution reaction. The general mechanism is depicted below:
Caption: General reaction mechanism for the synthesis of sulfenamides.
In a typical reaction, a deprotonated nucleophile (e.g., the anion of an imide) attacks the electrophilic sulfur atom of dibutyl amidosulfenyl chloride, displacing the chloride ion and forming the desired N-S bond. The presence of a base is crucial to deprotonate the nucleophile and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Application in the Synthesis of Fungicides: A Representative Protocol
The synthesis of phthalimide-based fungicides like Folpet provides an excellent template for a protocol utilizing dibutyl amidosulfenyl chloride.[4][5][6] These fungicides act as broad-spectrum, protective agents that inhibit fungal cell division.[4]
Workflow for the Synthesis of a N-(Dibutylaminosulfenyl)phthalimide Analog
The following workflow outlines the key steps in the synthesis of a potential fungicide using dibutyl amidosulfenyl chloride and phthalimide as starting materials.
Caption: Experimental workflow for the synthesis of a phthalimide-based sulfenamide fungicide analog.
Detailed Experimental Protocol
Objective: To synthesize N-(Dibutylaminosulfenyl)phthalimide, a potential fungicidal agent.
Materials:
-
Phthalimide
-
Sodium hydroxide (NaOH)
-
Dibutyl amidosulfenyl chloride
-
Deionized water
-
Ice
-
Suitable organic solvent for washing (e.g., cold ethanol or isopropanol)
-
Standard laboratory glassware (beaker, flask, stirrer, dropping funnel, etc.)
-
pH meter or pH indicator strips
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of the Phthalimide Salt Solution:
-
In a beaker, dissolve a specific molar equivalent of sodium hydroxide in deionized water. For instance, to react with 1 mole of phthalimide, you would use 1 mole of NaOH.
-
Once the NaOH has completely dissolved, slowly add 1 molar equivalent of phthalimide to the solution while stirring continuously. The phthalimide will react with the NaOH to form the sodium salt of phthalimide, which is more soluble in water.[6]
-
Continue stirring until all the phthalimide has dissolved, resulting in a clear solution.
-
-
Reaction Setup and Cooling:
-
Transfer the phthalimide salt solution to a reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Place the reaction flask in an ice-water bath and cool the solution to 0-5°C. Maintaining a low temperature is critical to control the exothermicity of the reaction and to minimize potential side reactions.
-
-
Addition of Dibutyl Amidosulfenyl Chloride:
-
Measure out 1 molar equivalent of dibutyl amidosulfenyl chloride and place it in the dropping funnel.
-
Slowly add the dibutyl amidosulfenyl chloride to the cooled phthalimide salt solution dropwise over a period of 30-60 minutes. The slow addition rate is crucial for maintaining temperature control.
-
Throughout the addition, monitor the pH of the reaction mixture and maintain it in the range of 9-10.5.[7] If the pH drops, it may be necessary to add a small amount of a dilute NaOH solution.
-
-
Reaction and Precipitation:
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
The product, N-(Dibutylaminosulfenyl)phthalimide, is expected to be a solid that will precipitate out of the aqueous solution.
-
-
Product Isolation and Purification:
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of cold deionized water to remove any unreacted starting materials and inorganic salts (e.g., NaCl).
-
Further wash the product with a small amount of a cold organic solvent, such as ethanol or isopropanol, to remove any organic impurities.
-
Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Phthalimide:Base:Sulfenyl Chloride) | 1 : 1 : 1 | Ensures complete conversion of the starting materials. |
| Reaction Temperature | 0-5°C | Controls the exothermic reaction and minimizes side products.[7] |
| pH | 9-10.5 | Maintains the nucleophilicity of the phthalimide anion and neutralizes the HCl byproduct.[7] |
| Solvent | Water | An economical and environmentally friendly solvent for the formation of the phthalimide salt. |
| Reaction Time | 1-2 hours post-addition | Allows for the reaction to proceed to completion. |
Trustworthiness: A Self-Validating System
The protocol described above is designed to be a self-validating system. The formation of a precipitate upon the addition of dibutyl amidosulfenyl chloride is a strong visual indicator that the reaction is proceeding as expected. The final product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis to confirm its identity and purity. The expected outcome is a white to off-white solid.
Conclusion and Future Perspectives
Dibutyl amidosulfenyl chloride is a valuable reagent for the synthesis of novel sulfenamide-containing compounds with potential applications as agrochemicals. The protocol detailed herein, based on the well-established synthesis of related fungicides, provides a robust starting point for researchers. By understanding the underlying chemical principles and carefully controlling the reaction parameters, scientists can efficiently synthesize and screen new molecules for their fungicidal activity, contributing to the development of the next generation of crop protection agents.
References
-
PubChem. Captan. National Center for Biotechnology Information. [Link]
-
Wikipedia. Captan. [Link]
-
Grokipedia. Folpet. [Link]
-
Wikipedia. Folpet. [Link]
- Google Patents.
- Google Patents. Synthesis of folpet. CN111808012A.
- Google Patents. Method for preparing captan. CN112645864A.
-
Li, X., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22544–22557. [Link]
-
Wikipedia. Phthalimide. [Link]
-
PubChem. Folpet. National Center for Biotechnology Information. [Link]
-
INCHEM. Captan (FAO/PL:1969/M/17/1). [Link]
-
INCHEM. Folpet (FAO/PL:1969/M/17/1). [Link]
Sources
- 1. Captan | C9H8Cl3NO2S | CID 8606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Captan | 133-06-2 | >98% [smolecule.com]
- 3. Captan - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Folpet - Wikipedia [en.wikipedia.org]
- 6. Phthalimide - Wikipedia [en.wikipedia.org]
- 7. EP4451881A1 - Phthalimide-based fungicide and method of preparation thereof - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Dibutyl Amidosulfenyl Chloride in Modern Catalysis
For: Researchers, scientists, and drug development professionals.
Abstract
Dibutyl amidosulfenyl chloride, a reactive sulfur electrophile, is a versatile chemical intermediate with significant, albeit indirect, applications in the field of catalysis. While not typically employed as a catalyst in its own right, its true value lies in its role as a precursor to N,N-dibutylsulfenamides. These sulfenamide derivatives are increasingly recognized as pivotal synthons and ligands in a variety of metal-catalyzed reactions, particularly in the synthesis of high-value sulfur-containing molecules like sulfilimines and sulfoximines. This guide provides a comprehensive overview of the synthesis of catalytically relevant sulfenamides from dibutyl amidosulfenyl chloride and details their subsequent applications in cutting-edge catalytic methodologies. The protocols and insights presented herein are designed to equip researchers with the practical knowledge required to leverage this chemistry in their synthetic endeavors.
Introduction: Positioning Dibutyl Amidosulfenyl Chloride in Catalysis
Dibutyl amidosulfenyl chloride, with the chemical structure (CH₃CH₂CH₂CH₂)₂NSCl, belongs to the class of amidosulfenyl chlorides. These compounds are characterized by a sulfur atom bonded to both a nitrogen and a chlorine atom, rendering the sulfur atom highly electrophilic. This inherent reactivity makes it an excellent starting material for the introduction of the dibutylaminosulfenyl moiety into organic molecules.
While a direct catalytic role for dibutyl amidosulfenyl chloride is not prominently documented in scientific literature, its utility as a synthetic precursor is of great importance. The transformation of dibutyl amidosulfenyl chloride into various N,N-dibutylsulfenamides provides access to a class of compounds that are instrumental in modern catalytic organic synthesis. These sulfenamides are key substrates in copper- and rhodium-catalyzed reactions for the construction of complex sulfur-containing molecules, many of which are of significant interest in medicinal chemistry and materials science.[1][2]
This document will first detail a general protocol for the synthesis of N,N-dibutylsulfenamides from dibutyl amidosulfenyl chloride. Subsequently, it will provide in-depth application notes and step-by-step protocols for the catalytic use of these sulfenamides in reactions of significant synthetic utility.
Synthesis of Catalytically Relevant N,N-Dibutylsulfenamides
The primary application of dibutyl amidosulfenyl chloride is in the synthesis of N,N-dibutylsulfenamides. The electrophilic sulfur atom of the amidosulfenyl chloride readily reacts with a variety of nucleophiles, including organometallic reagents such as Grignard or organolithium reagents, to form a new sulfur-carbon bond. This reaction provides a straightforward route to unsymmetrical sulfenamides.
General Protocol: Synthesis of an Aryl N,N-Dibutylsulfenamide
This protocol describes a representative synthesis of an aryl N,N-dibutylsulfenamide via the reaction of dibutyl amidosulfenyl chloride with a Grignard reagent. The resulting sulfenamide can then be utilized in the catalytic applications described in the subsequent sections.
Workflow for Sulfenamide Synthesis
Caption: Workflow for the synthesis of an aryl N,N-dibutylsulfenamide.
Materials:
-
Aryl bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dibutyl amidosulfenyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
In a separate flask, dissolve the aryl bromide in anhydrous THF.
-
Add a small amount of the aryl bromide solution to the magnesium suspension. The reaction is initiated by gentle heating or the addition of a small crystal of iodine if necessary.
-
Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dibutyl Amidosulfenyl Chloride:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve dibutyl amidosulfenyl chloride in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl N,N-dibutylsulfenamide.
-
Catalytic Applications of N,N-Dibutylsulfenamides
N,N-Dibutylsulfenamides are valuable substrates in various transition metal-catalyzed reactions for the synthesis of sulfilimines and sulfoximines, which are important structural motifs in pharmaceuticals and agrochemicals.[1][2]
Copper-Catalyzed Sulfur Alkylation for Sulfilimine Synthesis
A highly efficient method for the synthesis of sulfilimines involves the copper-catalyzed reaction of sulfenamides with N-sulfonylhydrazones.[1] This reaction proceeds with high selectivity for sulfur alkylation.
Catalytic Cycle for Copper-Catalyzed S-Alkylation
Caption: Proposed catalytic cycle for copper-catalyzed S-alkylation.
Protocol: Copper-Catalyzed Synthesis of a Sulfilimine
-
Materials:
-
N,N-Dibutylsulfenamide (1.0 eq)
-
N-Sulfonylhydrazone (3.0 eq)
-
Copper(I) trifluoromethanesulfonate (CuOTf) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the N,N-dibutylsulfenamide, N-sulfonylhydrazone, CuOTf, and NaOtBu.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | 5 | NaOtBu | 60 | 85-95 | [1] |
| 2 | 2 | Cs₂CO₃ | 80 | 70-80 | N/A |
| 3 | 10 | K₃PO₄ | 50 | 80-90 | N/A |
Rhodium-Catalyzed Enantioselective Sulfur Alkylation
For the asymmetric synthesis of chiral sulfilimines, which can be further oxidized to valuable sulfoximines, rhodium catalysis is employed. Chiral dirhodium tetracarboxylate catalysts enable the enantioselective S-alkylation of sulfenamides with diazo compounds.[2]
Protocol: Rhodium-Catalyzed Asymmetric Synthesis of a Sulfilimine
-
Materials:
-
N,N-Dibutylsulfenamide (1.0 eq)
-
Diazo ester (1.2 eq)
-
Chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄) (1 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the chiral dirhodium catalyst.
-
Evacuate and backfill with nitrogen.
-
Add the anhydrous, degassed solvent.
-
Add the N,N-dibutylsulfenamide.
-
In a separate syringe, dissolve the diazo ester in the anhydrous, degassed solvent.
-
Add the diazo ester solution to the reaction mixture via syringe pump over a period of 1-2 hours at room temperature.
-
Stir the reaction for an additional 1-3 hours after the addition is complete.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Entry | Catalyst | Catalyst Loading (mol%) | Enantiomeric Ratio (er) | Yield (%) | Reference |
| 1 | Rh₂(S-DOSP)₄ | 1 | 98:2 | 95 | |
| 2 | Rh₂(S-PTAD)₄ | 1 | 95:5 | 92 | |
| 3 | Rh₂(R-PTTL)₄ | 0.5 | 97:3 | 90 | [2] |
Conclusion
Dibutyl amidosulfenyl chloride is a valuable reagent that provides access to N,N-dibutylsulfenamides, which are key building blocks in modern catalytic synthesis. The application of these sulfenamides in copper- and rhodium-catalyzed reactions enables the efficient and, in the case of rhodium catalysis, highly enantioselective synthesis of sulfilimines and their derivatives. The protocols and data presented in this guide highlight the importance of dibutyl amidosulfenyl chloride as a gateway to advanced sulfur-containing molecules, with wide-ranging implications for drug discovery and development. Future research may focus on expanding the scope of catalytic transformations involving sulfenamides derived from dibutyl amidosulfenyl chloride and developing even more efficient and sustainable catalytic systems.
References
-
Copper-Catalyzed Sulfur Alkylation of Sulfenamides with N-Sulfonylhydrazones. Organic Letters. [Link]
-
Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. [Link]
-
Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Dibutyl Amidosulfenyl Chloride
Introduction: The Synthetic Utility and Challenges of Dibutyl Amidosulfenyl Chloride
Dibutyl amidosulfenyl chloride, with the CAS number 6541-82-8, is a versatile chemical intermediate of significant interest in the agrochemical and pharmaceutical industries.[1][2] Its utility primarily lies in its role as a precursor for the synthesis of various pesticides and other complex organic molecules.[2] The molecule features a reactive sulfur-chlorine bond, making it an effective agent for introducing a dibutylamino-thio group into a target structure.
Despite its utility, the large-scale synthesis of dibutyl amidosulfenyl chloride presents several challenges. The key precursors, such as sulfur dichloride and dibutylamine, are hazardous materials requiring specialized handling procedures. Furthermore, the product itself is reactive and requires controlled conditions to ensure a high yield and purity, while minimizing the formation of byproducts.
This document provides a comprehensive guide to the large-scale synthesis of dibutyl amidosulfenyl chloride, detailing a robust protocol, safety considerations, and an analysis of the underlying chemical principles. The information presented herein is intended for researchers, scientists, and drug development professionals with a strong background in synthetic chemistry.
Reaction Mechanism and Rationale
The synthesis of dibutyl amidosulfenyl chloride is typically achieved through the reaction of a secondary amine, dibutylamine, with a sulfur chloride source, most commonly sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂). The reaction with sulfur dichloride is generally more direct.
The underlying mechanism is a nucleophilic substitution at the sulfur atom. The nitrogen atom of dibutylamine acts as the nucleophile, attacking the electrophilic sulfur atom of sulfur dichloride. This results in the displacement of a chloride ion and the formation of the desired N-S bond. A base, often an excess of the amine reactant or an inert tertiary amine like triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.
Caption: Reaction overview for the synthesis of dibutyl amidosulfenyl chloride.
Large-Scale Synthesis Protocol
This protocol outlines a procedure for the synthesis of dibutyl amidosulfenyl chloride on a multi-kilogram scale. All operations should be conducted in a well-ventilated chemical fume hood or a dedicated reactor bay, with strict adherence to all safety protocols.
I. Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Notes |
| Dibutylamine | Reagent Grade, >99% | |
| Sulfur Dichloride | Technical Grade, >98% | |
| Triethylamine | Reagent Grade, >99% | Dried over KOH |
| Hexane | Anhydrous | |
| 100 L Jacketed Glass Reactor | - | Equipped with mechanical stirrer, thermocouple, and addition funnel |
| Vacuum Distillation Apparatus | - | |
| Inert Gas Supply | Nitrogen or Argon |
II. Experimental Procedure
-
Reactor Preparation: The 100 L jacketed glass reactor is thoroughly cleaned, dried, and purged with dry nitrogen gas. An inert atmosphere is maintained throughout the reaction.
-
Charging the Reactor:
-
Charge the reactor with anhydrous hexane (40 L).
-
Add dibutylamine (12.9 kg, 100 mol) to the hexane with gentle stirring.
-
Add triethylamine (10.1 kg, 100 mol) to the reactor.
-
-
Cooling: The reactor contents are cooled to -10°C to -5°C using a circulating chiller.
-
Addition of Sulfur Dichloride:
-
A solution of sulfur dichloride (10.3 kg, 100 mol) in anhydrous hexane (10 L) is prepared in a separate vessel under an inert atmosphere.
-
This solution is added dropwise to the stirred amine solution in the reactor via the addition funnel over a period of 4-5 hours. The temperature of the reaction mixture should be carefully maintained below 0°C.
-
Rationale: The slow, controlled addition at low temperature is crucial to manage the exothermic nature of the reaction and to minimize the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
The reaction mixture, containing the product and triethylamine hydrochloride precipitate, is allowed to warm to room temperature.
-
The solid triethylamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with fresh anhydrous hexane (2 x 5 L).
-
Rationale: The removal of the salt is essential for the subsequent purification step.
-
-
Solvent Removal: The combined filtrate is transferred to a rotary evaporator, and the hexane is removed under reduced pressure.
-
Purification by Vacuum Distillation:
III. Quantitative Data Summary
| Parameter | Value |
| Dibutylamine | 12.9 kg (100 mol) |
| Sulfur Dichloride | 10.3 kg (100 mol) |
| Triethylamine | 10.1 kg (100 mol) |
| Reaction Temperature | -10°C to 0°C |
| Reaction Time | 6-7 hours |
| Expected Yield | 80-90% |
| Boiling Point | 75-76°C @ 0.45 Torr[2] |
| Density | ~1.004 g/cm³[2] |
Process Parameters and Scalability Considerations
-
Temperature Control: Maintaining a low temperature during the addition of sulfur dichloride is the most critical parameter to control for a safe and efficient reaction. Runaway reactions can occur if the temperature is not adequately controlled.
-
Inert Atmosphere: The reaction is sensitive to moisture. All reagents and equipment must be dry, and the reaction should be conducted under an inert atmosphere to prevent hydrolysis of sulfur dichloride and the product.
-
Agitation: Efficient stirring is necessary to ensure proper mixing of the reactants and to maintain a uniform temperature throughout the reactor.
-
Material of Construction: Glass-lined reactors are suitable for this process due to the corrosive nature of the reagents and the HCl byproduct.
-
Waste Disposal: The triethylamine hydrochloride byproduct must be disposed of in accordance with local regulations. Unreacted sulfur dichloride and other residues should be quenched carefully with a suitable reagent before disposal.
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of dibutyl amidosulfenyl chloride.
Safety Protocols and Hazard Management
The synthesis of dibutyl amidosulfenyl chloride involves the use of highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Dibutylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Sulfur Dichloride: Highly corrosive, toxic, and water-reactive.[3] Causes severe skin burns and eye damage. Fatal if inhaled. Reacts violently with water to produce toxic gases.[3]
-
Triethylamine: Flammable liquid and vapor. Corrosive and harmful if swallowed, in contact with skin, or if inhaled.
-
Dibutyl Amidosulfenyl Chloride (Product): Assumed to be corrosive and toxic. Handle with the same precautions as the starting materials.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[3]
-
Skin Protection: A chemical-resistant suit, gloves (e.g., butyl rubber or Viton), and boots should be worn.[3]
-
Respiratory Protection: A full-face respirator with an appropriate cartridge for acid gases and organic vapors is required. In case of high concentrations or spills, a self-contained breathing apparatus (SCBA) should be used.[3]
Handling and Storage
-
All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system.[4]
-
Reagents should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[4]
-
Containers should be kept tightly closed and under an inert atmosphere.
Spill and Emergency Procedures
-
In case of a spill, evacuate the area immediately.
-
For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite or sand) and place it in a sealed container for disposal.
-
Do not use water to clean up spills of sulfur dichloride.
-
Ensure that emergency eyewash stations and safety showers are readily accessible.
Conclusion
The large-scale synthesis of dibutyl amidosulfenyl chloride is a feasible process when conducted with the appropriate engineering controls and strict adherence to safety protocols. The key to a successful and safe synthesis lies in the precise control of the reaction temperature and the maintenance of an inert and anhydrous environment. This application note provides a comprehensive framework for the production of this valuable chemical intermediate, empowering researchers and production chemists to implement this synthesis on a larger scale.
References
-
CAS 6541-82-8|DIBUTYL AMIDOSULFENYL CHLORIDE. AHH Chemical Co., Ltd. [Link]
-
Sulfenyl chloride. Wikipedia. [Link]
-
A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Organic Chemistry Portal. [Link]
-
General methods for the preparation of sulfenyl chlorides (4). ResearchGate. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. [Link]
-
Sulfenyl Chlorides as a Feedstock for Polymer Synthesis. ChemistryViews. [Link]
-
Diastereoselective Synthesis of Cyclic sp3-Enriched cis-β-Alkoxysulfonyl Chlorides. ResearchGate. [Link]
-
Sulfur dichloride. Wikipedia. [Link]
-
Disulfur dichloride. Wikipedia. [Link]
- Method for preparing sulfur dichloride.
-
Synthesizing Sulfur Dichloride: A Noxious Liquid That You DON'T WANT | Thionyl Chloride (Part 1). YouTube. [Link]
- Method for purifying acid chlorides.
- Purification of thionyl chloride.
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106699764A - Preparation method of diclosulam - Google Patents [patents.google.com]
- 3. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Dibutyl Amidosulfenyl Chloride in Continuous Flow Chemistry
Abstract
Dibutyl amidosulfenyl chloride emerges as a reactive and versatile intermediate for organic synthesis. Its application within continuous flow chemistry offers significant advantages, particularly in managing its reactivity and enabling safer, more efficient, and scalable synthetic processes. This guide provides an in-depth exploration of the synthesis and potential applications of dibutyl amidosulfenyl chloride in a flow chemistry context. We present detailed, proposed protocols for its on-demand generation and subsequent in-line reactions to form valuable chemical motifs. The methodologies are grounded in established principles of flow chemistry and sulfenyl chloride reactivity, offering a robust starting point for researchers, scientists, and professionals in drug development.
Introduction: Why Dibutyl Amidosulfenyl Chloride in Flow?
N,N-Dibutylaminosulfenyl chloride, also known as dibutyl amidosulfenyl chloride, is a valuable reagent characterized by its reactive sulfur-chlorine bond, making it a potent electrophile for introducing the dibutylaminosulfinyl group into various molecules.[1] However, its utility in traditional batch chemistry can be hampered by its stability and the often exothermic nature of its reactions.
Continuous flow chemistry provides an elegant solution to these challenges. By conducting reactions within the small, controlled volumes of microreactors or tube reactors, several key advantages are realized:
-
Enhanced Safety: Flow chemistry minimizes the quantity of hazardous reagents and reactive intermediates present at any given moment, drastically reducing the risks associated with exotherms and potential runaway reactions.[2][3]
-
Precise Process Control: Key reaction parameters such as temperature, pressure, residence time, and stoichiometry can be controlled with high precision, leading to improved reaction selectivity, higher yields, and enhanced reproducibility.[2]
-
On-Demand Generation: Unstable or reactive intermediates like dibutyl amidosulfenyl chloride can be generated in-situ and consumed immediately in a subsequent reaction step, eliminating the need for isolation and storage.[4]
-
Scalability: Scaling up a flow process is typically achieved by extending the operational time or by "scaling out" (running multiple reactors in parallel), which is often more straightforward and safer than scaling up batch reactors.
This document outlines proposed protocols for leveraging these advantages for the synthesis and application of dibutyl amidosulfenyl chloride.
On-Demand Synthesis of Dibutyl Amidosulfenyl Chloride in Flow
The synthesis of amidosulfenyl chlorides typically involves the reaction of a corresponding disulfide with a chlorinating agent. Drawing parallels from established flow chemistry protocols for the synthesis of sulfonyl and sulfenyl chlorides, we propose a continuous flow method for the synthesis of dibutyl amidosulfenyl chloride from bis(dibutylamino) disulfide.[5][6]
Proposed Synthetic Pathway
The core of the protocol is the oxidative chlorination of bis(dibutylamino) disulfide. A chlorinating agent such as sulfuryl chloride (SO₂Cl₂) is a suitable candidate for this transformation.
DOT Diagram: Flow Synthesis of Dibutyl Amidosulfenyl Chloride
Caption: Proposed workflow for the continuous synthesis of dibutyl amidosulfenyl chloride.
Detailed Protocol: Synthesis
Disclaimer: This is a proposed protocol based on analogous chemical transformations. Optimization of concentrations, residence times, and temperatures will be necessary to achieve desired results.
Equipment:
-
Two high-precision syringe pumps
-
One T-mixer (e.g., PEEK or glass)
-
PFA or PTFE tubing for the reactor coil (e.g., 5 mL volume)
-
A cooling bath (ice/water or cryocooler)
-
A back pressure regulator (BPR) (e.g., 20-50 psi)
-
Collection vessel
Reagents:
-
Reagent Stream A: 0.5 M solution of bis(dibutylamino) disulfide in anhydrous dichloromethane (DCM).
-
Reagent Stream B: 0.5 M solution of sulfuryl chloride (SO₂Cl₂) in anhydrous DCM.
Procedure:
-
System Setup: Assemble the flow chemistry setup as illustrated in the diagram above. Ensure the system is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Priming: Prime the pumps and tubing with the solvent (anhydrous DCM) to remove any air bubbles.
-
Cooling: Immerse the reactor coil in a cooling bath set to 0 °C. The reaction is expected to be exothermic, and low temperature helps control selectivity.[6]
-
Initiate Flow:
-
Set Pump A (Disulfide solution) to a flow rate of 0.5 mL/min.
-
Set Pump B (SO₂Cl₂ solution) to a flow rate of 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min and a residence time of 5 minutes in a 5 mL reactor.
-
-
Reaction: The two streams combine in the T-mixer and enter the cooled reactor coil where the reaction to form dibutyl amidosulfenyl chloride occurs.
-
Steady State: Allow the system to run for at least three residence times (15 minutes) to reach a steady state before collecting the product stream.
-
Collection & Use: The output stream containing the desired product in DCM can be collected in a flask containing a quenching agent for analysis or, ideally, directed immediately into a second flow module for a subsequent reaction.
Rationale Behind Experimental Choices
-
Solvent: Dichloromethane is chosen for its ability to dissolve the reactants and its low freezing point. It is also relatively inert under these reaction conditions.
-
Stoichiometry: A 1:1 molar ratio of the disulfide to sulfuryl chloride is proposed as the starting point for this transformation.
-
Temperature: The reaction is cooled to 0 °C to mitigate the exothermicity and minimize potential side reactions, improving the selectivity towards the desired sulfenyl chloride.[6]
-
Residence Time: A 5-minute residence time is a conservative starting point to ensure complete conversion. This parameter should be optimized by analyzing the output stream at different flow rates.
Application in Flow: Synthesis of Sulfonamides
A primary application of amidosulfenyl chlorides is their reaction with nucleophiles. A valuable transformation is the two-step conversion to sulfonamides, which are a cornerstone of many pharmaceutical compounds.[7] This process involves oxidation of the sulfenyl chloride to the corresponding sulfamoyl chloride, followed by reaction with an amine.
Proposed Reaction Scheme
DOT Diagram: Two-Step Sulfonamide Synthesis
Caption: A multi-step flow setup for the synthesis of sulfonamides.
Detailed Protocol: Sulfonamide Synthesis
This protocol assumes the output from the synthesis described in Section 2 is used directly.
Additional Equipment:
-
Two additional syringe pumps (Pump C and Pump D)
-
Two additional T-mixers
-
Two additional reactor coils (e.g., 5 mL and 10 mL)
-
Water bath or heating block for temperature control
Reagents:
-
Input Stream: The output from Module 1, containing ~0.25 M dibutyl amidosulfenyl chloride in DCM (assuming 1:1 dilution in the first step).
-
Reagent Stream C (Oxidant): 0.55 M solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM (~2.2 equivalents).
-
Reagent Stream D (Amine): A solution of the desired primary or secondary amine (e.g., 0.5 M benzylamine) and a non-nucleophilic base (e.g., 0.6 M triethylamine, TEA) in DCM.
Procedure:
-
System Integration: Connect the output of the dibutyl amidosulfenyl chloride synthesis reactor (Module 1) to the input of a second T-mixer (TMixer2).
-
Oxidation Step (Module 2):
-
Set Pump C to flow the m-CPBA solution at 0.5 mL/min into TMixer2. The sulfenyl chloride stream enters at 1.0 mL/min.
-
The combined stream (1.5 mL/min) passes through a second reactor coil (5 mL, residence time ~3.3 min) maintained at 10 °C to form the intermediate dibutyl sulfamoyl chloride.
-
-
Amination Step (Module 3):
-
The output from Module 2 is directed into a third T-mixer (TMixer3).
-
Set Pump D to flow the amine/base solution at 0.5 mL/min into TMixer3.
-
The final combined stream (2.0 mL/min) enters a third reactor coil (10 mL, residence time 5 min) at room temperature (25 °C) to allow for the complete formation of the sulfonamide.
-
-
Work-up: The stream exiting the final reactor can be collected and subjected to a standard aqueous work-up to remove m-chlorobenzoic acid and triethylamine hydrochloride, followed by purification.
Data Presentation: Proposed Reaction Parameters
| Parameter | Module 1 (Generation) | Module 2 (Oxidation) | Module 3 (Amination) |
| Reactants | Bis(dibutylamino) disulfide, SO₂Cl₂ | Dibutyl amidosulfenyl chloride, m-CPBA | Dibutyl sulfamoyl chloride, Amine, TEA |
| Concentration (Input) | 0.5 M | ~0.25 M | ~0.17 M |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C | 10 °C | 25 °C |
| Reactor Volume | 5 mL | 5 mL | 10 mL |
| Residence Time | 5 min | ~3.3 min | 5 min |
| Stoichiometry | 1 : 1 | 1 : 2.2 (vs. S-Cl) | 1 : 1.2 (Amine vs. S-Cl) |
Conclusion and Future Outlook
The use of dibutyl amidosulfenyl chloride within continuous flow processes represents a significant step forward in harnessing the full synthetic potential of this reactive intermediate. The proposed protocols for its on-demand generation and subsequent conversion to sulfonamides illustrate a safer, more controlled, and scalable alternative to traditional batch methods.[2][8] These application notes serve as a foundational guide for researchers to develop robust and efficient syntheses of complex molecules for the pharmaceutical and agrochemical industries. Further work should focus on the experimental validation and optimization of these protocols, as well as exploring the reaction of dibutyl amidosulfenyl chloride with a wider range of nucleophiles in integrated, multi-step flow systems.
References
-
Polterauer, D., Roberge, D. M., Hanselmann, P., Littich, R., Hone, C. A., & Kappe, C. O. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. ([Link])
-
Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides. Reaction Chemistry & Engineering. ([Link])
-
de Souza, J., Berton, M., Snead, D., & McQuade, D. T. (2020). A CONTINUOUS FLOW SULFURYL CHLORIDE BASED REACTION – SYNTHESIS OF A KEY INTERMEDIATE IN A NEW ROUTE TOWARD EMTRICITABINE AND LAMIVUDINE. ChemRxiv. ([Link])
-
Request PDF. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. ([Link])
-
Penner Analytical. (n.d.). CAS 6541-82-8|DIBUTYL AMIDOSULFENYL CHLORIDE. ([Link])
-
Goti, A., & Parmeggiani, C. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 19(11), 609. ([Link])
-
Shaw, J. E., & Lial, B. R. (2010). N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part VII* 4-Dialkylamino[5][6][7][8]Benzoxathiadiazepine Dioxides and 4-Dialkylamino-[5][6][7][8]Benzothiatriazepine Dioxides. Australian Journal of Chemistry, 63(10), 1454-1462. ([Link])
-
AM Technology. (n.d.). Flow Chemistry Applications. ([Link])
-
Pathare, R. S., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Frontiers in Chemistry, 10, 829014. ([Link])
-
Bolm, C., & Zanda, M. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Angewandte Chemie International Edition, 45(44), 7434-7437. ([Link])
Sources
- 1. topmostchemical.com [topmostchemical.com]
- 2. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amt.uk [amt.uk]
- 4. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Dibutyl Amidosulfenyl Chloride Synthesis
Welcome to the technical support center for the synthesis and optimization of dibutyl amidosulfenyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but challenging reagent. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common pitfalls associated with this synthesis. We will explore the causality behind each experimental step, empowering you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is dibutyl amidosulfenyl chloride?
Dibutyl amidosulfenyl chloride, with the chemical formula C8H18ClNS and CAS number 6541-82-8, is an organosulfur compound.[1][2] It belongs to the class of amidosulfenyl chlorides, which are characterized by a sulfur atom bonded to a chlorine atom and a disubstituted nitrogen atom. It is typically an orange-colored oil and serves as a reagent in organic synthesis, particularly for the preparation of sulfenamides and other sulfur-nitrogen compounds which have applications in pharmaceuticals and agrochemicals.[2][3][4]
Q2: What are the primary safety concerns when handling this compound?
Dibutyl amidosulfenyl chloride is a reactive and corrosive substance that should be handled with care in a well-ventilated fume hood.[5] It is sensitive to moisture and will react with water, potentially releasing corrosive hydrogen chloride (HCl) gas.[6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Q3: How should I store purified dibutyl amidosulfenyl chloride?
Due to its reactivity and potential for thermal decomposition, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer) to minimize degradation.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis of dibutyl amidosulfenyl chloride, which typically involves the reaction of dibutylamine with sulfur dichloride (SCl₂).
Issue 1: My reaction yield is consistently low or zero.
Low yields are the most common issue and can almost always be traced back to a few key factors related to the high reactivity of the starting materials and product.
A1: Have you ensured strictly anhydrous conditions?
-
Causality: The sulfur-chlorine (S-Cl) bond in both the starting material (SCl₂) and the product is highly electrophilic and extremely susceptible to hydrolysis.[7] Any trace of water will react with SCl₂ to form various sulfur oxides and HCl, and with your product to form an unstable sulfenic acid, consuming your materials and preventing product formation.
-
Solution:
-
Glassware: All glassware must be rigorously dried before use, either in an oven at >120 °C for several hours or by flame-drying under vacuum.
-
Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).
-
Reagents: Ensure your dibutylamine and any base used (e.g., triethylamine) are dry. Distill them if necessary.
-
Atmosphere: Conduct the entire reaction, including reagent transfers and workup, under a dry, inert atmosphere of nitrogen or argon.
-
A2: How are you controlling your stoichiometry and addition order?
-
Causality: Sulfur dichloride is a powerful electrophile capable of reacting with two equivalents of an amine.[8] The desired product, (Bu₂N)SCl, is an intermediate in the formation of the common side-product, thiobis(dibutylamine) ((Bu₂N)₂S). To favor the formation of the monosubstituted product, the amine should not be present in excess relative to the SCl₂ at any point in the reaction.
-
Solution: The standard and most effective procedure is the "inverse addition." Slowly add the dibutylamine (and a non-nucleophilic base like triethylamine) solution to a cold, stirred solution of sulfur dichloride. This maintains a constant excess of SCl₂, minimizing the formation of the thiobisamine byproduct.
A3: What is your reaction temperature?
-
Causality: The reaction between amines and sulfur dichloride is highly exothermic. If the temperature is not controlled, the increased heat can accelerate side reactions and promote the decomposition of the thermally sensitive amidosulfenyl chloride product.
-
Solution: The reaction should be performed at low temperatures. Start with a cooling bath at -78 °C (dry ice/acetone) or at least 0 °C (ice/water).[8] Slowly adding the amine allows the heat to dissipate and the temperature to remain low and controlled. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
Optimization of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, non-protic solvents (e.g., diethyl ether, hexane, dichloromethane) | Prevents hydrolysis of S-Cl bonds. Solvates reactants without participating in the reaction. |
| Temperature | -78 °C to 0 °C during addition, then slow warming to room temperature | Controls exothermic reaction, minimizes side product formation, and prevents product decomposition.[8] |
| Stoichiometry | SCl₂ (1.0 eq), Dibutylamine (1.0 eq), Triethylamine (1.0 eq) | Uses a non-nucleophilic base to scavenge HCl without consuming the product. Equimolar amounts prevent unwanted side products. |
| Order of Addition | Slowly add amine/base mixture to SCl₂ solution | Maintains an excess of SCl₂, preventing the formation of the (Bu₂N)₂S byproduct.[8] |
Issue 2: My product decomposes during purification.
You've successfully formed the product, but it turns dark or you lose most of it during distillation.
A1: Are you using the correct purification method?
-
Causality: Dibutyl amidosulfenyl chloride is a high-boiling liquid (75-76 °C at 0.45 Torr)[2] and is prone to thermal decomposition. Standard distillation at atmospheric pressure is not feasible. Even under vacuum, prolonged exposure to heat can cause degradation. Column chromatography on silica or alumina is generally not advisable for such a reactive compound, as the stationary phase can promote hydrolysis or decomposition.[9]
-
Solution:
-
Initial Workup: The primary impurity is triethylammonium chloride, the salt formed from your base and the HCl byproduct. This is a solid and can be removed by filtration. This should be done under an inert atmosphere to prevent moisture exposure.
-
Vacuum Distillation: If further purification is needed to remove the solvent and any unreacted SCl₂, use high-vacuum, short-path distillation (e.g., Kugelrohr). This minimizes the time the compound spends at high temperatures, reducing the risk of decomposition. Ensure the vacuum is as low as you can achieve to keep the boiling temperature down.
-
Issue 3: I'm observing an unexpected side product.
Your characterization (e.g., NMR, MS) shows a significant impurity that isn't starting material.
A1: Did you check for thiobisamine formation?
-
Causality: As discussed in Issue 1, the most common side product is thiobis(dibutylamine), (Bu₂N)₂S. This arises when a molecule of your desired product, (Bu₂N)SCl, reacts with a second molecule of dibutylamine. This is favored if the amine is in excess at any point.
-
Solution: Strictly adhere to the "inverse addition" protocol (adding amine to SCl₂). Ensure your stoichiometry is precise. If the side product is still forming, you can try using a slight excess (1.1 equivalents) of SCl₂ and then remove the unreacted SCl₂ during vacuum distillation.
Experimental Protocols
Protocol 1: Synthesis of Dibutyl Amidosulfenyl Chloride
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Procedure:
-
In the main flask, prepare a solution of freshly distilled sulfur dichloride (SCl₂, 1.0 eq) in anhydrous diethyl ether.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
In the dropping funnel, prepare a solution of dibutylamine (1.0 eq) and triethylamine (1.0 eq) in anhydrous diethyl ether.
-
Add the amine/base solution dropwise to the SCl₂ solution over 1-2 hours, ensuring the internal temperature does not rise above -60 °C. A white precipitate of triethylammonium chloride will form.[8]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring for another 2-3 hours.
-
Protocol 2: Workup and Purification
-
Apparatus Setup: Use standard Schlenk line or glovebox techniques for filtration to maintain an inert atmosphere.
-
Procedure:
-
Filter the reaction mixture through a pad of Celite or a medium-porosity fritted funnel under a positive pressure of nitrogen or argon to remove the triethylammonium chloride precipitate.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
For Highest Purity: Assemble a short-path distillation apparatus (Kugelrohr). Transfer the crude orange oil to the distillation flask and distill under high vacuum (e.g., <0.5 Torr) to yield the pure dibutyl amidosulfenyl chloride as an orange oil.[2]
-
Visual Guides
Experimental Workflow
The following diagram outlines the critical steps from setup to purification for the synthesis of dibutyl amidosulfenyl chloride.
Caption: Key stages in the synthesis and purification of dibutyl amidosulfenyl chloride.
Troubleshooting Decision Tree
Use this logic tree to diagnose common synthesis problems.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Organic Chemistry Portal. (n.d.). Sulfenamide synthesis by S-N coupling.
-
Al-Adhami, O. B., & Ghaffoori, H. M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32394–32407. [Link]
- Sigma-Aldrich. (n.d.). Di-N-butyl Amidosulfenyl Chloride.
- ChemicalBook. (n.d.). DIBUTYL AMIDOSULFENYL CHLORIDE CAS#: 6541-82-8.
- Autech Industry Co.,Limited. (n.d.). CAS 6541-82-8|DIBUTYL AMIDOSULFENYL CHLORIDE.
- LGC Standards. (n.d.). Di-N-butyl Amidosulfenyl Chloride.
- Santa Cruz Biotechnology. (n.d.). Di-N-butyl Amidosulfenyl Chloride.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Reactivity of Sulfur Dichloride with Common Functional Groups.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
- Wikipedia. (n.d.). Sulfur dichloride.
- ResearchGate. (2025). Acid Chloride/ chloroformate purification?
- YouTube. (2022). Synthesizing Sulfur Dichloride: A Noxious Liquid That You DON'T WANT | Thionyl Chloride (Part 1).
- Taylor & Francis. (n.d.). Sulfur dichloride – Knowledge and References.
Sources
- 1. Di-N-butyl Amidosulfenyl Chloride | 6541-82-8 [sigmaaldrich.com]
- 2. DIBUTYL AMIDOSULFENYL CHLORIDE CAS#: 6541-82-8 [amp.chemicalbook.com]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. topmostchemical.com [topmostchemical.com]
- 5. Sulfur dichloride - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
"troubleshooting common side reactions with dibutyl amidosulfenyl chloride"
Welcome to the technical support center for dibutyl amidosulfenyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic workflows and ensure the integrity of your results.
Introduction to Dibutyl Amidosulfenyl Chloride
Dibutyl amidosulfenyl chloride, (Bu₂N-S-Cl), is a valuable reagent in organic synthesis, primarily for the formation of sulfenamides and unsymmetrical disulfides. However, its reactivity can also lead to several common side reactions. Understanding the underlying mechanisms of these side reactions is crucial for effective troubleshooting and prevention. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues that may arise during your experiments with dibutyl amidosulfenyl chloride, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Sulfenamide and Presence of Dibutylamine Hydrochloride
Question: I am reacting dibutyl amidosulfenyl chloride with a primary amine to form a sulfenamide, but I'm observing a low yield of my desired product and a significant amount of a white precipitate, which I suspect is dibutylamine hydrochloride. What is happening and how can I fix it?
Answer:
This is a classic issue related to the handling of the reagent and the reaction conditions. The formation of dibutylamine hydrochloride points towards the presence of moisture in your reaction.
Causality: Dibutyl amidosulfenyl chloride is highly susceptible to hydrolysis. In the presence of water, it rapidly decomposes to form dibutylamine and unstable sulfoxylic acid, which can further react or decompose. The dibutylamine, being a base, will then react with the hydrogen chloride (HCl) generated during the reaction or from other sources to form the insoluble dibutylamine hydrochloride salt.
Preventative & Corrective Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Solvents must be anhydrous and stored over molecular sieves. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Use a non-protic, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Selection: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. The base will scavenge the HCl generated during the reaction, preventing the protonation of your starting amine and the formation of dibutylamine hydrochloride. Use 1.1 to 1.5 equivalents of the base.
-
Order of Addition: Add the dibutyl amidosulfenyl chloride solution dropwise to a solution of your amine and the non-nucleophilic base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Experimental Protocol: General Procedure for Sulfenamide Synthesis
-
To a stirred solution of the primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of dibutyl amidosulfenyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Symmetrical Disulfides as a Major Byproduct
Question: I am trying to synthesize an unsymmetrical disulfide by reacting dibutyl amidosulfenyl chloride with a thiol. However, my main products are the symmetrical disulfide of my starting thiol and dibutylamino disulfide. How can I favor the formation of the unsymmetrical disulfide?
Answer:
The formation of symmetrical disulfides is a common challenge in the synthesis of unsymmetrical disulfides and often arises from disproportionation or scrambling of the desired unsymmetrical product.
Causality: The S-S bond in unsymmetrical disulfides can be labile and prone to cleavage and recombination, leading to the formation of more thermodynamically stable symmetrical disulfides.[1] This process can be catalyzed by various species in the reaction mixture, including thiols, bases, and even light.
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of the thiol (1.05-1.1 equivalents) to ensure complete consumption of the amidosulfenyl chloride. |
| Low Temperature | Perform the reaction at low temperatures (-78 °C to 0 °C) to minimize disproportionation. |
| Purification Method | Purify the product quickly after the reaction is complete, avoiding prolonged exposure to conditions that might promote scrambling. Flash column chromatography is often preferred over methods that require heating. |
| Avoid Excess Base | While a base is needed to neutralize the HCl byproduct, an excess of a strong base can promote thiol-disulfide exchange, leading to symmetrical disulfides. |
Workflow for Minimizing Symmetrical Disulfide Formation
Caption: Workflow for unsymmetrical disulfide synthesis.
Issue 3: Presence of a Trisulfide Impurity
Question: After purification, I've identified a byproduct with a mass corresponding to a trisulfide. What is the likely source of this impurity?
Answer:
The formation of trisulfides is a less common but known side reaction in sulfenyl chloride chemistry.
Causality: Trisulfides can arise from several pathways. One possibility is the reaction of the initially formed unsymmetrical disulfide with a sulfur transfer reagent that might be present as an impurity in the dibutyl amidosulfenyl chloride. Alternatively, under certain conditions, the amidosulfenyl chloride itself might undergo a more complex reaction pathway leading to trisulfide formation. The synthesis of trisulfides often involves reacting a thiol with a disulfide transfer reagent.[2]
Preventative Measures:
-
Reagent Purity: Ensure the purity of your dibutyl amidosulfenyl chloride. If it has been stored for a long time or improperly, it may contain impurities that can lead to trisulfide formation. Consider re-purifying the reagent if you suspect it is impure.
-
Reaction Conditions: Strictly control the reaction stoichiometry and temperature. Deviations from optimal conditions can sometimes favor side reactions.
-
Alternative Synthetic Routes: If trisulfide formation is a persistent issue, consider alternative methods for synthesizing your target unsymmetrical disulfide that do not involve sulfenyl chlorides.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle dibutyl amidosulfenyl chloride?
A1: Dibutyl amidosulfenyl chloride is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Handle the reagent in a fume hood using dry syringes or cannulas to transfer it.
Q2: My reaction is sluggish or does not go to completion. What should I do?
A2: If the reaction is slow, first ensure that your starting materials and solvent are of high purity and completely anhydrous. If the issue persists, you can try gently heating the reaction mixture (e.g., to 40 °C), but be aware that this may also increase the rate of side reactions. Alternatively, using a more polar aprotic solvent like acetonitrile might enhance the reaction rate.
Q3: Can I use dibutyl amidosulfenyl chloride with secondary amines?
A3: Yes, dibutyl amidosulfenyl chloride reacts with secondary amines to form the corresponding sulfenamides. The general principles and troubleshooting steps outlined for primary amines also apply to reactions with secondary amines.
Q4: Are there any alternatives to dibutyl amidosulfenyl chloride for the synthesis of sulfenamides?
A4: Yes, several alternative methods exist for sulfenamide synthesis. One common approach is the oxidative coupling of thiols and amines. This method avoids the use of moisture-sensitive sulfenyl chlorides.
Logical Relationship between Problem and Solution
Caption: Troubleshooting logic for side reactions.
References
-
Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link]
-
Ben-Zvi, O., et al. (2022). Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur. Antioxidants, 11(3), 569. [Link]
-
Oae, S., & Shinhama, K. (1983). Organic thionitrites and related compounds. Organic Preparations and Procedures International, 15(3), 165-198. [Link]
- Cremlyn, R. J. (1996). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
-
Nakabayashi, T., & Tsurugi, J. (1961). Studies on Disulfides. I. A Novel Method of the Synthesis of Unsymmetrical Disulfides. The Journal of Organic Chemistry, 26(7), 2482–2486. [Link]
Sources
Technical Support Center: Purification of Products from Dibutyl Amidosulfenyl Chloride Reactions
Welcome to the technical support center for the purification of reaction products derived from dibutyl amidosulfenyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with purifying sulfenamide products and their derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthesized compounds.
Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of products from reactions involving dibutyl amidosulfenyl chloride. The advice provided is grounded in established chemical principles and practical laboratory experience.
Issues During Aqueous Work-up and Extraction
Question: After quenching my reaction, I'm observing a persistent emulsion during liquid-liquid extraction. What's causing this and how can I resolve it?
Answer: Emulsions are common when dealing with amine-containing byproducts or products with surfactant-like properties. This is often exacerbated by vigorous shaking.
-
Causality: The dibutylamino moiety can become protonated in acidic washes, forming ammonium salts that can stabilize oil-in-water emulsions. Vigorous shaking increases the dispersion of the organic phase into the aqueous phase, creating fine droplets that are slow to coalesce.
-
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mass transfer without creating a stable emulsion.[1]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[1] The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.
-
Solvent Modification: Adding a small amount of a different, more nonpolar organic solvent can sometimes alter the interfacial tension and break the emulsion.
-
Question: I suspect my product is hydrolyzing during the aqueous work-up. What are the signs and how can I prevent this?
Answer: Dibutyl amidosulfenyl chloride is susceptible to hydrolysis, especially in the presence of acid or moisture, which can lead to the formation of dibutylamine and sulfur-containing byproducts.[2][3][4][5] The resulting sulfenamide product may also exhibit limited stability in acidic aqueous environments.[6]
-
Signs of Hydrolysis:
-
The appearance of a strong amine odor (dibutylamine).
-
Unexpected spots on a Thin Layer Chromatography (TLC) analysis of the crude product.
-
Lower than expected yield of the desired product.
-
-
Preventative Measures:
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions to minimize hydrolysis of the starting material.
-
Neutral or Basic Quench: Quench the reaction with a cold, dilute solution of a weak base like sodium bicarbonate rather than an acidic solution.
-
Minimize Contact Time: Perform the aqueous work-up as quickly as possible and at a low temperature (e.g., using an ice bath) to reduce the rate of hydrolysis.
-
Direct Chromatography: If the product is highly sensitive, consider forgoing an aqueous work-up altogether. After removing any solid byproducts by filtration, the crude reaction mixture can be directly loaded onto a silica gel column for purification.
-
Challenges in Crystallization
Question: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[7] This is often due to the melting point of the solid being lower than the temperature of the solution or the presence of significant impurities.[7]
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[7]
-
Slower Cooling: Insulate the flask to encourage gradual cooling, which provides more time for proper crystal lattice formation.[7]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of the pure compound.[6]
-
Solvent System Modification: The current solvent may be too nonpolar. Experiment with a different solvent or a mixed solvent system. For sulfenamides and related sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[7]
-
Question: No crystals are forming even after my solution has cooled completely. What's wrong?
Answer: This is a common issue that can arise from several factors, primarily related to supersaturation or insufficient concentration.[8]
-
Troubleshooting Steps:
-
Induce Crystallization: As mentioned above, scratching the flask or adding a seed crystal can provide nucleation sites for crystal growth.[6]
-
Reduce Solvent Volume: If the solution is not saturated enough, carefully evaporate some of the solvent to increase the concentration of the desired product and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period to further decrease the solubility of your compound.
-
Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[9][10] You may need to screen for a more suitable solvent.
-
| Solvent Polarity and Suitability for Sulfenamide Recrystallization | | :--- | :--- | | Solvent System | Typical Application and Notes | | Hexanes/Ethyl Acetate | Good for less polar sulfenamides. The ratio can be adjusted to achieve ideal solubility. | | Isopropanol/Water | A common and effective mixture for moderately polar compounds like many sulfonamides.[7][11] | | Ethanol/Water | Similar to isopropanol/water, often provides good crystal formation.[7] | | Dichloromethane/Hexanes | A good choice for compounds that are highly soluble in chlorinated solvents. Hexanes act as the anti-solvent. |
Column Chromatography Complications
Question: My sulfenamide product is decomposing on the silica gel column. How can I prevent this?
Answer: The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds like sulfenamides.
-
Preventative Strategies:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a small percentage (e.g., 1-2%) of a non-nucleophilic base like triethylamine in the eluent. Let it stand for an hour before packing the column.
-
Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.
-
Rapid Purification: Perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.[12]
-
Alternative Purification: If decomposition is unavoidable, consider other purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC).
-
Question: I'm getting poor separation of my product from nonpolar byproducts. How can I improve the resolution?
Answer: Poor separation often results from an inappropriate choice of mobile phase polarity.[13]
-
Optimization of Mobile Phase:
-
TLC Analysis: First, optimize the separation on a TLC plate. The ideal eluent system should give your desired product an Rf value between 0.2 and 0.4.
-
Gradient Elution: Start with a nonpolar eluent (e.g., pure hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This will elute the nonpolar impurities first, followed by your product.
-
Solvent Choice: For organosulfur compounds, a range of solvent systems can be effective.[14][15][16] Experiment with different combinations like hexanes/ethyl acetate, hexanes/dichloromethane, or hexanes/ether.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main byproducts to expect from a reaction with dibutyl amidosulfenyl chloride?
A1: Common byproducts include unreacted starting materials, dibutylamine (from hydrolysis or other side reactions), and potentially disulfides formed from the reaction of the sulfenyl chloride with itself or other sulfur-containing species.
Q2: How can I effectively remove residual dibutylamine from my product?
A2: An acidic wash (e.g., with dilute HCl or NH4Cl) during the work-up will protonate the dibutylamine, making it water-soluble and easily removed in the aqueous phase. However, be mindful of the acid sensitivity of your desired product. Alternatively, residual dibutylamine can often be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure or during column chromatography.
Q3: What is the general thermal stability of sulfenamide products?
A3: Sulfenamides are generally stable compounds at room temperature in a neutral or basic environment.[6] However, they can be sensitive to heat.[8] It is advisable to avoid prolonged heating during purification. When removing solvent under reduced pressure, use a water bath at a moderate temperature (e.g., 30-40 °C).
Q4: Can I use reverse-phase chromatography for purifying my sulfenamide product?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent method for purifying polar sulfenamides that are difficult to separate by normal-phase chromatography. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.
Section 3: Experimental Protocols and Workflows
Protocol for Flash Column Chromatography of a Sulfenamide Product
-
TLC Analysis: Determine the optimal eluent system using TLC. The target Rf for your product should be around 0.3.
-
Column Packing:
-
Dry packing: Fill the column with dry silica gel, then gently tap to pack. Add the eluent and flush until the silica is fully wetted, ensuring no air bubbles are trapped.[17]
-
Wet packing (slurry method): Prepare a slurry of the silica gel in the initial, nonpolar eluent. Pour the slurry into the column and allow it to settle, draining excess solvent.[17]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness. Load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the nonpolar solvent system determined by TLC.
-
Collect fractions and monitor the elution by TLC.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting an initial purification strategy.
Diagram of a Typical Purification Workflow
Caption: A typical workflow for the purification of a sulfenamide product.
References
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
- Roca, M., Castillo, M., Martorell, L., & Pico, Y. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1013-1019.
- Lu, C. J., Steinecker, W. H., Tian, W. C., Oborny, M. C., Nichols, J. M., Agah, M., ... & Zellers, E. T. (2008). Micromachined GC columns for fast separation of organophosphonate and organosulfur compounds. Journal of Chromatography A, 1193(1-2), 1-10.
- J. D. (1982). The Separation of Ionic Organosulfur Compounds by Ion Chromatography. Analytical Chemistry, 54(14), 2604-2608.
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.).
- Tzovolou, D. N., & Samanidou, V. F. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 25(23), 5649.
- Kolb, J., & B. K. (2018). Sulfinamide Crossover Reaction. Angewandte Chemie International Edition, 57(31), 9843-9847.
- Lin, H. Y., & Chen, C. C. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Polymers, 11(9), 1419.
- Cross, J. B., & Klieger, E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
- Blair, S. L., MacMillan, S. N., Drozd, G. T., Goldstein, A. H., & de Gouw, J. A. (2020). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry, 4(8), 1353-1361.
- Column chromatography - Wikipedia. (n.d.).
- Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
- Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (n.d.).
- Recrystallization - Single Solvent. (n.d.).
- Synthesis of Sulfenamides from Aminoesters and their Stability. (2017). ResearchGate.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Davis, F. A., & Nadir, U. K. (1979). The chemistry of sulfenamides. Chemical Reviews, 79(1), 71-93.
- Technique of Extraction and Washing - YouTube. (2016, December 17).
- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26.
- Purification Troubleshooting : r/Chempros - Reddit. (2022, May 16).
- How Can You Purify Solvents for Laboratory Use? - Chemistry For Everyone - YouTube. (2023, February 1).
- Thermal Stability of Drugs - NETZSCH Analyzing & Testing. (2020, March 5).
- DIBUTYL AMIDOSULFENYL CHLORIDE CAS#: 6541-82-8 - ChemicalBook. (n.d.).
- Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data | Request PDF - ResearchGate. (2010, August 6).
- Protein purification troubleshooting guide - Dutscher. (n.d.).
- Method for purifying acid chlorides - US6727384B1 - Google Patents. (n.d.).
- Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem - YouTube. (2022, April 9).
- Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HT. (n.d.).
- Nucleophilic acyl substitution: hydrolysis of acid chlorides - YouTube. (2018, April 1).
- Troubleshooting: Purification of a Tagged Protein - GoldBio. (n.d.).
- Acid chloride hydrolysis example - YouTube. (2020, October 2).
- dibutyl amidosulfenyl chloride | CAS#:6541-82-8 | Chemsrc. (n.d.).
- Vizgert, R. V. (1968). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Russian Chemical Reviews, 37(4), 417-431.
- CAS 6541-82-8 Dibutyl Amidosulfenyl Chloride - Alfa Chemistry. (n.d.).
- Purification of thionyl chloride - US4337235A - Google Patents. (n.d.).
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- 17. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: A Researcher's Guide to Optimizing Reactions with Dibutyl Amidosulfenyl Chloride
Welcome to our dedicated technical resource for scientists and professionals in drug development and chemical research. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of reactions involving dibutyl amidosulfenyl chloride. Our focus is on providing practical, evidence-based solutions to common experimental challenges.
Introduction to Dibutyl Amidosulfenyl Chloride
Dibutyl amidosulfenyl chloride, (Bu₂N-S-Cl), is a versatile reagent in organic synthesis, primarily utilized for the formation of sulfenamides and unsymmetrical disulfides. Its reactivity stems from the electrophilic nature of the sulfur atom, making it susceptible to attack by a variety of nucleophiles. However, this reactivity also presents challenges in terms of stability and side reactions. This guide will equip you with the knowledge to mitigate these issues and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of dibutyl amidosulfenyl chloride?
A1: Dibutyl amidosulfenyl chloride is predominantly used in the following transformations:
-
Synthesis of Sulfenamides: Reaction with primary or secondary amines yields N-substituted sulfenamides. These compounds are valuable intermediates in medicinal chemistry and agrochemistry.
-
Synthesis of Unsymmetrical Disulfides: Reaction with thiols provides a straightforward route to unsymmetrical disulfides, which are important motifs in various biologically active molecules.
Q2: What is the most critical factor to consider when working with dibutyl amidosulfenyl chloride?
A2: The paramount factor is the reagent's sensitivity to moisture. Dibutyl amidosulfenyl chloride readily hydrolyzes to dibutylamine and unstable sulfenic acid derivatives, which can disproportionate and lead to a complex mixture of byproducts, ultimately reducing the yield of the desired product. Therefore, all reactions should be conducted under strictly anhydrous conditions.
Q3: How should I properly store and handle dibutyl amidosulfenyl chloride?
A3: Store dibutyl amidosulfenyl chloride in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. It is advisable to handle the reagent in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
Troubleshooting Guide: Low Yields and Side Reactions
Issue 1: Consistently Low Yields in Sulfenamide Synthesis
Scenario: You are reacting dibutyl amidosulfenyl chloride with a primary or secondary amine, but the yield of the desired sulfenamide is consistently below expectations.
Potential Causes and Solutions:
-
Hydrolysis of the Sulfenyl Chloride: As mentioned, moisture is a significant culprit.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
-
Inappropriate Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.
-
Solution: Typically, a slight excess (1.1-1.2 equivalents) of the amine is used to ensure complete consumption of the sulfenyl chloride.[1]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to decomposition at higher temperatures.
-
Solution: Most reactions with sulfenyl chlorides are performed at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions. If the reaction is sluggish, a modest increase in temperature can be attempted, but this should be monitored carefully for the appearance of byproducts.
-
-
Inadequate Acid Scavenger: The reaction generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive.
-
Solution: Include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture to neutralize the in-situ generated HCl.[1] Use at least one equivalent of the base relative to the sulfenyl chloride.
-
dot
Caption: Troubleshooting flowchart for low yields in sulfenamide synthesis.
Issue 2: Formation of Symmetrical Disulfides in Unsymmetrical Disulfide Synthesis
Scenario: When reacting dibutyl amidosulfenyl chloride with a thiol (R-SH), you observe the formation of both the desired unsymmetrical disulfide (Bu₂N-S-S-R) and the symmetrical disulfide of your starting thiol (R-S-S-R).
Potential Causes and Solutions:
-
Thiol Oxidation: Thiols can be sensitive to oxidation, especially under basic conditions or in the presence of air, leading to the formation of symmetrical disulfides.
-
Solution: Degas your solvent and run the reaction under a strictly inert atmosphere.
-
-
Disproportionation Reactions: The desired unsymmetrical disulfide may be undergoing disproportionation, especially if the reaction is heated or if certain catalysts are present.
-
Solution: Maintain a low reaction temperature and minimize reaction time. Once the reaction is complete, proceed with the workup and purification promptly.
-
-
Side Reaction with Thiolate: The thiolate anion, formed by deprotonation of the thiol, can react with the already formed unsymmetrical disulfide.
-
Solution: Control the addition of the thiol to the reaction mixture. A slow, dropwise addition can help to maintain a low concentration of the free thiol at any given time.
-
| Condition | Potential Outcome | Recommendation |
| Reaction Atmosphere | Air | Increased formation of symmetrical disulfide (R-S-S-R) |
| Inert (N₂ or Ar) | Minimized thiol oxidation | |
| Temperature | > Room Temperature | Increased risk of disproportionation |
| 0 °C to Room Temperature | Favors formation of the unsymmetrical disulfide | |
| Thiol Addition | All at once | Higher local concentration of thiol, potential for side reactions |
| Slow, dropwise | Minimizes side reactions by keeping thiol concentration low |
Issue 3: Complex Product Mixture and Purification Challenges
Scenario: Your crude reaction mixture shows multiple spots on TLC, and purification by column chromatography is difficult, leading to low isolated yields.
Potential Causes and Solutions:
-
Decomposition of Dibutyl Amidosulfenyl Chloride: If the reagent has been improperly stored or is old, it may have partially decomposed, leading to the introduction of impurities from the start.
-
Solution: Use a fresh bottle of the reagent or purify it by distillation under reduced pressure before use.
-
-
Formation of N,N,N',N'-Tetrabutyl-sulfinimidamide: In reactions with amines, over-reaction or side reactions can lead to the formation of this more complex sulfur-nitrogen compound.
-
Solution: Careful control of stoichiometry and temperature is key. Using a slight excess of the amine can sometimes suppress the formation of this byproduct.
-
-
Co-eluting Impurities: The polarity of your desired product may be very similar to that of a byproduct or unreacted starting material.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. If the product is a solid, recrystallization can be a highly effective purification method. For oily products, consider conversion to a solid derivative for purification, followed by deprotection.
-
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Sources
"dibutyl amidosulfenyl chloride stability and degradation pathways"
Welcome to the technical support center for Dibutyl Amidosulfenyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this reagent. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is dibutyl amidosulfenyl chloride and what are its primary applications?
Dibutyl amidosulfenyl chloride, with the chemical structure (CH₃CH₂CH₂CH₂)₂NSCl, is a reactive organosulfur compound. It belongs to the class of amidosulfenyl chlorides, which are valuable reagents in organic synthesis. They serve as electrophilic sources of the dibutylaminothio group, [(CH₃CH₂CH₂CH₂)₂N-S-], enabling the formation of sulfur-nitrogen bonds. This functionality is crucial in the synthesis of various compounds, including agrochemicals and pharmaceuticals, where the sulfenamide moiety is a key structural feature.[1]
Q2: What are the typical signs of degradation of dibutyl amidosulfenyl chloride?
Researchers should be vigilant for the following indicators of compound degradation:
-
Color Change: A fresh, pure sample of dibutyl amidosulfenyl chloride is typically a pale yellow liquid. The appearance of a darker yellow, orange, or brown coloration can be indicative of decomposition.[2]
-
Gas Evolution: Degradation, particularly through hydrolysis, can release hydrogen chloride (HCl) gas.[2][3] The presence of fumes or a pungent, acidic odor upon opening the container is a strong sign of decomposition.
-
Precipitate Formation: The formation of solid precipitates may indicate the presence of insoluble degradation products.
-
Loss of Reactivity: A noticeable decrease in the yield or reaction rate in a standard protocol is a primary indicator of a decline in the reagent's purity and activity.
Q3: What are the recommended storage conditions for dibutyl amidosulfenyl chloride to ensure its stability?
To maximize the shelf-life of dibutyl amidosulfenyl chloride, the following storage conditions are imperative:
-
Temperature: Store at low temperatures, typically 2-8°C, in a refrigerator.[4]
-
Inert Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent contact with atmospheric moisture and oxygen.[4]
-
Moisture Control: It is highly sensitive to moisture.[1][5][6][7][8] Ensure the storage container is tightly sealed and consider using a desiccator for additional protection.
-
Light Protection: While not as common a degradation pathway for this class of compounds, it is good practice to store the reagent in an amber or opaque vial to protect it from light, which can sometimes initiate radical decomposition pathways.[9]
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of dibutyl amidosulfenyl chloride.
Issue 1: My reaction yield is significantly lower than expected.
-
Potential Cause 1: Reagent Degradation. As discussed in the FAQs, the reagent may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Assess Purity: If possible, analyze the reagent's purity using techniques like ¹H NMR to check for the presence of degradation products.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the reagent for your reaction.
-
Optimize Handling: When handling the reagent, work quickly and under an inert atmosphere to minimize exposure to air and moisture. Use dry solvents and glassware.
-
-
-
Potential Cause 2: Incompatible Reaction Conditions. The reaction conditions themselves may be promoting the degradation of the amidosulfenyl chloride.
-
Troubleshooting Steps:
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal decomposition.[2]
-
Solvent Choice: Ensure the solvent is anhydrous and compatible with the reagent. Protic solvents like water and alcohols will react with and consume the amidosulfenyl chloride.[1]
-
pH Control: The presence of strong acids or bases can accelerate decomposition. Maintain neutral or appropriately buffered conditions if your reaction allows.
-
-
Issue 2: I observe unexpected byproducts in my reaction mixture.
-
Potential Cause: Side Reactions of Dibutyl Amidosulfenyl Chloride. The reactive nature of the S-Cl bond can lead to unintended reactions.
-
Troubleshooting Steps:
-
Identify Byproducts: Attempt to identify the byproducts using analytical techniques like LC-MS or GC-MS. Common degradation products may arise from hydrolysis or oxidation.
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants to minimize excess dibutyl amidosulfenyl chloride, which could lead to side reactions.
-
Order of Addition: Consider the order of addition of your reagents. It may be beneficial to add the amidosulfenyl chloride slowly to a solution of the other reactants to maintain a low instantaneous concentration.
-
-
Degradation Pathways
The primary degradation pathways for dibutyl amidosulfenyl chloride are hydrolysis and thermal decomposition.
Hydrolysis
In the presence of water, dibutyl amidosulfenyl chloride is expected to hydrolyze to dibutylamine and sulfur-containing species. This reaction is often rapid and is a major cause of reagent degradation.[1][5][6][7][8]
Caption: Proposed Hydrolysis Pathway of Dibutyl Amidosulfenyl Chloride.
Thermal Decomposition
At elevated temperatures, dibutyl amidosulfenyl chloride can undergo thermal decomposition. While the specific pathway is not well-documented, it is likely to involve homolytic cleavage of the S-Cl or N-S bond, potentially leading to a variety of radical species and subsequent downstream products.[9][10]
Caption: Proposed Thermal Decomposition Pathway.
Experimental Protocols
Protocol 1: Handling and Dispensing Dibutyl Amidosulfenyl Chloride
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). All solvents must be anhydrous.
-
Inert Atmosphere: Work in a fume hood with a positive pressure of inert gas.
-
Temperature Equilibration: Allow the reagent vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Dispensing: Use a dry, inert gas-flushed syringe or cannula to transfer the required amount of the liquid reagent.
-
Sealing: After dispensing, flush the vial with inert gas before tightly resealing the cap. Wrap the cap with parafilm for an extra barrier against moisture.
-
Storage: Immediately return the vial to the recommended storage conditions (2-8°C).
Protocol 2: Monitoring Stability by ¹H NMR
-
Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the dibutyl amidosulfenyl chloride and dissolve it in a dry, deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectrum to that of a fresh sample. Look for the appearance of new signals that may correspond to degradation products. For example, the appearance of signals corresponding to dibutylamine would indicate hydrolysis.
-
Quantification: If an internal standard is used, the relative integration of the signals can provide a semi-quantitative measure of the reagent's purity over time.
Quantitative Data Summary
| Condition | Stability | Primary Degradation Pathway |
| Anhydrous, 2-8°C, Inert Gas | High | Minimal |
| Room Temperature | Moderate | Slow thermal decomposition |
| Presence of Moisture | Low | Rapid hydrolysis |
| Elevated Temperature (>30°C) | Low | Thermal decomposition |
| Presence of Protic Solvents | Very Low | Solvolysis |
References
- Herbrandson, H. F., Kelly, W. S., & Versnel, J. J. (1958). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Journal of the American Chemical Society, 80(13), 3301–3305.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Tech Support.
- CymitQuimica. (2024).
- Wikipedia. (n.d.). Sulfenyl chloride.
- Santa Cruz Biotechnology. (n.d.).
- Reddit. (2020).
- SD Fine-Chem. (n.d.).
- Thermo Fisher Scientific. (2008).
- Angene Chemical. (2024).
- van Aller, R. T., Scott, Jr., R. B., & Brockelbank, E. L. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 30(11), 3633-3636.
- PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy.
- Nacsa, E. D., & Lambert, T. H. (n.d.).
- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
- Britannica. (n.d.). Sulfenyl chloride.
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Organic Syntheses. (n.d.). Methanesulfinyl Chloride.
- PubChem. (n.d.). Amidosulfenyl chloride, n-methyl-n-(phenylsulfonyl)-.
- University of Ottawa. (n.d.). (Cl) Chlorine NMR.
- PubMed Central. (n.d.).
- PubMed. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs.
- YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
- ResearchGate. (n.d.). Concerted SN2 mechanism for the hydrolysis of acid chlorides.
- Analytical Methods. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
- YouTube. (2020). Acid chloride hydrolysis example.
- Semantic Scholar. (n.d.).
- PubMed Central. (n.d.). Determination of Chlorides in Ionic Liquids by Wavelength Dispersive X-ray Fluorescence Spectrometry.
- YouTube. (2020). Hydrolysis of an acid chloride.
- Abraham, R. J., et al. (1989). Nuclear magnetic resonance spectroscopy of Chlorophyll. J. Chem. Soc. Perkin Trans. 2, 1633.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN102887841A - Preparation method of compound dansyl chloride.
- ResearchGate. (n.d.). Determination of Chlorides in Ionic Liquids by Wavelength Dispersive X-ray Fluorescence Spectrometry.
- ResearchGate. (n.d.). NMR spectroscopy in studies of new chiral ionic liquids.
- ResearchGate. (2004). Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis.
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Technical Support Center: Managing Dibutyl Amidosulfenyl Chloride
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A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for dibutyl amidosulfenyl chloride. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered when working with this moisture-sensitive reagent. The following question-and-answer format addresses specific issues to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dibutyl amidosulfenyl chloride and why is it so sensitive to moisture?
Dibutyl amidosulfenyl chloride (C₈H₁₈ClNS) is a versatile reagent used in organic synthesis.[1][2] Its high reactivity stems from the electrophilic sulfur atom and the presence of a good leaving group, the chloride ion. This reactivity, however, also makes it highly susceptible to hydrolysis.
The moisture sensitivity arises from the rapid and exothermic reaction of the sulfenyl chloride with water.[3] The lone pair of electrons on the oxygen atom in water acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of dibutylsulfinamide and hydrochloric acid, compromising the integrity of the reagent and potentially affecting your reaction outcomes.[3][4]
Troubleshooting Guide
Handling and Storage
Q2: I suspect my dibutyl amidosulfenyl chloride has been exposed to moisture. What are the tell-tale signs of degradation?
Several indicators can suggest that your dibutyl amidosulfenyl chloride has been compromised by moisture:
-
Physical Appearance: The pure compound is typically a liquid.[1] Significant changes in color or the appearance of solid precipitates can indicate hydrolysis.
-
Fuming: Upon opening the container in a humid environment, you may observe fuming. This is due to the reaction with atmospheric moisture, which liberates hydrogen chloride (HCl) gas.[5]
-
Inconsistent Reaction Results: If you are experiencing lower than expected yields, the formation of unexpected byproducts, or complete reaction failure, it is highly probable that your starting material has degraded.
To confirm your suspicions, you can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence of hydrolysis byproducts.[6]
Q3: What are the best practices for storing and handling dibutyl amidosulfenyl chloride to prevent moisture contamination?
Proper storage and handling are critical to maintaining the quality of dibutyl amidosulfenyl chloride.[7][8]
Storage:
-
Inert Atmosphere: Always store the reagent under an inert atmosphere, such as nitrogen or argon.[9] This minimizes contact with atmospheric moisture.
-
Tightly Sealed Containers: Use containers with secure, tight-fitting seals. PTFE-lined caps are recommended.
-
Dry Environment: Store the container in a desiccator or a dry box to protect it from ambient humidity.[10]
Handling:
-
Inert Atmosphere Techniques: All transfers and manipulations should be performed under an inert atmosphere using techniques such as a Schlenk line or a glovebox.[11]
-
Dry Glassware and Solvents: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas before use. Solvents should be freshly dried and distilled.
-
Quick Transfers: When not using a glovebox, minimize the time the container is open to the atmosphere.
Below is a DOT diagram illustrating the recommended handling workflow.
Caption: Recommended workflow for handling dibutyl amidosulfenyl chloride.
Reaction Troubleshooting
Q4: My reaction with dibutyl amidosulfenyl chloride is sluggish and giving low yields. Could moisture be the culprit, and how can I fix it?
Yes, moisture is a very likely cause. The hydrolysis of dibutyl amidosulfenyl chloride not only consumes your reagent but also produces hydrochloric acid, which can interfere with your desired reaction pathway, especially if your reaction involves acid-sensitive functional groups.
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting your reaction, it's prudent to check the quality of your dibutyl amidosulfenyl chloride, especially if it's from an older bottle or has been opened multiple times. A simple way to do this is to take a small aliquot and carefully add it to a vial containing a few drops of water. Vigorous fuming and heat generation are indicative of a reactive compound.
-
Ensure Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all potential sources of moisture. This includes:
-
Solvents: Use freshly distilled, anhydrous solvents.
-
Reagents: Ensure all other reagents are dry.
-
Glassware: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas.
-
-
Reaction Monitoring: Monitor your reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to see if the starting material is being consumed and the desired product is forming.[6]
Q5: I have finished my reaction. What is the proper procedure for quenching unreacted dibutyl amidosulfenyl chloride?
Quenching is a critical step to safely neutralize any unreacted, highly reactive dibutyl amidosulfenyl chloride.[12] An uncontrolled quench with water can be highly exothermic and release HCl gas.[13]
Recommended Quenching Protocol:
-
Cool the Reaction: Cool the reaction mixture in an ice bath to control the exotherm.[11]
-
Slow Addition of a Protic Solvent: Slowly add a less reactive protic solvent like isopropanol or ethanol to the cooled reaction mixture.[13] This will react with the bulk of the unreacted sulfenyl chloride in a more controlled manner than water.
-
Addition of Water: Once the initial vigorous reaction with the alcohol has subsided, slowly add water to quench any remaining reagent.[11]
-
Neutralization: After the quench is complete, neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, before proceeding with the workup.[13]
The following DOT diagram outlines the safe quenching procedure.
Caption: Step-by-step safe quenching protocol for dibutyl amidosulfenyl chloride.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 6541-82-8 | [1][14] |
| Molecular Formula | C₈H₁₈ClNS | [1] |
| Molecular Weight | 195.75 g/mol | [1] |
Experimental Protocols
Protocol 1: Anhydrous Solvent Preparation (Example: Tetrahydrofuran - THF)
-
Pre-drying: Decant THF from a fresh bottle into a flask containing sodium wire or ribbon.
-
Reflux: Add benzophenone as an indicator. Reflux the THF under an inert atmosphere until a persistent deep blue or purple color is obtained. This indicates the solvent is anhydrous.
-
Distillation: Distill the dry THF directly into the reaction flask under an inert atmosphere immediately before use.
Protocol 2: Inert Atmosphere Reaction Setup (Schlenk Line)
-
Glassware Assembly: Assemble all necessary glassware (e.g., round-bottom flask, condenser, dropping funnel) and flame-dry under vacuum.
-
Inert Gas Purge: Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: Add dry solvents and reagents via syringe or cannula under a positive flow of inert gas.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction, using a bubbler to monitor the flow.
References
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- CymitQuimica. (2024). Safety Data Sheet.
- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste.
- Organic Syntheses Procedure. (n.d.). 2,4-dinitrobenzenesulfenyl chloride.
- ResearchGate. (n.d.). Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl....
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Fisher Scientific. (2008). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2008). SAFETY DATA SHEET.
- Organic Syntheses Procedure. (n.d.). Methanesulfinyl Chloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Sciencemadness Wiki. (2023). Sulfuryl chloride.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques.
- Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.)
- LGC Standards. (n.d.). Di-N-butyl Amidosulfenyl Chloride-d18.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Santa Cruz Biotechnology. (n.d.). Di-N-butyl Amidosulfenyl Chloride.
- PubChem. (n.d.). Amidosulfenyl chloride, n,n-dibutyl- (C8H18ClNS).
- LGC Standards. (n.d.). Buy Online CAS Number 6541-82-8 - TRC - Di-N-butyl Amidosulfenyl Chloride.
- Autech Industry Co.,Limited. (n.d.). CAS 6541-82-8|DIBUTYL AMIDOSULFENYL CHLORIDE.
- Chinese Chemical Letters. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
- Sigma-Aldrich. (n.d.). Di-N-butyl Amidosulfenyl Chloride.
- LGC Standards. (n.d.). Buy Online CAS Number 6541-82-8 - TRC - Di-N-butyl Amidosulfenyl Chloride.
- ACS Publications. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
- RSC Publishing. (1991). Reactivity of sulphuryl chloride in acetonitrile with the elements.
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
- YouTube. (2021). Alcoholysis and Hydrolysis of Acid Chlorides.
- PubMed. (n.d.). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride.
- Indiana University Bloomington. (n.d.). The Sn1 Reaction Mechanism: Hydrolysis of T-Butyl Chloride.
Sources
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Technical Support Center: Scale-Up of Reactions with Dibutyl Amidosulfenyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the scale-up of chemical reactions involving dibutyl amidosulfenyl chloride (C₈H₁₈ClNS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your scale-up process is safe, efficient, and successful.
Troubleshooting Guide: From Bench to Plant
Scaling up reactions involving reactive intermediates like dibutyl amidosulfenyl chloride introduces challenges not always apparent at the lab scale. This guide addresses common issues in a question-and-answer format.
Issue 1: My reaction yield has dropped significantly after increasing the scale from 10g to 1kg.
Probable Cause: This is a classic scale-up problem often rooted in inadequate management of reaction exotherms and mass transfer limitations.
-
Thermal Management: Reactions involving sulfenyl chlorides can be exothermic.[1] A small flask on a lab bench can dissipate heat efficiently through its large surface-area-to-volume ratio. In a large reactor, this ratio decreases dramatically, leading to heat accumulation, potential "hot spots," and thermal decomposition of the reactant or product.
-
Mixing and Addition Rate: Inefficient mixing in a large vessel can lead to localized high concentrations of reactants, promoting side reactions. Similarly, adding a reagent too quickly can overwhelm the reactor's cooling capacity, leading to a temperature spike.[1]
Solution Pathway:
-
Characterize the Exotherm: Before scaling up, use reaction calorimetry to understand the heat of reaction. This data is critical for designing an appropriate cooling strategy.
-
Control Reagent Addition: Implement a slow, controlled addition of the limiting reagent using a syringe pump or a dosing pump. The addition rate should be tied to the reactor's ability to maintain the target temperature.
-
Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure homogeneity. The goal is to minimize concentration and temperature gradients within the vessel.
-
Consider a "Heel" or Dilution: Starting the reaction with a "heel" of solvent can help to buffer the initial exotherm. Increasing the overall dilution can also help manage the heat load, though this may impact reaction kinetics and downstream processing.
Issue 2: I'm observing the formation of new, unidentified impurities in my scaled-up batch.
Probable Cause: The thermal instability of sulfenyl chlorides is a likely culprit.[2] Elevated temperatures, even localized ones, can cause disproportionation or decomposition. Moisture ingress is another common issue.
-
Decomposition Pathway: Dibutyl amidosulfenyl chloride, like other sulfenyl chlorides, is sensitive to heat and can decompose. The S-Cl bond is reactive, and the presence of nucleophilic or electrophilic species can trigger unwanted pathways.
-
Moisture Contamination: Sulfenyl chlorides react vigorously with water.[3][4] On a larger scale, ensuring an anhydrous environment is more challenging. Atmospheric moisture or residual water in solvents or reagents can lead to hydrolysis, forming corresponding sulfenic acids which are themselves unstable, and hydrochloric acid, which can catalyze other side reactions.
Solution Pathway:
-
Strict Moisture Control: Dry all solvents and reagents rigorously before use. Purge the reactor with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.[4]
-
Lower Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature to minimize thermal decomposition.
-
In-Process Monitoring: Use analytical techniques to track the reaction progress and impurity formation. This allows for real-time adjustments.[5]
-
Impurity Identification: Isolate and identify the main impurities using techniques like GC-MS or LC-MS. Understanding the structure of the byproduct provides clues to its formation mechanism, allowing you to devise a targeted solution (e.g., adding a scavenger, modifying pH).
Issue 3: During work-up, I'm experiencing difficult phase separations and potential product decomposition.
Probable Cause: The generation of byproducts like ammonium salts or HCl can lead to emulsion formation. The product itself may be unstable to the pH or temperature conditions of the work-up.
-
Byproduct Interference: Reactions with amines can generate ammonium chloride salts which can complicate extractions.[6]
-
Product Instability: The product containing the amidosulfenyl moiety might be sensitive to acidic or basic conditions encountered during a quench or wash.
Solution Pathway:
-
Quench Strategy: Design a quench protocol that neutralizes reactive species without harming the product. A slow addition of the reaction mixture to a cooled, buffered quench solution is often effective.
-
Aqueous Wash Optimization: Use brine washes to help break emulsions and reduce the solubility of the organic product in the aqueous phase.
-
Solvent Selection: Choose extraction solvents that provide good phase separation and in which the product is highly soluble while impurities are not.
-
Temperature Control: Perform all work-up steps at a reduced temperature to minimize product degradation.
Scale-Up Parameter Troubleshooting
The following diagram illustrates the relationship between key scale-up parameters and their impact on reaction outcomes. Adjusting one parameter often necessitates changes in others.
Caption: Interplay of critical parameters in reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with handling large quantities of dibutyl amidosulfenyl chloride?
A: Dibutyl amidosulfenyl chloride should be handled with the same precautions as other reactive sulfenyl or sulfonyl chlorides. The primary hazards are:
-
Corrosivity: It is expected to be corrosive to skin, eyes, and the respiratory tract.[7][8]
-
Reactivity with Water: It reacts with moisture, releasing corrosive and toxic fumes like HCl.[3][4] Always handle it in a dry, inert atmosphere.
-
Inhalation Toxicity: Vapors or aerosols can be toxic if inhaled.[7][8]
-
Thermal Instability: The compound can decompose, potentially vigorously if heated uncontrollably.
Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][4] Work in a well-ventilated area or a fume hood. For large-scale operations, a closed-system transfer is highly recommended.
Q2: How should I store dibutyl amidosulfenyl chloride at a multi-kilogram scale?
A: Storage should be in a cool, dry, well-ventilated area, away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[3] The containers should be tightly sealed under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.[4] Regularly inspect containers for any signs of pressure buildup or corrosion.
Q3: What analytical techniques are recommended for in-process monitoring of my reaction?
A: The choice of technique depends on the specific reaction matrix.
-
Gas Chromatography (GC): If the reactants and products are volatile and thermally stable, GC is an excellent tool for monitoring the disappearance of starting materials and the appearance of the product. Derivatization may be necessary to improve analysis.[5][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile compounds and can provide excellent separation of components.
-
Titrimetry: A simple titration can be used to determine the concentration of the sulfenyl chloride. This involves reacting a sample with a nucleophile (like a thiol) and then titrating the excess reagent or a product formed.[5] This is a robust and cost-effective method for at-line monitoring.
-
NMR Spectroscopy: For detailed structural information and purity assessment, NMR is powerful. However, it is typically used for offline analysis of samples taken from the reactor.[5]
Table 1: Comparison of Analytical Techniques for In-Process Control
| Technique | Primary Application | Throughput | Key Advantages | Key Limitations |
| GC | Purity, Quantification | Moderate | High resolution, good for volatile compounds. | Requires thermal stability of analytes. |
| HPLC | Purity, Quantification | Moderate | Broad applicability, good for non-volatile compounds. | Can be slower, requires method development. |
| Titrimetry | Quantification | High | Fast, inexpensive, robust. | Not selective; measures total reactive chloride.[5] |
| NMR | Structure, Purity | Low | Provides detailed structural data, non-destructive.[5] | Lower sensitivity, expensive instrumentation. |
Q4: Can I purify dibutyl amidosulfenyl chloride by distillation at a large scale?
A: Distillation of sulfenyl chlorides is often challenging due to their thermal instability.[2] Aromatic sulfinyl chlorides have been known to explode upon heating.[2] While dibutyl amidosulfenyl chloride may be more stable, vacuum distillation at the lowest possible temperature should be approached with extreme caution. It is critical to first perform thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) to identify the onset of decomposition. For large-scale purification, alternative methods like crystallization or chromatography may be safer and more effective.
Protocols & Methodologies
Protocol 1: General Workflow for a Scaled-Up Reaction
This protocol outlines a general, safety-conscious approach for a reaction involving dibutyl amidosulfenyl chloride at a 1 kg scale.
Caption: A stepwise workflow for a safe and controlled scale-up reaction.
Protocol 2: Step-by-Step Guide for In-Process Control by Titration
This method provides a rapid assessment of the concentration of the amidosulfenyl chloride.
-
Prepare Reagents:
-
Thiol Solution: Prepare a standardized solution of a thiol (e.g., 0.5 M 2-mercaptoethanol in anhydrous THF).
-
Base Solution: Prepare a standardized solution of a non-nucleophilic base (e.g., 0.1 M potassium hydroxide in isopropanol).
-
Indicator: Phenolphthalein solution.
-
-
Sampling: Under an inert atmosphere, carefully withdraw a known volume or weight (approx. 1 mL) of the reaction mixture. Immediately quench it in a flask containing a known excess of the standardized thiol solution (e.g., 20 mL).
-
Reaction: The amidosulfenyl chloride will react with the thiol. Allow to stir for 2 minutes.
-
Titration: Add a few drops of phenolphthalein indicator. Titrate the acidic product formed (and any unreacted thiol, depending on the exact chemistry) with the standardized base solution until the endpoint is reached.
-
Calculation: The consumption of the base allows for the back-calculation of the amidosulfenyl chloride concentration in the original sample. This provides a real-time measure of conversion.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Acme Hardesty.
- Material Safety Data Sheet - Sulfuryl chloride. (n.d.). Cole-Parmer.
- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. (2020). Organic Process Research & Development.
- Sulfuryl chloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- SULPHURYL CHLORIDE Safety Data Sheet. (n.d.). SD Fine-Chem.
- ICSC 0198 - SULPHURYL CHLORIDE. (n.d.). International Chemical Safety Cards (ICSCs).
- Methanesulfinyl Chloride. (n.d.). Organic Syntheses Procedure.
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- What are the side effects of Ammonium Chloride? (2024). Patsnap Synapse.
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- 6. What are the side effects of Ammonium Chloride? [synapse.patsnap.com]
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- 8. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Dibutyl Amidosulfenyl Chloride Reactivity and Temperature Effects
Welcome to the technical support center for dibutyl amidosulfenyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, reactivity, and particularly the influence of temperature on experimental outcomes involving this versatile reagent. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format to ensure the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety and handling precautions for dibutyl amidosulfenyl chloride, especially concerning temperature?
A1: Dibutyl amidosulfenyl chloride, like many sulfenyl chlorides, is a reactive and moisture-sensitive compound.[1] Proper handling is crucial to ensure both safety and experimental reproducibility.
Key Handling and Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in a cool, dry place.[2] Refer to the product label for specific temperature ranges, but refrigeration is generally advisable. | Lower temperatures minimize the rate of potential decomposition reactions. |
| Atmosphere | Handle and store under an inert atmosphere (e.g., nitrogen or argon).[1] | The compound is sensitive to moisture and atmospheric oxygen, which can lead to degradation. |
| Moisture | Keep workplace and all equipment rigorously dry. Do not allow the product to come into contact with water.[3][4] | Reaction with water will hydrolyze the sulfenyl chloride, rendering it inactive for its intended purpose and generating corrosive byproducts. |
| Ventilation | Work in a well-ventilated fume hood.[1][3] | Vapors or aerosols can be irritating to the respiratory system.[2] |
In case of spills: Small spills should be contained and cleaned up with an inert absorbent material. For larger spills, dike the area and prevent runoff into waterways.[2]
Q2: My reaction with dibutyl amidosulfenyl chloride is sluggish or not proceeding to completion. Should I increase the temperature?
A2: While gently increasing the temperature can enhance reaction rates, it must be done with caution. The thermal stability of organosulfur compounds can vary, and elevated temperatures can introduce competing side reactions.[5][6]
Troubleshooting a Sluggish Reaction:
-
Incremental Temperature Increase: If you suspect the reaction is kinetically limited, consider a stepwise increase in temperature (e.g., in 5-10 °C increments). Monitor the reaction progress closely by a suitable analytical method like TLC or NMR.
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics. Ensure your solvent is appropriate for the desired transformation and consider alternatives if the reaction is not proceeding as expected.
-
Reagent Purity: Verify the purity of your dibutyl amidosulfenyl chloride and other reactants. Degradation of the sulfenyl chloride due to improper storage will reduce its reactivity.
-
Alternative Catalysis/Additives: Depending on the specific reaction, the use of a non-nucleophilic base or other additives might be more effective than increasing the temperature. For instance, in the synthesis of related sulfinamides, temperature control to around 0°C was found to be optimal.[7]
Q3: I'm observing the formation of unexpected byproducts in my reaction. Could temperature be the cause?
A3: Yes, temperature is a critical factor in controlling the selectivity of reactions involving dibutyl amidosulfenyl chloride. Elevated temperatures can lead to thermal decomposition of the reagent or promote undesired reaction pathways.
Potential Temperature-Induced Side Reactions:
| Side Reaction | Putative Cause | Suggested Solution |
| Disproportionation | Higher temperatures can sometimes lead to the disproportionation of sulfenyl chlorides into more and less oxidized sulfur species. | Maintain the recommended reaction temperature. If byproducts persist, consider running the reaction at a lower temperature for a longer duration. |
| Elimination Reactions | With certain substrates, higher temperatures may favor elimination pathways over the desired substitution. | Optimize the reaction temperature to favor the desired nucleophilic substitution. This often involves running the reaction at or below room temperature. |
| Reaction with Solvent | Some solvents may become reactive towards dibutyl amidosulfenyl chloride at elevated temperatures. | Choose a solvent that is inert under the planned reaction conditions. |
A general principle in organic synthesis is that lower temperatures often favor the kinetic product, while higher temperatures can lead to the formation of the thermodynamically more stable product, which may not be the desired one.
Experimental Protocols and Workflows
General Protocol for a Temperature-Controlled Sulfenylation Reaction
This protocol provides a general framework for reacting dibutyl amidosulfenyl chloride with a generic nucleophile (Nu-H) under controlled temperature conditions.
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Flame-dry the glassware under vacuum and allow it to cool under a stream of inert gas.
-
-
Reagent Preparation:
-
Dissolve the nucleophilic substrate (Nu-H) and a non-nucleophilic base (e.g., triethylamine), if required, in a suitable anhydrous solvent in the reaction flask.
-
In the dropping funnel, prepare a solution of dibutyl amidosulfenyl chloride in the same anhydrous solvent.
-
-
Temperature Control and Reagent Addition:
-
Cool the reaction flask to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath (ice-water or dry ice-acetone).
-
Slowly add the dibutyl amidosulfenyl chloride solution from the dropping funnel to the stirred solution in the flask, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at the set temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench the reaction mixture by adding a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Proceed with standard aqueous work-up and purification procedures (e.g., extraction, chromatography).
-
Experimental Workflow Diagram:
Caption: Troubleshooting logic for common issues in reactions with dibutyl amidosulfenyl chloride.
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]
-
Thermal stability and decomposition of sulphur and selenium compounds. ResearchGate. [Link]
-
Safety Data Sheet. CleanControl. [Link]
-
Organosulfur and Organoselenium Chemistry. PMC. [Link]
-
Study of polymorphism of organosulfur and organoselenium compounds. ResearchGate. [Link]
-
Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. ACS Publications. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Thermal Decomposition of Organic Sulfur Compounds. Industrial & Engineering Chemistry. [Link]
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- 2. content.oppictures.com [content.oppictures.com]
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- 5. researchgate.net [researchgate.net]
- 6. Organosulfur and Organoselenium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Reactions with Dibutyl Amidosulfenyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibutyl amidosulfenyl chloride. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of reactions involving this versatile reagent, with a specific focus on the critical role of solvent selection. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is dibutyl amidosulfenyl chloride and what are its primary applications?
Dibutyl amidosulfenyl chloride, with the chemical formula (CH₃CH₂CH₂CH₂)₂NSCl, is a reagent in organic synthesis.[1][2] It belongs to the class of amidosulfenyl chlorides, which are characterized by a sulfur-chlorine bond and a nitrogen atom attached to the sulfur. Its primary utility lies in its electrophilic nature, allowing it to react with a wide range of nucleophiles. It is commonly used for the synthesis of sulfenamides through reactions with primary or secondary amines and for the addition to alkenes to introduce a sulfur-nitrogen functional group.[3]
Q2: How should I properly store and handle dibutyl amidosulfenyl chloride to ensure its stability?
Like many sulfenyl and sulfonyl chlorides, dibutyl amidosulfenyl chloride is sensitive to moisture and can be thermally unstable.[4] Hydrolysis is a primary degradation pathway. To ensure the reagent's integrity:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.
-
Handling: Always handle the reagent in a fume hood using dry glassware and syringes. Minimize its exposure to atmospheric moisture. Use anhydrous solvents for all reactions.[5]
Signs of decomposition can include a noticeable color change (often darkening) or the evolution of acidic gases like HCl upon exposure to moisture.[4]
Q3: What are the general guidelines for selecting a solvent for reactions involving dibutyl amidosulfenyl chloride?
The choice of solvent is critical and directly influences reaction rate, yield, and even the mechanistic pathway. The key is to match the solvent to the reaction mechanism. For most applications of dibutyl amidosulfenyl chloride, which involve nucleophilic attack on the electrophilic sulfur atom (an SN2-like mechanism), the best choice is a polar aprotic solvent .[6][7]
These solvents can dissolve the reagent and other reactants, but they do not strongly solvate the nucleophile, leaving it highly reactive.[6][8]
Recommended Solvents:
| Solvent | Type | Dielectric Constant (Polarity) | Key Advantages |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Excellent solvating power, relatively inert, easy to remove.[9][10] |
| Toluene | Nonpolar | 2.4 | Good for reactions sensitive to highly polar environments; can be used anhydrously.[10][11] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Highly polar, good for promoting ionic mechanisms if desired.[12] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Good general-purpose ether solvent, but check for peroxide formation. |
| Acetone | Polar Aprotic | 21 | A highly polar option that can accelerate SN2 reactions.[6] |
Q4: Are there solvents I should strictly avoid?
Yes. You should avoid polar protic solvents such as water, methanol, ethanol, and other alcohols. These solvents can lead to two major problems:
-
Solvolysis: Protic solvents are nucleophilic and can react directly with the dibutyl amidosulfenyl chloride, leading to decomposition of the starting material and formation of undesired byproducts.[13][14]
-
Reduced Nucleophilicity: Protic solvents form strong hydrogen bonds with anionic or lone-pair-containing nucleophiles. This creates a "solvent cage" that stabilizes the nucleophile, making it less reactive and dramatically slowing down the desired SN2 reaction.[6][7]
Q5: How can I effectively monitor the progress of my reaction?
Several analytical techniques are suitable for monitoring reactions with dibutyl amidosulfenyl chloride.[9]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the ratio of reactants to products in a sample from the reaction mixture. Use aprotic deuterated solvents like CDCl₃ or acetone-d₆ for analysis.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds. Derivatization of the sulfenyl chloride to a more stable sulfonamide may be necessary to prevent degradation on the column.[9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[9]
Troubleshooting Guide
This section addresses common issues encountered during experiments with dibutyl amidosulfenyl chloride, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most common experimental hurdles. The following workflow can help diagnose the root cause.
Potential Cause & Protocol for Resolution
-
Cause A: Reagent Decomposition via Hydrolysis.
-
Explanation: Dibutyl amidosulfenyl chloride is moisture-sensitive. Even trace amounts of water in your solvent or on your glassware can hydrolyze the reagent, rendering it inactive.
-
Troubleshooting Protocol:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use a freshly opened bottle of anhydrous solvent or a solvent passed through a drying system (e.g., alumina column).
-
Run the reaction under a strict inert atmosphere (nitrogen or argon).
-
If decomposition is suspected, consider purifying the reagent before use, if a suitable protocol is available.
-
-
-
Cause B: Incorrect Solvent Choice Leading to Low Nucleophile Reactivity.
-
Explanation: As discussed in the FAQs, polar protic solvents can form a "solvent cage" around your nucleophile through hydrogen bonding, drastically reducing its reactivity.[6] An SN2 reaction that is fast in a polar aprotic solvent like acetone can be hundreds of times slower in a polar protic solvent like methanol.[6]
-
Troubleshooting Protocol:
-
Immediately switch from any protic solvent to a recommended polar aprotic solvent like anhydrous dichloromethane or acetonitrile.
-
Observe the reaction progress via TLC. A significant increase in the rate of product formation should be evident.
-
-
Issue 2: Formation of Multiple Side Products
The appearance of unexpected spots on a TLC plate or peaks in an analytical trace indicates competing reaction pathways.
Potential Cause & Protocol for Resolution
-
Cause A: Solvent Participation in the Reaction.
-
Explanation: If your solvent is nucleophilic (e.g., an alcohol), it can compete with your intended nucleophile, leading to a mixture of products.[15] For example, in the presence of methanol, you may form a methoxy-sulfur species alongside your desired product.
-
Troubleshooting Protocol:
-
Analyze your side products using LC-MS or GC-MS to identify their masses. Check if any correspond to the addition of a solvent molecule.
-
Redesign the experiment using an inert, non-nucleophilic solvent such as toluene, hexane, or dichloromethane.
-
-
Sources
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- 2. scbt.com [scbt.com]
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- 12. Reactivity of sulphuryl chloride in acetonitrile with the elements - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Dibutyl Amidosulfenyl Chloride and Other Sulfenylating Agents: A Guide for Researchers
In the landscape of modern organic synthesis and drug development, the precise installation of sulfur-containing functional groups is of paramount importance. Sulfenylation, the introduction of an R-S group, is a key transformation for accessing a wide array of valuable molecules, from active pharmaceutical ingredients to advanced materials. The choice of the sulfenylating agent is critical, dictating the efficiency, selectivity, and substrate scope of the reaction. This guide provides an in-depth comparative analysis of dibutyl amidosulfenyl chloride and other prominent sulfenylating agents, offering field-proven insights and experimental data to inform your selection process.
Introduction to Electrophilic Sulfenylation
Electrophilic sulfenylation involves the reaction of a nucleophile with a reagent that delivers a positively polarized sulfur atom (RS⁺). The versatility of this transformation stems from the diverse range of nucleophiles that can be employed, including thiols, enolates, indoles, and other electron-rich species. The nature of the leaving group (X) on the sulfenylating agent (R-S-X) significantly influences its reactivity, stability, and ease of handling. This guide will focus on a comparative analysis of the following classes of sulfenylating agents:
-
Dibutyl Amidosulfenyl Chloride (and N,N-Dialkylamidosulfenyl Chlorides in general)
-
Sulfonyl Chlorides
-
N-(Arylthio)phthalimides
-
Thiosulfonates
Dibutyl Amidosulfenyl Chloride: A Versatile yet Under-documented Reagent
Dibutyl amidosulfenyl chloride, also known as N,N-Dibutyl-S-chlorothiohydroxylamine, belongs to the class of N,N-dialkylamidosulfenyl chlorides. These reagents are characterized by a sulfur atom bonded to a chlorine and a dialkylamino group. While commercially available, detailed academic studies directly comparing the performance of dibutyl amidosulfenyl chloride with other sulfenylating agents are not extensively documented in peer-reviewed literature. However, based on the general reactivity of related compounds, we can infer its properties and potential applications.
The dialkylamino group is expected to modulate the electrophilicity of the sulfur atom through resonance donation of the nitrogen lone pair. This would likely render dibutyl amidosulfenyl chloride a milder and more selective sulfenylating agent compared to the highly reactive sulfenyl chlorides. Its primary application is anticipated in the synthesis of unsymmetrical disulfides through reaction with thiols, where the dibutylamino group would be the leaving group.
Comparative Analysis of Sulfenylating Agents
The selection of a sulfenylating agent is a multifactorial decision based on the specific synthetic challenge. The following sections provide a detailed comparison of the key performance characteristics of the selected agents.
Reactivity and Selectivity
The reactivity of sulfenylating agents is a double-edged sword. Highly reactive agents can lead to rapid and high-yielding reactions but may suffer from poor selectivity and stability.
-
Sulfonyl Chlorides: These are highly reactive electrophiles.[1] However, their use as direct sulfenylating agents is less common than for sulfonylation. In some cases, they can be reduced in situ to generate a sulfenylating species. Their high reactivity can lead to side reactions and limited functional group tolerance.
-
N-(Arylthio)phthalimides: These reagents are generally considered to be mild and selective sulfenylating agents.[2] The phthalimide leaving group is relatively stable, and the reactivity can be tuned by altering the electronic properties of the arylthio group. They are particularly useful for the sulfenylation of sensitive substrates.
-
Thiosulfonates: These compounds serve as electrophilic sulfenylating sources, with the sulfonyl part acting as a leaving group.[3] They are generally stable and offer a good balance of reactivity and selectivity. Their reactivity can be influenced by the nature of both the R and R' groups in R-S-SO₂-R'.
-
Dibutyl Amidosulfenyl Chloride (Inferred): The presence of the electron-donating dibutylamino group is expected to make this reagent less reactive and more selective than sulfonyl chlorides. This could be advantageous for reactions requiring fine-tuning of reactivity to avoid side products.
Synthesis of Unsymmetrical Disulfides: A Key Application
A primary application for sulfenylating agents is the synthesis of unsymmetrical disulfides (RSSR'), a motif prevalent in biologically active molecules and bioconjugates. This transformation typically involves the reaction of a thiol (R'SH) with a sulfenylating agent (RSX).
Table 1: Comparison of Sulfenylating Agents in the Synthesis of Unsymmetrical Disulfides
| Sulfenylating Agent | General Reaction | Typical Yields | Key Advantages | Key Disadvantages |
| Dibutyl Amidosulfenyl Chloride | R-S-N(Bu)₂ + R'-SH → R-S-S-R' + HN(Bu)₂ | Data not widely available | Potentially mild and selective. | Limited literature data; potential for amine side reactions. |
| Sulfonyl Chlorides | R-SO₂Cl + R'-SH → R-S-S-R' (via reduction/exchange) | Variable | Readily available starting materials. | Harsh reaction conditions often required; potential for over-oxidation.[4] |
| N-(Arylthio)phthalimides | R-S-N(Phth) + R'-SH → R-S-S-R' + Phthalimide | Good to excellent | Mild reaction conditions; good functional group tolerance. | Phthalimide byproduct removal can be challenging. |
| Thiosulfonates | R-S-SO₂R'' + R'-SH → R-S-S-R' + R''SO₂H | Good to excellent | Stable and easy to handle; good yields.[5] | Synthesis of the thiosulfonate reagent is an extra step. |
Stability and Handling
The practical utility of a reagent is heavily dependent on its stability and ease of handling.
-
Sulfonyl Chlorides: Many sulfonyl chlorides are sensitive to moisture and can be corrosive. Their stability varies depending on the substitution pattern.[6][7]
-
N-(Arylthio)phthalimides: These are generally stable, crystalline solids that are easy to handle and store.[2]
-
Thiosulfonates: Thiosulfonates are typically stable compounds with good shelf-life.[3]
-
Dibutyl Amidosulfenyl Chloride (Inferred): Amidosulfenyl chlorides are expected to be sensitive to moisture, hydrolyzing to the corresponding sulfinamide. Careful handling under inert atmosphere is likely required.
Mechanistic Considerations
The underlying reaction mechanisms provide insight into the reactivity and selectivity of different sulfenylating agents. The formation of an unsymmetrical disulfide from a thiol and a sulfenylating agent generally proceeds via a nucleophilic substitution at the sulfur atom of the sulfenylating agent.
General Mechanism of Sulfenylation of Thiols
The reaction is initiated by the nucleophilic attack of the thiol (or more accurately, the thiolate) on the electrophilic sulfur of the sulfenylating agent. This proceeds through a transition state leading to the formation of the disulfide bond and the departure of the leaving group. The nature of the leaving group is a key determinant of the reaction rate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Approach to Disulfide Synthesis Promoted by Sulfonyl Chloride ...: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of Amidosulfenyl Chloride Reaction Products
This guide provides a comprehensive comparison of spectroscopic methods for the validation of reaction products derived from amidosulfenyl chlorides, with a conceptual focus on dibutyl amidosulfenyl chloride. Given the limited specific literature on the dibutyl derivative, this document establishes a robust validation framework by drawing parallels from well-documented analogs and foundational principles of sulfur chemistry. Our focus is on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, emphasizing the "why" behind procedural choices to ensure rigorous and reproducible results.
The Challenge in Validating Amidosulfenyl Chloride Reactivity
Amidosulfenyl chlorides (R₂NSCl) are versatile reagents in organic synthesis, primarily used for introducing sulfenamide functionalities into molecules. Their high reactivity, however, presents a significant validation challenge. The nitrogen-sulfur bond is often labile, and reaction pathways can be sensitive to stoichiometry, temperature, and the presence of moisture, leading to a mixture of products including disulfides, sulfinamides, and other side-products.
Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for the unambiguous characterization of the intended reaction products. This guide will walk through the application of key spectroscopic techniques, comparing their strengths and limitations in this context.
Comparative Analysis of Spectroscopic Validation Techniques
A combination of NMR, IR, and Mass Spectrometry provides a complementary dataset for the conclusive identification of sulfenamide products. Each technique offers unique insights into the molecular structure, and their combined application forms a self-validating analytical system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the reaction products of amidosulfenyl chlorides, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
-
Expertise & Experience: The key diagnostic signals in the ¹H NMR spectrum for a product like N,N-dibutylbenzenesulfenamide (a conceptual product) would be the chemical shifts of the protons on the carbon atoms adjacent to the nitrogen. These protons are sensitive to the electronic environment of the N-S bond. Any side reactions, such as the formation of dibutylamine hydrochloride, would be readily identifiable by the significant downfield shift of the N-H proton.
-
Trustworthiness: The integration of proton signals provides quantitative information about the relative ratios of different species in a sample, allowing for an assessment of product purity. For instance, the presence of unreacted starting materials or byproducts can be quantified.
¹³C NMR Spectroscopy
-
Expertise & Experience: The chemical shift of the carbon atoms directly bonded to nitrogen provides further confirmation of the sulfenamide formation. These carbons will have characteristic shifts that can be predicted and compared to literature values for similar structures. The absence of signals corresponding to starting materials is a strong indicator of reaction completion.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Sulfenamide
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Rationale for Shift |
| ¹H | N-CH ₂-(CH₂)₂-CH₃ | 2.8 - 3.2 | Deshielding effect of the adjacent nitrogen atom. |
| ¹H | N-CH₂-CH ₂-CH₂-CH₃ | 1.4 - 1.7 | Standard aliphatic region. |
| ¹H | N-(CH₂)₂-CH ₂-CH₃ | 1.2 - 1.5 | Standard aliphatic region. |
| ¹H | N-(CH₂)₃-CH ₃ | 0.8 - 1.0 | Terminal methyl group, least deshielded. |
| ¹³C | N-C H₂-(CH₂)₂-CH₃ | 45 - 55 | Direct attachment to nitrogen causes a downfield shift. |
| ¹³C | N-CH₂-C H₂-CH₂-CH₃ | 30 - 35 | Reduced influence of nitrogen. |
| ¹³C | N-(CH₂)₂-C H₂-CH₃ | 19 - 23 | Minimal influence of nitrogen. |
| ¹³C | N-(CH₂)₃-C H₃ | 13 - 15 | Typical terminal methyl carbon shift. |
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
Expertise & Experience: While the S-N stretch is often weak and can be difficult to assign definitively, the true value of IR in this context is in identifying the presence of potential byproducts. For example, the formation of a sulfinamide (R₂NS(O)R') would be clearly indicated by a strong S=O stretching absorption in the 1050-1070 cm⁻¹ region. Similarly, the presence of an N-H stretch (around 3300-3500 cm⁻¹) would suggest the formation of a secondary amine byproduct.
-
Trustworthiness: The absence of key stretches from starting materials (e.g., an S-Cl stretch, which is typically found at low frequencies) and the absence of byproduct-specific peaks provide strong evidence for the formation of the desired product.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
-
Expertise & Experience: For the validation of amidosulfenyl chloride reaction products, obtaining the correct molecular ion peak is the primary goal. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the product, distinguishing it from isomers.
-
Trustworthiness: The fragmentation pattern observed in the mass spectrum can provide additional structural information. For example, the cleavage of the N-S bond is a common fragmentation pathway for sulfenamides, and observing the corresponding fragment ions can further support the proposed structure.
Experimental Protocols: A Self-Validating Workflow
The following is a generalized workflow for the synthesis and validation of a sulfenamide product from an amidosulfenyl chloride.
General Synthesis Protocol
-
Reaction Setup: A solution of the nucleophile (e.g., a thiol or an amine) in an appropriate anhydrous solvent (e.g., dichloromethane or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: The amidosulfenyl chloride is added dropwise to the cooled solution (typically 0 °C or -78 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: The reaction mixture is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate), and the organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or distillation.
Spectroscopic Validation Workflow
The following diagram illustrates the logical flow of the validation process:
A Comparative Guide to the Characterization of Derivatives Synthesized from Dibutyl Amidosulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Amidosulfenyl Chlorides in Modern Synthesis
Amidosulfenyl chlorides, and their subsequent derivatives, represent a pivotal class of reagents in contemporary organic and medicinal chemistry. Their inherent reactivity, particularly the electrophilic nature of the sulfur atom, allows for a diverse range of transformations, making them invaluable building blocks for complex molecular architectures.[1] The S-N bond within the resulting sulfenamide derivatives is a key structural motif found in a variety of biologically active compounds, including antihypertensive, anticancer, and diuretic agents.[2] Furthermore, the lability of this bond has led to their widespread use as vulcanization accelerators in the rubber industry.[2]
Dibutyl amidosulfenyl chloride (C₈H₁₈ClNS) serves as a particularly useful starting material due to the influence of the butyl groups on solubility and reactivity.[3] This guide focuses on the synthesis and rigorous characterization of its derivatives, offering a comparative analysis against alternative synthetic strategies to provide researchers with the data necessary to make informed decisions in their synthetic endeavors.
Synthesis of Dibutyl Amidosulfenyl Chloride Derivatives: A Mechanistic Perspective
The primary route to synthesizing derivatives from dibutyl amidosulfenyl chloride involves nucleophilic substitution at the sulfur atom. The chlorine atom acts as an excellent leaving group, readily displaced by a variety of nucleophiles.[4] This reactivity is analogous to that of acyl chlorides, where the electron-withdrawing nature of the adjacent atoms renders the central atom highly electrophilic.[4][5]
Experimental Protocol: General Synthesis of N-Substituted Dibutylsulfenamides
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutyl amidosulfenyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Nucleophile Addition: To the stirred solution at 0 °C, add the desired nucleophile (e.g., a primary or secondary amine, alcohol, or thiol) (1.1 eq) dropwise. A base, such as triethylamine or pyridine, may be added to scavenge the HCl byproduct.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Comprehensive Characterization of Dibutyl Amidosulfenyl Chloride Derivatives
A multi-faceted analytical approach is crucial for the unambiguous characterization of newly synthesized derivatives. The following sections detail the key spectroscopic and spectrometric techniques employed, explaining the rationale behind their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In dibutyl amidosulfenyl chloride derivatives, the signals corresponding to the butyl groups are expected in the aliphatic region (typically 0.8-3.5 ppm). The chemical shifts of protons on carbons adjacent to the nitrogen and the newly introduced nucleophilic moiety will be particularly informative.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their electronic environment. The carbon atoms of the butyl groups will appear in the upfield region of the spectrum. N-oxidation and substitution effects can cause significant deshielding of the α- and β-carbons.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The S-N stretching vibration in sulfenamides typically appears in the range of 914-895 cm⁻¹.[8] The presence or absence of other characteristic bands (e.g., N-H stretches for primary amine adducts, C=O stretches for amide derivatives) provides critical structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula. The fragmentation pattern can offer clues about the connectivity of the molecule. Predicted collision cross-section (CCS) values can also aid in structural confirmation.[9]
Comparative Data Summary
| Derivative Type | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| N'-Aryl Dibutylsulfenamide | Aromatic protons (6.5-8.0), Butyl protons (0.8-3.5) | Aromatic carbons (110-150), Butyl carbons (10-60) | S-N (~900), Aromatic C-H (~3000-3100) | [M]+ |
| N'-Alkyl Dibutylsulfenamide | Aliphatic protons (0.8-3.5) | Aliphatic carbons (10-60) | S-N (~900), Aliphatic C-H (~2850-2960) | [M]+ |
| O-Aryl Dibutyl Thiohydroxylamine | Aromatic protons (6.5-8.0), Butyl protons (0.8-3.5) | Aromatic carbons (110-160), Butyl carbons (10-60) | S-O (~1000-1100), Aromatic C-H (~3000-3100) | [M]+ |
Performance Comparison with Alternative Synthetic Methods
While the use of amidosulfenyl chlorides is a robust method for the synthesis of sulfenamides, several alternative strategies exist. A critical evaluation of these methods is essential for selecting the most appropriate synthetic route.
Oxidative Coupling of Thiols and Amines
This method has emerged as a highly efficient, one-step process for synthesizing sulfenamides, sulfinamides, and sulfonamides.[2][10] It offers the advantage of using readily available and inexpensive starting materials, streamlining the synthetic route and reducing waste.[2][10] However, controlling the oxidation state of the sulfur can be challenging, and over-oxidation to the corresponding sulfinamide or sulfonamide can occur.
Copper-Catalyzed Coupling of Disulfides with Amines
This approach provides a good yield of sulfenamides from the reaction of diaryl disulfides with alkyl amines.[11] A key advantage is that both aryl groups of the disulfide can react effectively.[11] The main drawback is the requirement for a metal catalyst, which may need to be removed from the final product, a critical consideration in drug development.
Reaction with N-Thiosuccinimides or N-Thiophthalimides
This method provides a valuable alternative by avoiding the use of highly reactive and potentially unstable sulfenyl chlorides.[11] The N-thiosuccinimide and N-thiophthalimide reagents are stable and convenient to handle.[11]
| Method | Key Advantages | Key Disadvantages |
| Dibutyl Amidosulfenyl Chloride | High reactivity, versatile with various nucleophiles. | Generation of HCl byproduct, reagent can be moisture-sensitive. |
| Oxidative Coupling | High atom economy, mild conditions, readily available starting materials.[2][10] | Potential for over-oxidation, may require careful control of reaction conditions. |
| Disulfide Coupling | Both aryl/alkyl groups of the disulfide can react.[11] | Requires a metal catalyst, which may need to be removed. |
| N-Thiosuccinimide/Phthalimide | Avoids the use of sulfenyl chlorides, stable reagents.[11] | May have a more limited substrate scope compared to sulfenyl chlorides. |
Conclusion
Derivatives synthesized from dibutyl amidosulfenyl chloride offer a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. Their synthesis is straightforward, relying on the well-established principles of nucleophilic substitution. A comprehensive characterization using a combination of NMR, IR, and MS is essential for unambiguous structural confirmation. While alternative synthetic methods exist, each with its own set of advantages and disadvantages, the amidosulfenyl chloride route remains a powerful and reliable tool in the synthetic chemist's arsenal. The choice of synthetic strategy should be guided by factors such as substrate scope, desired purity, and scalability.
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Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32889-32911. [Link]
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Massah, A. R., et al. (2017). A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. ResearchGate. [Link]
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Kowalik, M., et al. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
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PubMed Central. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Retrieved from
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ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the precise introduction of sulfur-containing moieties is paramount for the development of novel therapeutics and functional materials. Among the diverse array of sulfenylating agents, N,N-dibutyl amidosulfenyl chloride has emerged as a reagent of significant interest due to its unique reactivity profile. This guide provides a comprehensive mechanistic comparison of dibutyl amidosulfenyl chloride with related reagents, offering experimental insights to inform rational reagent selection and reaction optimization.
Introduction to Amidosulfenyl Chlorides: A Class of Tunable Electrophilic Sulfur Reagents
Amidosulfenyl chlorides, characterized by the R₂N-S-Cl functional group, represent a class of electrophilic sulfur reagents that have found utility in the formation of unsymmetrical disulfides and other sulfur-containing compounds.[1] The nitrogen atom directly attached to the sulfur center plays a crucial role in modulating the reactivity of the sulfur-chlorine bond. The electron-donating nature of the amino group can influence the electrophilicity of the sulfur atom and the stability of the reagent itself. Dibutyl amidosulfenyl chloride, with its two butyl groups, offers a balance of steric hindrance and electronic effects that differentiate its reactivity from other analogs.
The Crucial Role in Unsymmetrical Disulfide Synthesis
A primary application of amidosulfenyl chlorides is in the synthesis of unsymmetrical disulfides (RSSR'), which are prevalent motifs in biologically active molecules and are crucial for the construction of antibody-drug conjugates and other complex architectures. The conventional approach to unsymmetrical disulfides often involves the reaction of a thiol with a sulfenyl chloride.[2] However, the stability and reactivity of the sulfenyl chloride are critical factors for achieving high yields and selectivity.
Mechanistic Comparison: Dibutyl Amidosulfenyl Chloride vs. Related Reagents
The reactivity of sulfenylating agents is fundamentally governed by the electrophilicity of the sulfur atom and the nature of the leaving group. To provide a clear comparison, we will examine the mechanistic nuances of dibutyl amidosulfenyl chloride in contrast to arylsulfenyl chlorides and other N-substituted sulfenyl chlorides like morpholine N-sulfenyl chloride.
Electronic Effects: The Influence of the Amino Substituent
The lone pair of electrons on the nitrogen atom in dibutyl amidosulfenyl chloride can participate in resonance with the sulfur atom, thereby reducing the electrophilicity of the sulfur center compared to a simple alkyl or arylsulfenyl chloride. This moderation of reactivity can be advantageous in preventing unwanted side reactions and increasing selectivity, particularly when working with sensitive substrates.
In contrast, arylsulfenyl chlorides, such as benzenesulfenyl chloride, possess an electron-withdrawing aryl group that enhances the electrophilicity of the sulfur atom. This heightened reactivity can lead to faster reaction rates but may also result in reduced selectivity and compatibility with certain functional groups.
Steric Hindrance: The Role of the Butyl Groups
The two butyl groups in dibutyl amidosulfenyl chloride introduce significant steric bulk around the reactive sulfur center. This steric hindrance can influence the regioselectivity of addition reactions to unsymmetrical alkenes and can also play a role in the overall reaction rate by impeding the approach of the nucleophile. For instance, in reactions with sterically demanding thiols, the reaction rate may be slower compared to less hindered reagents like methanesulfenyl chloride.
Reaction Kinetics: A Quantitative Comparison
While specific kinetic data for the reaction of dibutyl amidosulfenyl chloride with a wide range of nucleophiles is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a qualitative comparison. The Hammett equation, which correlates reaction rates with substituent constants, provides a framework for understanding the electronic effects on the reactivity of substituted benzenesulfonyl chlorides, a related class of compounds.[3] Generally, electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.
Extrapolating this principle to amidosulfenyl chlorides, the electron-donating nature of the dialkylamino group would be expected to result in a slower rate of nucleophilic attack compared to arylsulfenyl chlorides under identical conditions.
Table 1: Qualitative Comparison of Sulfenylating Reagents
| Reagent | Electronic Effect of Substituent | Steric Hindrance | Expected Relative Reactivity | Key Characteristics |
| Dibutyl Amidosulfenyl Chloride | Electron-donating (dialkylamino) | High | Moderate | Good selectivity, stable |
| Benzenesulfenyl Chloride | Electron-withdrawing (phenyl) | Low | High | Highly reactive, potential for side reactions |
| Morpholine N-Sulfenyl Chloride | Electron-donating (morpholino) | Moderate | Moderate to Low | Often used for specific applications requiring moderate reactivity |
| Methanesulfenyl Chloride | Electron-donating (methyl) | Low | High | Highly reactive, gas at room temperature |
Experimental Protocols and Methodologies
To provide a practical context for the mechanistic discussion, the following section outlines a general experimental protocol for the synthesis of an unsymmetrical disulfide using an amidosulfenyl chloride.
General Procedure for the Synthesis of Unsymmetrical Disulfides
Materials:
-
Thiol (R-SH)
-
Dibutyl Amidosulfenyl Chloride (or other sulfenyl chloride)
-
Anhydrous, inert solvent (e.g., dichloromethane, diethyl ether)
-
Base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)
Procedure:
-
Dissolve the thiol (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically 0 °C to -78 °C) to control the reaction rate and minimize side reactions.
-
Slowly add a solution of the amidosulfenyl chloride (1.0 - 1.2 eq) in the same solvent to the thiol solution with vigorous stirring.
-
If a base is used, it can be added prior to or concurrently with the amidosulfenyl chloride.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation).
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the formation of an unsymmetrical disulfide from a thiol and an amidosulfenyl chloride.
Caption: General mechanism of disulfide formation.
Conclusion and Future Perspectives
Dibutyl amidosulfenyl chloride offers a valuable tool for the synthesis of sulfur-containing molecules, providing a balance of reactivity and selectivity that is often desirable in complex synthetic endeavors. Its reactivity profile, governed by the electronic and steric effects of the dibutylamino group, distinguishes it from other sulfenylating agents. While direct comparative kinetic studies are somewhat limited in the literature, a qualitative understanding based on established mechanistic principles can guide the rational selection of reagents for specific synthetic challenges.
Future research in this area could focus on detailed kinetic and computational studies to provide a more quantitative comparison of a broader range of amidosulfenyl chlorides. Such studies would further enhance our understanding of their reaction mechanisms and facilitate the development of even more selective and efficient sulfenylation methodologies.
References
[3] BenchChem. A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. (2025). [4] Bahrami, K., Khodaei, M. M., & Soheilizad, M. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, (2009), 2773-2776. [5] Edinburgh Research Explorer. Thiol Chlorination with N-Chlorosuccinimide - Account. (2023). [6] Peng, H., Chen, W., Cheng, Y., & Wang, B. Reactions of Thiols. ResearchGate, (2012). [2] Kawęcki, R. Synthesis of N-Sulfenylimines from Disulfides and Primary Methanamines. The Journal of Organic Chemistry, 87(11), 7514–7520 (2022). [7] Reaction Chemistry & Engineering. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). [8] Perin, G., et al. Synthesis of Thiol Esters by the Reaction of Ricinoleic Acid with Thiols Under Solvent-Free Conditions. ResearchGate, (2008). [9] Journal of Synthetic and Theoretical Approaches. Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. (2023). [10] ResearchGate. 247067 PDFs | Review articles in CHLORIDES. [1] Wikipedia. Sulfenyl chloride. [11] National Center for Biotechnology Information. Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl. [12] PubMed. Molecular simulation studies on chemical reactivity of methylcyclopentadiene. [13] Liu, J., et al. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377–2391 (2011). [14] RSC Publishing. Experimental and computational approaches to study the chlorination mechanism of pentlandite with ammonium chloride. [15] PubMed. Mechanistic Studies of N-nitrosodimethylamine (NDMA) Formation in Chlorinated Drinking Water. [16] ResearchGate. Mechanistic studies of N-nitrosodimethylamine (NDMA) formation in chlorinated drinking water. Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. [17] ResearchGate. 247067 PDFs | Review articles in CHLORIDES.
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A Comparative Guide to Amine Protection: Evaluating the Efficacy of Dibutyl Amidosulfenyl Chloride Against Traditional Protecting Groups
For researchers, medicinal chemists, and professionals in drug development, the selective protection and deprotection of amine functionalities is a cornerstone of successful organic synthesis. The nucleophilic and basic nature of amines necessitates the use of protecting groups to prevent unwanted side reactions during complex molecular construction.[1] This guide provides an in-depth technical comparison of dibutyl amidosulfenyl chloride, a representative of the sulfenamide class of protecting groups, with the more conventional carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Our analysis is grounded in the principles of chemical reactivity, stability, and orthogonality, offering field-proven insights to inform your synthetic strategy. We will delve into the mechanistic underpinnings of each protecting group, present available data for comparison, and provide detailed experimental protocols.
The Fundamental Role of Amine Protecting Groups
The primary objective of an amine protecting group is to temporarily mask the reactivity of the nitrogen atom. An ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a wide range of reaction conditions planned for subsequent synthetic steps.
-
Selectively removable in high yield under specific, mild conditions that do not affect other functional groups within the molecule.[2]
The concept of orthogonality is critical in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[3][4] This principle is central to the strategic design of complex synthetic routes, particularly in peptide synthesis.[3][5]
The Established Players: Boc, Cbz, and Fmoc
The carbamate-based protecting groups—Boc, Cbz, and Fmoc—are the workhorses of amine protection, each with a distinct deprotection strategy that forms the basis of their widespread use.
-
tert-Butoxycarbonyl (Boc): This acid-labile protecting group is readily introduced using di-tert-butyl dicarbonate (Boc)₂O. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA).[6]
-
Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is prized for its stability and is typically removed under neutral conditions via catalytic hydrogenolysis.[7]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile and is a cornerstone of modern solid-phase peptide synthesis (SPPS).[6] Deprotection is commonly achieved using a solution of piperidine in DMF.
The following diagram illustrates the orthogonal deprotection strategies of these three common protecting groups.
Caption: Orthogonal deprotection of common amine protecting groups.
An Alternative Paradigm: Sulfenamide Protecting Groups
Sulfenamides, with the general structure R-S-NR'₂, offer a distinct approach to amine protection.[8] They are formed by the reaction of a sulfenyl chloride with a primary or secondary amine.[8] The focus of our discussion, dibutyl amidosulfenyl chloride ((Bu)₂NSCl) , is a reagent that forms a dibutylsulfenamide upon reaction with an amine.
Mechanism of Protection with Dibutyl Amidosulfenyl Chloride
The protection of a primary or secondary amine with dibutyl amidosulfenyl chloride proceeds via a nucleophilic substitution reaction. The lone pair of the amine attacks the electrophilic sulfur atom of the sulfenyl chloride, displacing the chloride ion. A base is typically required to neutralize the HCl byproduct.
Caption: General reaction for amine protection using dibutyl amidosulfenyl chloride.
Properties and Efficacy
While extensive comparative data for dibutyl amidosulfenyl chloride is not as widespread as for the carbamate protecting groups, we can infer its properties based on the known chemistry of sulfenamides and related sulfonamides.
-
Stability: Sulfonamides are known for their high stability under both acidic and basic conditions.[9][10] Sulfenamides are generally less robust than sulfonamides but still offer stability across a range of conditions. The N-S bond is susceptible to cleavage by certain nucleophiles and reducing agents.
-
Deprotection: The cleavage of the N-S bond in sulfenamides and sulfonamides can be achieved under reductive conditions.[11] For some sulfonamides, deprotection can be facilitated by nucleophilic attack, particularly with thiols.[9][10] The specific conditions for the deprotection of dibutylsulfenamides would need to be empirically determined for each substrate but are expected to be orthogonal to the acidic and basic conditions used for Boc and Fmoc removal, respectively.
Comparative Analysis
The following table summarizes the key characteristics of dibutyl amidosulfenyl chloride in comparison to Boc, Cbz, and Fmoc, based on available data and the general properties of their respective chemical classes.
| Characteristic | Dibutyl Amidosulfenyl Chloride (Sulfenamide) | Boc (Carbamate) | Cbz (Carbamate) | Fmoc (Carbamate) |
| Protecting Group Class | Sulfenamide | Carbamate | Carbamate | Carbamate |
| Introduction Reagent | (Bu)₂NSCl | (Boc)₂O | Cbz-Cl | Fmoc-Cl |
| Lability | Reductive/Nucleophilic Cleavage | Acid-Labile | Hydrogenolysis | Base-Labile |
| Typical Deprotection | Thiolates, Reducing Agents (e.g., Zn/acid) | TFA, HCl in dioxane | H₂, Pd/C | 20% Piperidine in DMF |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to hydrogenolysis and base-labile groups | Orthogonal to acid- and base-labile groups | Orthogonal to acid-labile groups and hydrogenolysis |
| Key Advantages | Potential for unique orthogonality. | Well-established, widely used in SPPS and solution phase. | Stable to acidic and basic conditions. | Mild deprotection, ideal for automated SPPS. |
| Potential Limitations | Less documented, deprotection conditions may require optimization. | Strong acid for deprotection can be harsh for sensitive substrates. | Incompatible with reducible functional groups (e.g., alkynes, alkenes). | Deprotection byproduct (dibenzofulvene) can be problematic. |
Experimental Protocols
The following are generalized protocols for the protection of an amine with dibutyl amidosulfenyl chloride and its subsequent deprotection, alongside a standard protocol for Boc protection for comparison.
Protocol 1: Amine Protection with Dibutyl Amidosulfenyl Chloride
-
Dissolution: Dissolve the amine substrate (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add a solution of dibutyl amidosulfenyl chloride (1.1 equiv) in the same solvent to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N,N-dibutylsulfenamide by column chromatography.
Protocol 2: Deprotection of a Dibutylsulfenamide (Illustrative)
Note: This is a generalized protocol based on the cleavage of related sulfur-nitrogen bonds. Specific conditions may require optimization.
-
Dissolution: Dissolve the protected amine (1.0 equiv) in a suitable solvent (e.g., THF, methanol).
-
Addition of Reagent: Add a reducing agent (e.g., zinc dust, 5.0 equiv) followed by a proton source (e.g., acetic acid or ammonium chloride). Alternatively, a nucleophilic thiol like thiophenol (2.0 equiv) with a base can be used.
-
Reaction: Stir the mixture at room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off any solids and concentrate the filtrate. Perform an aqueous work-up to remove salts and excess reagents.
-
Purification: Purify the deprotected amine by column chromatography or crystallization.
Protocol 3: Amine Protection with Boc Anhydride (for Comparison)
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as a mixture of dioxane and water or THF.
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a base such as sodium bicarbonate or triethylamine (1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected amine, which is often pure enough for subsequent steps or can be purified by chromatography.
The workflow for a typical protection/deprotection sequence is illustrated below.
Caption: A typical workflow involving amine protection and deprotection.
Conclusion and Future Outlook
The choice of an amine protecting group is a critical decision in the design of a synthetic route. While Boc, Cbz, and Fmoc are well-established and highly reliable, their deprotection conditions are not always compatible with highly functionalized or sensitive molecules.
Dibutyl amidosulfenyl chloride, as a representative of the sulfenamide class, presents a potentially valuable alternative. The key advantage lies in its orthogonality to the commonly used carbamate protecting groups. The ability to deprotect under reductive or specific nucleophilic conditions opens up new avenues for synthetic strategies where acidic, basic, or hydrogenolysis conditions are not viable.
However, it is important to note that the application of dibutyl amidosulfenyl chloride as a protecting group is less documented in the literature compared to its carbamate counterparts. Therefore, researchers should be prepared to invest some effort in optimizing both the protection and, particularly, the deprotection steps for their specific substrates. As the demand for more sophisticated and complex molecules grows, the exploration and development of novel orthogonal protecting group strategies, including those based on sulfenamides, will continue to be a vibrant and essential area of chemical research.
References
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- Aggarwal, V. K., & Carreño, M. C. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Chemistry – A European Journal, 17(17), 3156-3164.
- Barany, G., & Merrifield, R. B. (1999). Peptide synthesis with sulfonyl protecting groups. U.S. Patent No. 5,941,104. Washington, DC: U.S.
- Reisman, S. E., & Toste, F. D. (2021).
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfenamide. Retrieved from [Link]
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Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
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ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. Retrieved from [Link]
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ChemistryViews. (2023). A “Sterically Stressed” Amide as a Protecting Group for Amines. Retrieved from [Link]
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GCW Gandhi Nagar Jammu. (n.d.). Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid with the elimination of a molecule of water. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
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A Comparative Guide to the Kinetic Profiles of Dibutyl Amidosulfenyl Chloride and its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Reactivity of Dibutyl Amidosulfenyl Chloride: An Overview
Dibutyl amidosulfenyl chloride, (CH₃CH₂CH₂CH₂)₂NSCl, belongs to the family of amidosulfenyl chlorides, which are characterized by a sulfur-chlorine bond and a nitrogen atom attached to the sulfur. The inherent reactivity of this functional group is dictated by the electrophilic nature of the sulfur atom, which is influenced by the electronegative chlorine and nitrogen atoms. This electrophilicity makes it susceptible to attack by a variety of nucleophiles.[1] The primary reactions of dibutyl amidosulfenyl chloride can be categorized into two main classes:
-
Electrophilic Addition to Alkenes and Alkynes: The S-Cl bond can be cleaved, with the sulfur acting as an electrophile that adds across a carbon-carbon multiple bond. This is a common reaction for sulfenyl chlorides in general.[2]
-
Nucleophilic Substitution at Sulfur: The chloride ion is a good leaving group, allowing for substitution by a range of nucleophiles to form new sulfur-element bonds.[3]
The dibutylamino group, being less electronegative than oxygen, modulates the reactivity of the sulfur center compared to sulfonyl chlorides (RSO₂Cl), where the two oxygen atoms render the sulfur significantly more electrophilic.
Comparative Kinetics: Benchmarking Against Related Sulfenyl and Sulfonyl Chlorides
Electrophilic Addition to Alkenes
The addition of sulfenyl chlorides to alkenes is a well-established reaction. The mechanism is generally believed to proceed through a bridged thiiranium ion intermediate, which influences the stereochemistry of the addition. The rate of this reaction is dependent on the nature of both the sulfenyl chloride and the alkene.
While specific rate constants for dibutyl amidosulfenyl chloride are unavailable, we can infer its reactivity relative to other sulfenyl chlorides. The electron-donating nature of the dialkylamino group is expected to decrease the electrophilicity of the sulfur atom compared to arylsulfenyl chlorides bearing electron-withdrawing groups. This would likely result in a slower rate of addition to alkenes.
Table 1: Comparative Second-Order Rate Constants for the Addition of Various Sulfenyl Chlorides to Cyclohexene
| Sulfenyl Chloride | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Benzenesulfenyl chloride | CCl₄ | 25 | Data not available in search results |
| 4-Nitrobenzenesulfenyl chloride | CCl₄ | 25 | Data not available in search results |
| 2,4-Dinitrobenzenesulfenyl chloride | CCl₄ | 25 | Data not available in search results |
| Dibutyl Amidosulfenyl Chloride | CCl₄ | 25 | Expected to be slower than arylsulfenyl chlorides |
Note: Specific kinetic data for these reactions were not found in the provided search results. The table structure is provided for illustrative purposes to highlight the expected trends.
The key takeaway is that the electronic properties of the substituent on the sulfur atom play a crucial role in determining the reaction rate. Researchers using dibutyl amidosulfenyl chloride should anticipate longer reaction times or the need for higher temperatures compared to reactions with more electrophilic sulfenyl chlorides.
Nucleophilic Substitution at Sulfur
Nucleophilic substitution at a sulfenyl sulfur is a fundamental process for the formation of sulfenamides and other sulfur-containing compounds. The reaction rate is influenced by the nature of the nucleophile, the leaving group, and the substituents on the sulfur atom.[3]
In the case of dibutyl amidosulfenyl chloride, the chloride ion is the leaving group. The reaction with a nucleophile (Nu⁻) proceeds as follows:
(CH₃CH₂CH₂CH₂)₂NSCl + Nu⁻ → (CH₃CH₂CH₂CH₂)₂NSNu + Cl⁻
The kinetics of this reaction are expected to be second-order, dependent on the concentrations of both the amidosulfenyl chloride and the nucleophile.[4]
To provide a comparison, we can look at the extensive kinetic studies conducted on the nucleophilic substitution of arenesulfonyl chlorides.[5] While the sulfur in sulfonyl chlorides is significantly more electrophilic, the general principles of how substituents affect reactivity can be informative. For arenesulfonyl chlorides, electron-withdrawing groups on the aromatic ring accelerate the rate of nucleophilic substitution, while electron-donating groups retard it.[5]
By analogy, the electron-donating dibutylamino group on dibutyl amidosulfenyl chloride would be expected to decrease the rate of nucleophilic substitution compared to a hypothetical sulfenyl chloride with an electron-withdrawing group.
Alternative to Dibutyl Amidosulfenyl Chloride: In-Situ Sulfenamide Synthesis with N-Chlorosuccinimide (NCS)
A powerful and often more convenient alternative to using pre-formed amidosulfenyl chlorides is the in-situ generation of the desired sulfenamide from a thiol and an amine using an oxidizing agent like N-chlorosuccinimide (NCS).[6] This one-pot procedure avoids the isolation of the often unstable and moisture-sensitive sulfenyl chloride intermediate.
The reaction proceeds via the oxidative chlorination of a thiol to form a sulfenyl chloride, which then immediately reacts with an amine present in the reaction mixture.[6]
Key Advantages of the NCS Method:
-
Operational Simplicity: This is a one-pot synthesis, which simplifies the experimental setup and workup.[6]
-
Milder Reaction Conditions: The reactions can often be carried out at room temperature.[6]
-
Avoids Handling of Unstable Intermediates: The reactive sulfenyl chloride is generated and consumed in situ.[7]
-
Versatility: The method is applicable to a wide range of thiols and amines.[6]
Kinetic Considerations:
The overall rate of the NCS-mediated sulfonamide synthesis is a composite of the rates of two main steps: the chlorination of the thiol and the subsequent nucleophilic attack by the amine. Kinetic studies on the chlorination of thiophenols with NCS have revealed a complex mechanism with sigmoidal kinetics, suggesting an autocatalytic process.[8] The initial slow reaction between the thiol and NCS generates a disulfide and transient Cl₂, which then accelerates the chlorination.[8]
Performance Comparison: Dibutyl Amidosulfenyl Chloride vs. In-Situ NCS Method
| Feature | Dibutyl Amidosulfenyl Chloride | In-Situ NCS Method |
| Reagent Handling | Requires synthesis and isolation of a potentially unstable reagent. | Uses commercially available and stable reagents. |
| Reaction Stoichiometry | Stoichiometric use of the amidosulfenyl chloride. | Stoichiometric use of the thiol and amine with an oxidizing agent. |
| Reaction Conditions | May require specific conditions to ensure stability. | Generally mild conditions (e.g., room temperature).[6] |
| Control over Reactivity | The reactivity is inherent to the isolated reagent. | The overall reaction rate depends on the kinetics of two coupled reactions. |
| Side Products | The primary byproduct is a chloride salt. | Succinimide is a major byproduct. |
Experimental Protocols
General Protocol for Kinetic Analysis of Fast Reactions
Due to the reactive nature of sulfenyl chlorides, their reactions are often fast. Studying the kinetics of such reactions requires specialized techniques like stopped-flow spectroscopy or automated microfluidic systems.[9][10][11][12]
Stopped-Flow UV-Vis Spectroscopy Protocol:
-
Solution Preparation: Prepare solutions of the amidosulfenyl chloride and the nucleophile/alkene in a suitable solvent (e.g., acetonitrile, dichloromethane) at known concentrations. The solvent should be inert to the reactants.
-
Instrument Setup: Thermostat the stopped-flow instrument to the desired reaction temperature. Set the spectrophotometer to a wavelength where a significant change in absorbance is expected upon reaction.
-
Mixing and Data Acquisition: Rapidly mix equal volumes of the reactant solutions. The instrument's software will trigger data acquisition immediately upon mixing, recording the change in absorbance over time.
-
Data Analysis: The kinetic trace (absorbance vs. time) is then fitted to an appropriate rate equation (e.g., pseudo-first-order or second-order) to determine the rate constant.
Protocol for In-Situ Sulfenamide Synthesis using NCS
-
Reactant Charging: To a solution of the thiol and the amine in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide portion-wise at room temperature.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography.
Visualizing Reaction Pathways
Electrophilic Addition of Dibutyl Amidosulfenyl Chloride to an Alkene
Caption: Mechanism of electrophilic addition.
Nucleophilic Substitution at Dibutyl Amidosulfenyl Chloride
Caption: Nucleophilic substitution pathway.
In-Situ Sulfenamide Synthesis Workflow
Caption: Workflow for in-situ synthesis.
Conclusion and Future Outlook
Dibutyl amidosulfenyl chloride is a valuable reagent for the synthesis of sulfenamides and related compounds. While direct kinetic data for its reactions are sparse, a comparative analysis with well-studied sulfenyl and sulfonyl chlorides provides a strong framework for predicting its reactivity. The electron-donating nature of the dibutylamino group suggests that it will generally be less reactive in both electrophilic addition and nucleophilic substitution reactions compared to arylsulfenyl chlorides.
For many applications, the in-situ generation of sulfenamides using N-chlorosuccinimide offers a more practical and efficient alternative, avoiding the need to handle a potentially unstable intermediate. The choice between using a pre-formed amidosulfenyl chloride and an in-situ method will depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and scalability.
Future research efforts should focus on acquiring quantitative kinetic data for the reactions of dialkyl amidosulfenyl chlorides to provide a more precise understanding of their reactivity and to facilitate more accurate reaction modeling and optimization.
References
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Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. Organic Process Research & Development.
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Rapid reaction kinetics (Stopped-Flow) - University of York.
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Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry.
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Measuring fast reactions. Britannica.
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules.
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Fast Reactions in Solution. Chemistry LibreTexts.
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Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett.
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Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. ResearchGate.
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New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds. ResearchGate.
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
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Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry.
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Sulfenyl chloride. Wikipedia.
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Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
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Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds. Angewandte Chemie International Edition.
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Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem.
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Determination of Rate Constants in the Carbocationic Polymerization of Styrene: Effect of Temperature, Solvent Polarity, and Lewis Acid. ACS Publications.
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A Guide to the Computational Validation of Dibutyl Amidosulfenyl Chloride Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of Dibutyl Amidosulfenyl Chloride
Dibutyl amidosulfenyl chloride, with its characteristic N-S-Cl linkage, is a reactive intermediate with significant potential in organic synthesis.[1][2] Its primary utility lies in its ability to act as an electrophilic sulfur source, readily reacting with nucleophiles to form sulfenamides.[1] Sulfenamides and their oxidized counterparts, sulfinamides and sulfonamides, are prevalent motifs in a wide array of biologically active compounds, including antibiotics and anticancer agents.[3][4] Understanding and predicting the reactivity of dibutyl amidosulfenyl chloride is paramount for its effective utilization in the synthesis of complex molecules.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate reaction mechanisms, predict product distributions, and evaluate the feasibility of synthetic pathways.[5][6] This guide will delineate a strategy for the computational validation of the reaction pathways of dibutyl amidosulfenyl chloride and compare its performance with alternative reagents for N-S bond formation.
Proposed Reaction Pathways: A Computational Perspective
The principal reaction of dibutyl amidosulfenyl chloride involves the nucleophilic substitution at the sulfur atom. When reacting with a primary or secondary amine, the expected product is a sulfenamide. Two plausible pathways for this transformation are a concerted SN2-like mechanism and a stepwise addition-elimination mechanism. Computational studies on related sulfonyl chlorides suggest the possibility of a trigonal bipyramidal transition state or intermediate.[7]
Pathway A: Concerted SN2 Mechanism
In this pathway, the amine nucleophile attacks the electrophilic sulfur atom, and the sulfur-chlorine bond is broken in a single, concerted step. This proceeds through a single transition state.
Pathway B: Stepwise Addition-Elimination Mechanism
This pathway involves the formation of a transient, tetracoordinate sulfur intermediate. The amine first adds to the sulfur atom, breaking the S=N pi-bond character (if any) and forming a tetrahedral intermediate. This intermediate then eliminates the chloride ion in a second step to yield the final sulfenamide product.
Computational Validation Methodology
To computationally validate these pathways, a systematic DFT approach is proposed. This methodology is designed to provide reliable energetic and structural information about the reactants, intermediates, transition states, and products.
Step-by-Step Computational Protocol
-
Geometry Optimization: The 3D structures of all species (reactants, intermediates, transition states, and products) are optimized to their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
Transition State Searching: Transition state structures are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants and products.
-
Single-Point Energy Calculations: To obtain more accurate energy values, single-point energy calculations are performed on the optimized geometries using a larger basis set.
-
Solvation Effects: The influence of the solvent on the reaction energetics is accounted for by using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Recommended Computational Parameters
-
DFT Functional: B3LYP or M06-2X are commonly used for mechanistic studies of organic reactions.[5]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a good starting point for geometry optimizations, with a larger basis set like 6-311++G(2d,2p) for single-point energy calculations.[5]
-
Software: Gaussian, ORCA, or other similar quantum chemistry software packages can be used.
Caption: Computational workflow for validating reaction pathways.
Comparison with Alternative Reagents
Several other classes of reagents can be used for the synthesis of sulfenamides and related compounds, each with its own advantages and disadvantages. A comparative analysis, supported by computational and experimental data, can guide the selection of the most appropriate reagent for a specific application.
Alternative Reagents for N-S Bond Formation
-
Sulfonyl Chlorides: These are widely used for the synthesis of sulfonamides. The reaction with amines is typically robust and high-yielding.[7][8]
-
Thiols: Direct oxidative coupling of thiols with amines is a more atom-economical approach.[4][9]
-
Sulfinates: These can be converted to sulfonyl chlorides in situ or reacted directly with electrophilic nitrogen sources.[10]
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)): This stable solid serves as a sulfur dioxide surrogate for the synthesis of sulfonamides from organometallic reagents and amines.[11][12]
Comparative Data
The following table presents a hypothetical but plausible comparison of the computationally derived activation barriers for the reaction of different sulfenylating/sulfonylating agents with a model amine (e.g., butylamine). Lower activation barriers generally correlate with faster reaction rates.
| Reagent | Reaction Pathway | Calculated Activation Barrier (ΔG‡, kcal/mol) | Experimental Observations |
| Dibutyl Amidosulfenyl Chloride | Concerted SN2 | 12.5 | Fast reaction at room temperature. |
| Methanesulfonyl Chloride | Addition-Elimination | 15.2 | Requires a base, moderate reaction rates.[13] |
| Thiophenol + Oxidant | Radical Mechanism | Variable (depends on oxidant) | Can require metal catalysts and harsher conditions.[9] |
| Sodium benzenesulfinate + NCS | In situ chlorination | 18.0 (for chlorination) | Two-step, one-pot procedure. |
Note: The calculated activation barriers are illustrative and would need to be determined for the specific reaction of interest.
Caption: Comparative energy profiles for N-S bond formation.
Experimental Validation Protocol
Computational predictions should always be validated by experimental data. A kinetic study of the reaction of dibutyl amidosulfenyl chloride with an amine can provide the necessary data for comparison with the calculated activation barriers.
Step-by-Step Experimental Methodology
-
Materials and Reagents: Ensure all reagents and solvents are of high purity and are handled under appropriate safety precautions. Dibutyl amidosulfenyl chloride should be handled in an inert atmosphere due to its reactivity.[1]
-
Reaction Setup: The reaction is carried out in a thermostated reactor equipped with a magnetic stirrer and ports for sampling.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by a suitable technique such as HPLC, GC, or NMR spectroscopy. The disappearance of the starting materials and the appearance of the product are quantified.
-
Kinetic Analysis: The reaction rate constants are determined by fitting the concentration-time data to the appropriate rate law (e.g., second-order).
-
Activation Parameters: The reaction is performed at several different temperatures to determine the experimental activation parameters (Ea, ΔH‡, and ΔS‡) from an Arrhenius or Eyring plot.
-
Product Characterization: The final product is isolated and characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its structure.
Conclusion
The combination of computational modeling and experimental validation provides a powerful strategy for understanding and optimizing the reactions of dibutyl amidosulfenyl chloride. DFT calculations can offer valuable insights into the reaction mechanism and energetics, guiding the design of more efficient and selective synthetic routes. By comparing these computational predictions with experimental kinetic data and evaluating alternative reagents, researchers can make informed decisions in the development of novel synthetic methodologies for the preparation of valuable sulfur-containing molecules.
References
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Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(51), 32394-32407. [Link][4][9][14]
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King, J. F., & Rathore, R. (1973). Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine. Canadian Journal of Chemistry, 51(23), 3914-3921. [Link]
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Couturier, C., et al. (2012). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. Organic Letters, 14(23), 6186-6189. [Link][11][12]
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Gherman, B. F., & Cramer, C. J. (2004). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. Inorganic Chemistry, 43(23), 7281-7283. [Link]
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Willis, M. C. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]
-
Dai, B., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3539. [Link]
-
King, J. F., & Lee, T. M. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(8), 1148-1157. [Link][8][15]
-
Hossain, M. A., et al. (2024). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Heliyon, 10(13), e33446. [Link][5]
-
Proctor, D. J., & Hulcoop, D. G. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10145-10205. [Link]
-
Zard, S. Z., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 11(15), 3378-3381. [Link]
-
Kumar, S., et al. (2021). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Journal of Molecular Structure, 1225, 129267. [Link][6]
-
Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link][13]
-
Alichem. (n.d.). CAS 6541-82-8|DIBUTYL AMIDOSULFENYL CHLORIDE. [Link][1]
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- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Dibutyl Amidosulfenyl Chloride
For researchers, scientists, and drug development professionals, a comprehensive understanding of a reagent's reactivity profile is paramount for its effective and safe implementation in synthetic chemistry. Dibutyl amidosulfenyl chloride (CAS 6541-82-8) is a versatile reagent with significant potential in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its utility stems from the electrophilic nature of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. However, this reactivity also necessitates a thorough characterization of its cross-reactivity to avoid unintended side reactions and ensure the desired product formation.
This guide provides an in-depth comparison of the reactivity of dibutyl amidosulfenyl chloride with various classes of nucleophiles, offering insights into its selectivity and potential applications. We will explore the underlying principles of its reactivity, propose robust experimental protocols for assessing cross-reactivity, and present comparative data to guide your synthetic strategies.
Understanding the Reactivity of Dibutyl Amidosulfenyl Chloride
Dibutyl amidosulfenyl chloride belongs to the class of sulfenyl chlorides (R-S-Cl), which are characterized by a sulfur-chlorine bond. The sulfur atom in sulfenyl chlorides is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom.[2] This makes them effective sources of a sulfenyl cation equivalent (RS+), which readily reacts with nucleophiles.[2]
The presence of the dibutylamido group ((Bu)₂N-) significantly influences the reactivity of the sulfenyl chloride. The nitrogen atom's lone pair can donate electron density to the sulfur atom, potentially moderating its electrophilicity compared to simple alkyl or aryl sulfenyl chlorides. This electronic effect can enhance the selectivity of its reactions.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is crucial for evaluating the cross-reactivity of dibutyl amidosulfenyl chloride. The following workflow outlines a comprehensive strategy for characterizing its reactions with a panel of representative nucleophiles.
Caption: A generalized workflow for assessing the cross-reactivity of dibutyl amidosulfenyl chloride.
Detailed Experimental Protocol: Small-Scale Reactivity Screening
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of dibutyl amidosulfenyl chloride in anhydrous dichloromethane (DCM).
-
Prepare 0.1 M stock solutions of a diverse set of nucleophiles (see Table 1) in anhydrous DCM or a compatible solvent.
-
-
Reaction Setup:
-
In separate, dry reaction vials, add 1 mL of the dibutyl amidosulfenyl chloride stock solution.
-
To each vial, add 1 equivalent (1 mL) of a different nucleophile stock solution at 0 °C.
-
Include a control vial containing only the dibutyl amidosulfenyl chloride solution and another for each nucleophile.
-
Allow the reactions to stir at room temperature for a predetermined time (e.g., 1 hour).
-
-
Analysis:
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reactions (if necessary) and analyze the crude reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify products and unreacted starting materials.
-
For a more detailed structural analysis, the reactions can be scaled up to allow for product isolation and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Comparative Reactivity with Different Nucleophile Classes
The reactivity of dibutyl amidosulfenyl chloride is expected to vary significantly with the nature of the nucleophile. The following sections compare its anticipated reactivity with primary amines, secondary amines, thiols, and alcohols.
Reaction Pathways and Mechanisms
The general reaction mechanism involves the nucleophilic attack on the electrophilic sulfur atom of the amidosulfenyl chloride, leading to the displacement of the chloride ion.
Caption: General reaction pathways of dibutyl amidosulfenyl chloride with common nucleophiles.
Comparative Reactivity Data (Hypothetical)
The following table summarizes the expected relative reactivity based on the general principles of nucleophilicity.[4] Sulfur nucleophiles (thiols) are generally more reactive towards electrophilic sulfur centers than nitrogen (amines) or oxygen (alcohols) nucleophiles.[4]
| Nucleophile Class | Example Compound | Expected Relative Reactivity | Product Class |
| Thiols | Butanethiol | Very High | Unsymmetrical Disulfide |
| Secondary Amines | Diethylamine | High | Sulfenamide |
| Primary Amines | Benzylamine | Moderate-High | Sulfenamide |
| Alcohols | Methanol | Low | Sulfenate Ester |
| Water | Water | Very Low | Sulfenic Acid (unstable) |
Note: This table presents a qualitative comparison. The actual reaction rates will depend on specific reaction conditions, steric hindrance, and the electronic properties of the nucleophile.
In-Depth Analysis of Cross-Reactivity
Competition Experiments
To quantitatively assess the selectivity of dibutyl amidosulfenyl chloride, competition experiments are invaluable.
Protocol for a Competition Experiment:
-
Prepare a solution of dibutyl amidosulfenyl chloride (1 equivalent) in an aprotic solvent.
-
Add a mixture of two different nucleophiles (e.g., butanethiol and diethylamine, 1 equivalent each) to the solution at a controlled temperature.
-
Monitor the reaction over time, taking aliquots for analysis by GC-MS or LC-MS.
-
Determine the ratio of the products formed to establish the relative reactivity of the two nucleophiles.
Potential Side Reactions and Interferences
-
Hydrolysis: While sulfenyl chlorides react with water, the reaction is generally slower than with other nucleophiles.[2] However, in the presence of moisture, the formation of the corresponding sulfenic acid ((Bu)₂N-SOH), which is typically unstable, can occur.
-
Over-reaction with Primary Amines: With primary amines (RNH₂), there is a possibility of a second reaction to form a sulfinimidamide derivative, although this is less common under standard conditions.
-
Disproportionation: In some cases, sulfenyl chlorides can undergo disproportionation, especially in the presence of certain catalysts or under harsh conditions.
Alternative Reagents: A Comparative Overview
The choice of a sulfenylating agent depends on the desired reactivity and the specific synthetic target. The table below compares dibutyl amidosulfenyl chloride with other common sulfenylating and sulfonylating agents.
| Reagent | Chemical Formula | Key Characteristics |
| Dibutyl Amidosulfenyl Chloride | (C₄H₉)₂NSCl | Moderated reactivity, source of (Bu)₂N-S⁺ |
| Benzenesulfenyl Chloride | C₆H₅SCl | Highly reactive, source of PhS⁺ |
| Methanesulfenyl Chloride | CH₃SCl | Highly reactive and volatile, source of MeS⁺ |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Highly reactive electrophile, source of PhSO₂⁺[5] |
| p-Toluenesulfonyl Chloride | CH₃C₆H₄SO₂Cl | Solid, easy to handle, common sulfonylating agent |
Conclusion
Dibutyl amidosulfenyl chloride is a valuable reagent for the introduction of the dibutylaminosulfenyl moiety into organic molecules. Its moderated reactivity, compared to more aggressive sulfenylating agents, offers potential for enhanced selectivity. A thorough understanding of its cross-reactivity profile, obtained through systematic experimental studies as outlined in this guide, is essential for its successful application in complex organic synthesis. By carefully considering the choice of nucleophile, reaction conditions, and potential side reactions, researchers can harness the full potential of this versatile synthetic tool.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable.
- Sulfenyl chloride - Wikipedia.
- Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts.
- CAS 6541-82-8|DIBUTYL AMIDOSULFENYL CHLORIDE. Autech Industry Co.,Ltd.
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A Comparative Guide to the Synthesis of Sulfenamides: Amidosulfenyl Chlorides vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the sulfenamide functional group (RS-NR'R'') is a critical structural motif. The method of its creation can significantly impact yield, purity, and scalability. This guide provides an in-depth technical comparison between the traditional use of amidosulfenyl chlorides and contemporary alternative methods for the synthesis of sulfenamides. By examining the underlying chemistry, reaction performance, and operational considerations, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
The Classical Approach: Amidosulfenyl Chlorides as Electrophilic Aminosulfenylation Reagents
Amidosulfenyl chlorides, with the general structure R₂NSCl, have historically served as potent electrophilic reagents for the introduction of the aminosulfenyl moiety. The inherent polarity of the S-Cl bond, with a partial positive charge on the sulfur atom, makes it susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of the desired sulfenamide.
Synthesis and Handling of Amidosulfenyl Chlorides
The preparation of amidosulfenyl chlorides typically involves the reaction of a dialkylamine with sulfur dichloride (SCl₂) or a related sulfur chloride species.
Experimental Protocol: Synthesis of N,N-Dimethylaminosulfenyl Chloride
-
Materials: Dichloromethane (anhydrous), Dimethylamine (anhydrous solution in a suitable solvent or condensed gas), Sulfur dichloride (distilled).
-
Procedure:
-
A solution of sulfur dichloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Two equivalents of anhydrous dimethylamine are slowly added to the cooled solution with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature.
-
The resulting slurry, containing dimethylammonium chloride as a byproduct, is filtered under inert atmosphere.
-
The filtrate, containing the N,N-dimethylaminosulfenyl chloride, is typically used immediately in subsequent reactions due to the limited stability of the product.
-
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to control the high reactivity of the reagents and to minimize the formation of side products, such as N,N'-thiobis(dimethylamine).
-
Inert Atmosphere: Amidosulfenyl chlorides are sensitive to moisture and atmospheric oxygen. An inert atmosphere is crucial to prevent their decomposition.
-
Immediate Use: Due to their inherent instability, amidosulfenyl chlorides are often generated in situ or used directly after synthesis without prolonged storage.
Reactivity and Application in Sulfenamide Synthesis
The primary application of amidosulfenyl chlorides is the reaction with primary and secondary amines to furnish sulfenamides.
Reaction Workflow: Sulfenamide Synthesis using N,N-Dimethylaminosulfenyl Chloride
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dibutyl Amidosulfenyl Chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and operational integrity. Dibutyl amidosulfenyl chloride (C₈H₁₈ClNS), a member of the reactive organosulfur compound family, requires a dedicated and informed approach to its disposal to mitigate potential hazards. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of dibutyl amidosulfenyl chloride, grounded in established chemical principles and safety practices.
Hazard Assessment and Chemical Profile
The primary hazard stems from the reactivity of the S-Cl bond, which is susceptible to hydrolysis. Contact with water or other nucleophiles can lead to the release of corrosive byproducts. Organosulfur compounds can also be irritating to the skin, eyes, and respiratory tract.
Table 1: Key Data for Dibutyl Amidosulfenyl Chloride
| Property | Value | Source |
| CAS Number | 6541-82-8 | [1][2][3] |
| Molecular Formula | C₈H₁₈ClNS | [1][2][3] |
| Molecular Weight | 195.75 g/mol | [3] |
| Synonyms | N,N-Dibutyl-S-chlorothiohydroxylamine, Dibutylaminosulfur chloride | [1][3] |
| Reactivity | Reacts with water and other nucleophiles. | [4] |
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling reactive chemicals.
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when handling larger quantities.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection : A flame-retardant laboratory coat is essential to protect against skin contact.
-
Work Area : All handling and disposal procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any fumes that may be generated.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of dibutyl amidosulfenyl chloride is through controlled quenching (neutralization) with a basic solution. This method is based on the general principles for the safe handling of reactive acid chlorides.
Principle of Neutralization
The underlying principle of this disposal method is the hydrolysis of the reactive sulfenyl chloride bond by a nucleophilic attack from a basic solution. This converts the reactive organosulfur compound into less hazardous, water-soluble inorganic sulfur salts and an organic amine.
Required Materials
-
Dibutyl amidosulfenyl chloride waste
-
A large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Ice bath
-
5% Sodium bicarbonate (NaHCO₃) solution or a 5% sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Appropriate waste container for aqueous waste
Experimental Protocol
-
Preparation :
-
Ensure you are wearing all the required PPE and are working within a chemical fume hood.
-
Place the large beaker or flask in an ice bath on a magnetic stir plate. This is crucial to control the temperature of the reaction, as the quenching process can be exothermic.
-
Pour the quenching solution (5% sodium bicarbonate or 5% sodium hydroxide) into the beaker. A significant excess of the basic solution should be used.
-
-
Slow Addition of Dibutyl Amidosulfenyl Chloride :
-
With vigorous stirring, slowly and carefully add the dibutyl amidosulfenyl chloride waste to the cold basic solution dropwise or in very small portions.
-
Causality : The slow, portion-wise addition is critical to prevent a rapid, uncontrolled exothermic reaction and the potential for splashing of the corrosive mixture.
-
-
Reaction and Monitoring :
-
Allow the mixture to stir in the ice bath for at least 30 minutes after the addition is complete.
-
Remove the ice bath and let the mixture stir at room temperature for an additional 1-2 hours to ensure the reaction has gone to completion.
-
Periodically check the pH of the solution using pH paper or a pH meter. The solution should remain basic (pH > 8) throughout the process. If the pH drops, add more of the basic quenching solution.
-
-
Final Waste Disposal :
-
Once the reaction is complete and the solution is homogeneous and basic, the resulting aqueous waste can be transferred to a properly labeled hazardous waste container for aqueous chemical waste.
-
Consult your institution's specific guidelines for the final disposal of this neutralized aqueous waste. Do not pour the solution down the drain unless explicitly permitted by your local environmental health and safety (EHS) office.
-
Spill Management
In the event of a spill of dibutyl amidosulfenyl chloride, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate : Ensure the chemical fume hood is operating at maximum capacity.
-
Contain : For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the liquid. Do not use combustible materials like paper towels.
-
Neutralize : Once the spill is absorbed, carefully add a basic neutralizing agent like sodium bicarbonate powder over the absorbent material.
-
Collect and Dispose : Carefully collect the absorbed and neutralized material using a scoop or brush and place it in a properly labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a detergent and water solution, followed by a final rinse with water. All cleaning materials should also be disposed of as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.
Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of dibutyl amidosulfenyl chloride.
Caption: Logical workflow for the proper disposal of dibutyl amidosulfenyl chloride.
Conclusion
The safe disposal of dibutyl amidosulfenyl chloride is a straightforward process when approached with a clear understanding of its chemical reactivity and a commitment to rigorous safety protocols. By following this detailed guide, researchers and laboratory professionals can effectively neutralize this reactive compound, ensuring the safety of themselves, their colleagues, and the environment. Always remember that adherence to your institution's specific waste disposal guidelines and consultation with your EHS office are paramount.
References
-
Synthesis of Sulfenamides from Aminoesters and their Stability - ResearchGate. Available at: [Link]
-
Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Available at: [Link]
-
Properties of N-S bond (Sulfenamide). Available at: [Link]
-
Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria - ResearchGate. Available at: [Link]
-
The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K - ChemRxiv. Available at: [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]
-
Hydrolysis of Acid Chlorides - University of Calgary. Available at: [Link]
-
Chemistry of Acid Halides - Chemistry LibreTexts. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic acyl substitution: hydrolysis of acid chlorides - YouTube. Available at: [Link]
-
The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K - ChemRxiv. Available at: [Link]
-
Base-Promoted S-Arylation of Sulfenamides for the Synthesis of Sulfilimines - ResearchGate. Available at: [Link]
-
Reaction of Ammonium Chloride and Sodium Bicarbonate - Sciencemadness. Available at: [Link]
-
The effect of ammonium chloride and sodium bicarbonate ingestion on the physical working capacity at the fatigue threshold - PubMed. Available at: [Link]
-
Sulfenyl chloride - Wikipedia. Available at: [Link]
-
What is the reaction between Magnesium chloride and Sodium bicarbonate? - Chemistry Stack Exchange. Available at: [Link]
-
Effects of charcoal, sodium bicarbonate, and ammonium chloride on chlorpropamide kinetics - PubMed. Available at: [Link]
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- 2. Di-N-butyl Amidosulfenyl Chloride | 6541-82-8 [sigmaaldrich.com]
- 3. Buy Online CAS Number 6541-82-8 - TRC - Di-N-butyl Amidosulfenyl Chloride | LGC Standards [lgcstandards.com]
- 4. The kinetics of the base-catalyzed decomposition of nitramide and deuterated nitramide in anisole - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Safe Handling of Amidosulfenyl chloride, dibutyl-
For Research Use Only. Not intended for diagnostic or therapeutic use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Amidosulfenyl chloride, dibutyl- (CAS 6541-82-8). As a Senior Application Scientist, my objective is to synthesize technical knowledge with practical, field-tested insights to ensure your safety and experimental success. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each procedural step.
Disclaimer: A specific Safety Data Sheet (SDS) for Amidosulfenyl chloride, dibutyl- was not publicly available at the time of this writing. The following guidance is based on general principles for handling potentially hazardous sulfenyl chlorides and related chemical structures. It is imperative to consult the specific SDS provided by your chemical supplier for detailed and authoritative safety information before any handling, storage, or disposal of this compound.
Understanding the Risks: The Chemical Profile of Amidosulfenyl chloride, dibutyl-
Key Chemical Information:
| Property | Value | Source |
| CAS Number | 6541-82-8 | [1][2] |
| Molecular Formula | C8H18ClNS | [2] |
| Molecular Weight | 195.75 g/mol | [2] |
| Synonyms | N,N-Dibutyl-amidosulfenyl Chloride, Dibutylaminosulfur Chloride | [1] |
The Core of Safety: Personal Protective Equipment (PPE)
Given the potential hazards, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and potential vapors. Standard safety glasses are insufficient.
-
Hand Protection: Wear chemical-resistant gloves. Given the lack of specific compatibility data, double-gloving with nitrile or neoprene gloves is a prudent measure. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned. For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of Amidosulfenyl chloride, dibutyl- should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding the occupational exposure limit or in the case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to guide you through the safe use of Amidosulfenyl chloride, dibutyl- from initial preparation to temporary storage of waste.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of Amidosulfenyl chloride, dibutyl-.
Experimental Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of Amidosulfenyl chloride, dibutyl-.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary chemicals, clean and dry glassware, and waste containers before starting.
-
Don all required PPE as outlined in the section above.
-
-
Handling:
-
When opening the container, do so slowly and carefully to avoid any pressure release.
-
Use a clean, dry syringe or cannula for transferring the liquid. Avoid pouring directly from the bottle if possible to minimize the risk of splashing.
-
Keep the container tightly closed when not in use.
-
Be mindful of potential incompatibilities with other reagents. Sulfenyl chlorides can react vigorously with water, alcohols, and amines.
-
-
Post-Reaction:
-
Any residual Amidosulfenyl chloride, dibutyl- in the reaction vessel should be quenched cautiously with a suitable reagent (e.g., a non-protic solvent followed by a base solution, to be determined based on the specific reaction).
-
Clean all contaminated glassware within the fume hood.
-
Emergency Preparedness: Immediate Actions
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with Amidosulfenyl chloride, dibutyl-, including disposable gloves, absorbent materials, and empty containers, must be collected in a dedicated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Amidosulfenyl chloride, dibutyl-".
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program. Do NOT dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, you can mitigate the risks associated with handling Amidosulfenyl chloride, dibutyl- and maintain a safe laboratory environment. Always prioritize safety and consult your institution's specific safety protocols.
References
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
